1-Acetyl-5-nitroindoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(5-nitro-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7(13)11-5-4-8-6-9(12(14)15)2-3-10(8)11/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKKTNFCWMBYMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067780 | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro-5-nitro- | |
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Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33632-27-8 | |
| Record name | 1-Acetyl-5-nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33632-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033632278 | |
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| Record name | 1-Acetyl-5-nitroindoline | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87626 | |
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| Record name | Ethanone, 1-(2,3-dihydro-5-nitro-1H-indol-1-yl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Indole, 1-acetyl-2,3-dihydro-5-nitro- | |
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| Record name | 1-acetyl-5-nitroindoline | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.903 | |
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Foundational & Exploratory
1-Acetyl-5-nitroindoline chemical properties
An In-depth Technical Guide to 1-Acetyl-5-nitroindoline: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 33632-27-8), a key intermediate in synthetic organic chemistry. The document details its fundamental chemical and physical properties, provides a validated protocol for its synthesis, and offers an in-depth analysis of its spectroscopic characteristics. Furthermore, this guide explores the compound's chemical reactivity and its established role as a versatile building block in the development of pharmacologically active molecules. This content is intended for researchers, medicinal chemists, and drug development professionals seeking a consolidated technical resource on this compound.
Introduction
Indoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic functionalization of the indoline ring system allows for the fine-tuning of pharmacological activity. This compound is a derivative of significant interest, serving not as an end-product, but as a crucial precursor for more complex molecular architectures. The presence of two key functional groups—the N-acetyl moiety and the C-5 nitro group—provides orthogonal handles for chemical modification. The acetyl group acts as a stable protecting group for the indoline nitrogen, modulating its nucleophilicity, while the nitro group is a versatile precursor for an amino group, which can be further derivatized to introduce diverse pharmacophores. This guide synthesizes the available technical data to provide a holistic understanding of this valuable synthetic intermediate.
Chemical Identity and Physicochemical Properties
This compound is commercially available as a yellow crystalline solid.[2] Its core identity and key physical properties are summarized below, providing foundational data for experimental design and material handling.
| Property | Value | Source(s) |
| IUPAC Name | 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethanone | [3][4] |
| CAS Number | 33632-27-8 | [5] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |
| Molecular Weight | 206.20 g/mol | [3] |
| Appearance | Yellow Powder / Crystals | |
| Melting Point | 175-177 °C | [5][6] |
| Storage Temp. | 2-8°C |
Synthesis and Reactivity
The primary utility of this compound lies in its role as a synthetic intermediate. Its preparation is straightforward, and its functional groups dictate its subsequent chemical transformations.
Synthesis via N-Acetylation
The most common and efficient synthesis of this compound involves the direct N-acetylation of its parent compound, 5-nitroindoline. This reaction protects the secondary amine, rendering the aromatic ring more susceptible to other transformations and preventing unwanted side reactions in subsequent steps.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound [6]
This protocol is adapted from a standard literature procedure for the N-acetylation of 5-nitroindoline.
-
Reaction Setup: In a round-bottom flask, combine 5-nitroindoline (12.01 g) with pyridine (100 ml) and acetic anhydride (50 ml).
-
Reaction Execution: Stir the resulting mixture for 17 hours under an inert argon atmosphere at room temperature.
-
Work-up and Isolation: Concentrate the mixture under reduced pressure to remove the solvents. The remaining solid residue is the desired product, this compound.
-
Purification (if necessary): The product is often of sufficient purity for subsequent steps. If required, recrystallization can be performed from a suitable solvent system like ethanol. The product typically presents with a melting point of 175-177 °C.[6]
Key Reactivity Pathways
The chemical utility of this compound is defined by the reactivity of its two primary functional groups. These groups can be manipulated to build molecular complexity.
-
Nitro Group Reduction: The nitro group at the C-5 position is readily reduced to a primary amine (1-Acetyl-5-aminoindoline). This transformation is a critical step for introducing new substituents via amide bond formation, reductive amination, or diazotization reactions. Standard reduction conditions, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., with SnCl₂), are typically effective.[7] This pathway is fundamental to its use in synthesizing dual 5-LOX/sEH inhibitors.[7]
-
N-Acetyl Group Deprotection: The acetyl group can be removed via hydrolysis under acidic or basic conditions to regenerate the free secondary amine, yielding 5-nitroindoline.[8] This allows for subsequent modification at the nitrogen position if the synthetic strategy requires it.
Caption: Key reactivity pathways of this compound.
Spectroscopic Analysis
Accurate structural confirmation is paramount in synthetic chemistry. The following data provides the characteristic spectroscopic signature of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data below corresponds to spectra acquired in deuterated chloroform (CDCl₃).[6]
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [6]
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 8.28, 8.10, 8.01 | Aromatic Protons | Protons on the nitro-substituted benzene ring, deshielded by the electron-withdrawing nitro group. |
| 4.23 | -N-CH₂- | Protons of the methylene group adjacent to the amide nitrogen (C2). |
| 3.31 | -CH₂-Ar | Protons of the methylene group adjacent to the aromatic ring (C3). |
| 2.28 | -CO-CH₃ | Protons of the acetyl methyl group, appearing as a characteristic singlet. |
Table 2: ¹³C NMR Spectroscopic Data (75.47 MHz, CDCl₃) [6]
| Chemical Shift (δ) ppm | Assignment |
| 169.8 | Amide Carbonyl (C=O) |
| 143.4, 132.4 | Quaternary Aromatic Carbons |
| 124.27, 119.93, 115.73 | Aromatic CH Carbons |
| 49.11 | -N-C H₂- (C2) |
| 27.01 | -C H₂-Ar (C3) |
| 23.95 | -CO-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.
Table 3: Key IR Absorption Bands (CHCl₃) [6]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 1680 | Amide C=O Stretch (strong) |
| 1600 | Aromatic C=C Stretch |
| 1480, 1470 | C-H Bending |
| 1340, 1320 | N-O Symmetric Stretch (Nitro Group) |
The prominent peak at 1680 cm⁻¹ is a definitive indicator of the N-acetyl group's carbonyl functionality.[6]
Applications in Research and Drug Development
This compound is not known for its intrinsic biological activity but is a well-established building block in the synthesis of bioactive compounds.[3]
-
α1-Adrenoceptor Antagonists: The compound has been utilized as a starting material in the design and synthesis of novel α1-adrenoceptor (α1-AR) antagonists.[9] These agents are clinically significant for treating conditions such as benign prostatic hyperplasia (BPH).[9] The synthesis involves reducing the nitro group to an amine and subsequently elaborating this position to introduce complex side chains that confer receptor affinity and selectivity.[9]
-
Anti-Inflammatory Agents: Recent research has demonstrated the use of 5-nitroindoline (obtainable from the title compound by deprotection) in creating dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[7] These multi-target agents have shown remarkable efficacy in animal models of inflammation, paving the way for new anti-inflammatory drug candidates.[7]
-
Anticancer Research: While direct use is not specified, related 5-nitroindole scaffolds are being actively investigated as binders of c-Myc G-quadruplex DNA, a novel anticancer strategy.[10] The synthetic pathways developed for these molecules often intersect with intermediates like this compound, highlighting its potential role in synthesizing next-generation oncology drugs.
Safety and Handling
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance at its given concentration.[2] However, standard laboratory safety protocols should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[2] Avoid contact with skin and eyes.[2]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[2] Recommended storage temperature is between 2-8°C.
-
First Aid: In case of contact, rinse eyes or skin immediately with plenty of water for at least 15 minutes.[2] If inhaled, move to fresh air.[2] If ingested, rinse mouth with water.[2] Seek medical attention if symptoms occur.[2]
Conclusion
This compound is a synthetically valuable and versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic profile make it a reliable component in multi-step synthetic campaigns. The compound’s true value is realized through the strategic manipulation of its N-acetyl and C-5 nitro groups, which provides access to a wide array of functionalized indoline derivatives with significant potential in medicinal chemistry, particularly in the development of novel anti-inflammatory and α1-AR antagonist agents. This guide provides the core technical knowledge required for the effective utilization of this important building block in a research and development setting.
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The Good Scents Company. phenol, 2-(2h-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)-. Retrieved December 2023, from [Link]
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PubChem. 1-Acetyl-5-bromo-7-nitroindoline. Retrieved December 2023, from [Link]
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PrepChem.com. Synthesis of N-Acetyl-5-nitroindoline (II). Retrieved December 2023, from [Link]
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Introduction: The Strategic Value of a Functionalized Indoline Scaffold
An In-Depth Technical Guide to 1-Acetyl-5-nitroindoline (CAS: 33632-27-8) for Chemical and Pharmaceutical Development
The indoline nucleus, a heterocyclic scaffold composed of a fused benzene and pyrrolidine ring, is a cornerstone in medicinal chemistry and natural product synthesis. Its rigid, bicyclic structure serves as a valuable template for developing pharmacologically active agents. Strategic functionalization of this core is paramount for modulating biological activity, and this compound emerges as a pivotal intermediate in this endeavor.
The introduction of an acetyl group at the N-1 position serves a dual purpose: it protects the nitrogen during subsequent electrophilic aromatic substitution and modulates the electronic properties of the aromatic ring. The nitro group at the C-5 position is a powerful electron-withdrawing group and, more importantly, a versatile chemical handle. It can be readily reduced to an amine, opening a gateway to a vast array of further derivatizations, including the synthesis of amides, ureas, and sulfonamides. This guide offers a comprehensive technical overview of this compound, from its synthesis and characterization to its potential applications for researchers, scientists, and drug development professionals.
| Property | Value | Reference |
| CAS Number | 33632-27-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2][4] |
| Molecular Weight | 206.20 g/mol | [1][5] |
| Appearance | Crystals / Beige Powder | [1][6] |
| Melting Point | 175-176 °C | [1][3][7] |
| Synonyms | 1-(5-Nitro-2,3-dihydro-1H-indol-1-yl)ethanone, N-Acetyl-5-nitroindoline | [2][5] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is most effectively approached via a two-step sequence starting from indoline. This route involves the protection of the nitrogen via acetylation, followed by a regioselective electrophilic nitration. An alternative, though often less direct, route involves the nitration of indoline followed by acetylation.
Primary Synthetic Route: N-Acetylation Followed by Nitration
This is the preferred pathway as the N-acetyl group acts as a moderate activating group and directs electrophilic substitution primarily to the para-position (C-5), ensuring high regioselectivity.
The initial step is a standard nucleophilic acyl substitution where the indoline nitrogen attacks the electrophilic carbonyl carbon of acetic anhydride. A tertiary amine base is used to scavenge the acetic acid byproduct, driving the reaction to completion.[8]
Detailed Experimental Protocol:
-
Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add indoline (1.19 g, 10 mmol). Dissolve the indoline in 20 mL of anhydrous dichloromethane (DCM).[8]
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 equiv.) to the solution. Cool the flask in an ice bath to 0 °C.[8]
-
Acetylation: While stirring vigorously, add acetic anhydride (1.13 mL, 12 mmol, 1.2 equiv.) dropwise to the cooled solution over 15 minutes.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting indoline is consumed.
-
Workup: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-acetylindoline.[8]
-
Purification: The product is often of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield 1-acetylindoline as a solid (m.p. 102-104 °C).[9][10]
The electron-donating character of the N-acetyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position (C-5). Using a controlled nitrating agent like fuming nitric acid in acetic acid provides high yields of the desired 5-nitro isomer.[11][12]
Detailed Experimental Protocol:
-
Reactant Setup: In a 100 mL three-necked flask fitted with a thermometer and a dropping funnel, dissolve 1-acetylindoline (1.61 g, 10 mmol) in 20 mL of glacial acetic acid.
-
Cooling: Cool the solution to 10-15 °C in an ice-water bath.
-
Nitration: While maintaining the temperature below 20 °C, add fuming nitric acid (0.5 mL, ~12 mmol) dropwise over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Precipitation: Carefully pour the reaction mixture onto 100 g of crushed ice with stirring. A solid precipitate of this compound will form.
-
Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. Dry the product under vacuum. The product is typically of sufficient purity for subsequent use. If needed, recrystallization from ethanol can be performed.
Structural Elucidation and Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound. A combination of spectroscopic and chromatographic techniques provides a complete profile of the molecule.
Spectroscopic Analysis
Spectroscopic data provides direct evidence of the molecular structure.
| Technique | Data Interpretation |
| ¹H NMR | The spectrum confirms the presence of all protons. Key signals include a singlet around 2.28 ppm for the three acetyl (CH₃) protons, two triplets for the diastereotopic protons of the ethyl bridge at ~3.31 ppm and ~4.23 ppm, and a distinct aromatic region pattern consistent with a 1,2,4-trisubstituted benzene ring (~8.01, 8.10, and 8.28 ppm).[13] |
| ¹³C NMR | The carbon spectrum validates the carbon framework. Noteworthy peaks include the acetyl methyl carbon at ~23.95 ppm, the two aliphatic carbons of the indoline ring at ~27.01 and ~49.11 ppm, the amide carbonyl carbon at ~169.8 ppm, and six distinct aromatic carbon signals.[13] |
| FT-IR | Infrared spectroscopy identifies key functional groups. A strong absorption band around 1680 cm⁻¹ corresponds to the amide carbonyl (C=O) stretch. Characteristic peaks for the nitro group (NO₂) appear as strong asymmetric and symmetric stretches around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.[13] |
Summary of Reported Spectroscopic Data[13]
| Technique | Observed Peaks / Shifts |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 8.28, 8.10, 8.01 (aromatic), 4.23 (t), 3.31 (t), 2.28 (s) |
| ¹³C NMR (75.47 MHz, CDCl₃) | δ 169.8, 143.4, 132.4, 124.27, 119.93, 115.73, 49.11, 27.01, 23.95 |
| IR (CHCl₃) | 1680, 1600, 1480, 1470, 1390, 1340, 1320 cm⁻¹ |
Chromatographic and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC): Purity analysis is typically performed using reversed-phase HPLC.
-
Protocol: A C18 column is used with a gradient elution system, for instance, water (A) and acetonitrile (B), both containing 0.1% formic acid. A gradient from 5% to 95% B over 15-20 minutes allows for the separation of the main compound from any impurities. Detection is achieved using a UV detector, monitoring at wavelengths where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm and 320 nm).[14]
Mass Spectrometry (MS): MS is used to confirm the molecular weight.
-
Analysis: Using electrospray ionization (ESI) in positive mode, the compound will show a prominent molecular ion peak [M+H]⁺ at m/z 207.07, confirming the molecular weight of 206.20 g/mol .
Chemical Reactivity and Applications in Drug Development
This compound is primarily valued as a versatile building block for constructing more complex and potentially bioactive molecules.[2] Its utility stems from the distinct reactivity of its functional groups.
Key Chemical Transformations
-
Nitro Group Reduction: The most significant transformation is the reduction of the 5-nitro group to a 5-amino group (5-amino-1-acetylindoline). This is a critical step that installs a nucleophilic site on the aromatic ring, enabling a wide range of subsequent reactions. Standard reduction conditions include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C).
-
Chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl).
-
-
Amine Derivatization: The resulting 5-amino-1-acetylindoline is a precursor to libraries of compounds. It can be readily converted into:
-
Amides/Sulfonamides: By reacting with acyl chlorides or sulfonyl chlorides.
-
Ureas/Thioureas: By reacting with isocyanates or isothiocyanates.[15]
-
Heterocycles: The amine can serve as a nucleophile in reactions to build fused or appended heterocyclic rings.
-
Potential Biological Significance
While this compound itself is not reported to have potent biological activity, its structural motifs are present in molecules with significant pharmacological profiles.
-
α1-Adrenoceptor Antagonism: Derivatives of 1-acetylindoline have been synthesized and shown to exhibit antagonism at α1-adrenoceptors, a target for treating benign prostatic hyperplasia (BPH).[16]
-
Anticancer Potential: The 5-nitroindole scaffold (a closely related structure) is a key pharmacophore in a new class of anticancer agents that function as c-Myc G-quadruplex binders.[17] These compounds can downregulate the expression of the c-Myc oncogene and induce cell cycle arrest. The nitro group in these molecules may also contribute to anticancer effects through the generation of reactive oxygen species (ROS).[17]
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety. The compound is a combustible solid and presents a severe hazard to water.
| Safety Parameter | Guideline | Reference |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves, lab coat. | [6][18] |
| Handling | Use in a well-ventilated fume hood. Avoid generating dust. Avoid contact with skin and eyes. | [6][8] |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage temperature: 2-8°C. | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
| Water Hazard Class (WGK) | WGK 3 - Severe hazard to water | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [6] |
| First Aid (Inhalation) | Move victim to fresh air. If breathing is difficult, provide oxygen. | [18] |
| First Aid (Skin Contact) | Immediately wash off with soap and plenty of water. | [18] |
References
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CP Lab Safety. (n.d.). This compound, min 98%, 1 gram. CP Lab Safety. Retrieved from [Link]
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Chemsrc. (2025). 1-Acetylindoline. Chemsrc. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). This compound | CAS 33632-27-8. Matrix Fine Chemicals. Retrieved from [Link]
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Rhodium.ws. (n.d.). 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Retrieved from [Link]
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ResearchGate. (2005). Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. Retrieved from [Link]
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LookChem. (n.d.). 1-acetylindoline. LookChem. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-Acetyl-5-nitroindoline (II). PrepChem.com. Retrieved from [Link]
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Kamal, A., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. Chemistry – A European Journal, 25(52), 12153-12165. Retrieved from [Link]
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1-Acetyl-5-nitroindoline molecular weight and formula
An In-Depth Technical Guide to 1-Acetyl-5-nitroindoline
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant applications in medicinal chemistry and drug development, particularly as a building block for protein degraders. This document, intended for researchers, scientists, and professionals in drug development, details the compound's physicochemical properties, provides a validated synthesis protocol with mechanistic insights, outlines methods for spectroscopic characterization, and establishes rigorous guidelines for safe handling and storage. The narrative emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical applicability.
Core Physicochemical & Structural Properties
This compound is a crystalline solid whose utility is defined by its bifunctional nature: the reactive acetylated indoline core and the electron-withdrawing nitro group, which can be a handle for further chemical modification or a key pharmacophoric element.
Key Properties Summary
A consolidation of the fundamental properties of this compound is presented below. These values are critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 206.20 g/mol | [1][2] |
| CAS Number | 33632-27-8 | [1][3][4] |
| Appearance | Yellow, crystalline solid/powder | [5] |
| Melting Point | 175-177 °C | [6][7] |
| Storage Temperature | 2-8°C recommended for long-term stability | |
| Synonyms | N-Acetyl-5-nitroindoline; 1-(5-Nitro-2,3-dihydro-1H-indol-1-yl)ethan-1-one | [4][6] |
Molecular Structure
The structure consists of a dihydroindole (indoline) ring system where the nitrogen at position 1 is acetylated. A nitro group is substituted at position 5 of the benzene ring. This substitution pattern is crucial for its electronic properties and reactivity.
Caption: Molecular Structure of this compound.
Synthesis and Mechanistic Considerations
The most direct and widely cited synthesis of this compound involves the N-acetylation of its precursor, 5-nitroindoline. This reaction is a classic example of nucleophilic acyl substitution.
Synthesis Workflow
Caption: Workflow for the Synthesis of this compound.
Experimental Protocol: N-Acetylation of 5-Nitroindoline
This protocol is adapted from established literature procedures.[7]
Causality: The choice of reagents is critical. Acetic anhydride serves as an efficient and readily available source of the acetyl group. Pyridine acts not only as a solvent but also as a base to neutralize the acetic acid byproduct, driving the reaction to completion. An inert argon atmosphere prevents potential side reactions with atmospheric moisture and oxygen.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-nitroindoline (12.0 g) in pyridine (100 ml).
-
Reagent Addition: To the stirred solution, add acetic anhydride (50 ml).
-
Reaction: Seal the flask and stir the mixture for approximately 17 hours at room temperature under an argon atmosphere.
-
Workup: After 17 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the pyridine and excess acetic anhydride.
-
Isolation: The resulting solid is the crude this compound.
-
Purification (Self-Validation): The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield a crystalline solid. The purity should be validated by measuring the melting point, which should be sharp and within the expected range of 175-177 °C.[7] Further characterization by NMR and IR is required to confirm structural integrity.
Spectroscopic Characterization
Structural confirmation is a non-negotiable step in synthesis. The following spectroscopic data serve to validate the identity of this compound.[7]
| Technique | Data (Solvent: CDCl₃) | Interpretation |
| ¹H NMR | δ 8.28, 8.10, 8.01, 4.23, 3.31, 2.28 | The peaks in the 8.0-8.3 ppm range are characteristic of aromatic protons adjacent to the electron-withdrawing nitro group. The signals at 4.23 and 3.31 ppm correspond to the two methylene (-CH₂-) groups of the indoline ring. The singlet at 2.28 ppm is indicative of the acetyl (-COCH₃) methyl protons. |
| ¹³C NMR | δ 169.8, 143.4, 132.4, 124.27, 119.93, 115.73, 49.11, 27.01, 23.95 | The peak at 169.8 ppm is the carbonyl carbon of the acetyl group. Aromatic carbons appear between 115-144 ppm. The aliphatic carbons of the indoline ring and the acetyl methyl group appear at 49.11, 27.01, and 23.95 ppm. |
| IR | 1680, 1600, 1480, 1470, 1390, 1340, 1320 cm⁻¹ | The strong absorption at 1680 cm⁻¹ is a classic C=O stretch for the amide. The peaks at 1600 and 1480 cm⁻¹ correspond to aromatic C=C stretching. The bands at 1340 and 1320 cm⁻¹ are characteristic of the symmetric and asymmetric stretches of the nitro (NO₂) group. |
Safety, Handling, and Storage
While safety data sheets indicate that this compound is not classified as hazardous under standard regulations, adherence to good laboratory practice is paramount.[5]
Safe Handling Protocol
Trustworthiness: This protocol is a self-validating system for minimizing exposure risk. It is based on a synthesis of information from multiple safety data sheets.[5][8][9][10]
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]
-
Personal Protective Equipment (PPE):
-
Procedures: Avoid generating dust during weighing and transfer.[5] Prevent contact with skin and eyes. After handling, wash hands thoroughly.
-
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[5]
-
Skin Contact: Wash off immediately with soap and plenty of water.[8]
-
Inhalation: Move to fresh air.[5]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]
-
In all cases of significant exposure or if symptoms develop, seek medical attention.
-
Storage
Store the compound in a tightly sealed container in a cool, dry place. For long-term storage, maintaining a temperature of 2-8°C is recommended to ensure chemical stability.
Applications in Research and Drug Development
The true value of this compound lies in its application as a versatile chemical scaffold.
-
Protein Degrader Building Block: The compound is explicitly marketed as a building block for protein degraders.[1] In this context, it likely serves as a fragment for constructing Proteolysis Targeting Chimeras (PROTACs) or molecular glues. The indoline core can act as a linker element or part of a ligand that binds to a target protein or an E3 ubiquitin ligase, while the nitro group can be reduced to an amine for further functionalization.
-
Medicinal Chemistry Scaffold: The indoline ring is a privileged structure in medicinal chemistry. The acetyl and nitro groups on this scaffold provide orthogonal chemical handles for building molecular complexity, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
-
Biological Activity: It is important to note that the compound itself may possess biological activity. A study reported that this compound induced chromosomal aberrations in Chinese Hamster Lung (CHL) cells, indicating a potential for genotoxicity.[11] This underscores the importance of the safety protocols outlined above and suggests that derivatives should be carefully screened for toxicity.
-
Potential for Photoreactive Applications: While not directly studied for the 5-nitro isomer, the related N-acetyl-7-nitroindoline is known to function as a photo-activated acetylating agent.[12] This raises the intriguing possibility that this compound could be explored for similar applications in photochemistry or chemical biology, where spatial and temporal control of a reaction is desired.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for advanced chemical synthesis and drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signature make it a reliable and valuable intermediate. For researchers in medicinal chemistry and drug development, particularly those focused on targeted protein degradation, a thorough understanding of this compound's synthesis, characterization, and safe handling is essential for leveraging its full potential in the creation of novel therapeutics.
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An In-depth Technical Guide to 1-Acetyl-5-nitroindoline: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-5-nitroindoline is a derivative of indoline, a bicyclic aromatic amine, that holds significant interest for researchers in medicinal chemistry and drug development.[1] Its structure, characterized by an acetyl group on the indoline nitrogen and a nitro group on the benzene ring, provides a scaffold for the synthesis of various biologically active molecules. The presence of the nitro group, a well-known electron-withdrawing group, and the acetylated nitrogen significantly influences the molecule's chemical reactivity and potential as a pharmacophore. This guide provides a comprehensive overview of this compound, covering its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and spectroscopic analysis.
Chemical Structure and Nomenclature
The foundational aspect of understanding any chemical entity is a clear elucidation of its structure and systematic naming.
IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethanone .[2][3] Other common synonyms include 1-Acetyl-5-nitro-2,3-dihydro-1H-indole and N-Acetyl-5-nitroindoline.[2][4]
Chemical Structure
The molecule consists of a bicyclic indoline core, where a benzene ring is fused to a five-membered nitrogen-containing ring. An acetyl group (CH₃CO-) is attached to the nitrogen atom at position 1, and a nitro group (NO₂) is substituted at position 5 of the aromatic ring.
Caption: Workflow for the synthesis of this compound.
Detailed Methodology
-
Reaction Setup: In a round-bottom flask, a mixture of 5-nitroindoline (12.012 g) is prepared in pyridine (100 ml). [5]2. Addition of Acetylating Agent: To this solution, acetic anhydride (50 ml) is added. [5]3. Reaction Conditions: The reaction mixture is stirred for 17 hours under an argon atmosphere at room temperature. [5]4. Work-up and Isolation: The mixture is then concentrated under reduced pressure to yield the crude product. [5]Further purification can be achieved by recrystallization if necessary.
Spectroscopic Data and Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound.
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment |
| ¹H NMR (300 MHz, CDCl₃) | 8.28, 8.10, 8.01 | Aromatic Protons |
| 4.23 | -N-CH₂- | |
| 3.31 | -CH₂-Ar | |
| 2.28 | -CO-CH₃ | |
| ¹³C NMR (75.47 MHz, CDCl₃) | 169.8 | C=O (Amide) |
| 143.4, 132.4 | Quaternary Aromatic Carbons | |
| 124.27, 119.93, 115.73 | Aromatic CH | |
| 49.11 | -N-CH₂- | |
| 27.01 | -CH₂-Ar | |
| 23.95 | -CO-CH₃ | |
| IR (CHCl₃) | 1680 | C=O stretch (amide) |
| 1600, 1480, 1470 | Aromatic C=C stretch | |
| 1390, 1340, 1320 | N-O stretch (nitro group) |
Data sourced from PrepChem.com[5]
The ¹H NMR spectrum shows distinct signals for the aromatic protons, the two methylene groups of the indoline ring, and the methyl protons of the acetyl group. The ¹³C NMR spectrum confirms the presence of the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the indoline and acetyl groups. The IR spectrum displays characteristic absorption bands for the amide carbonyl, aromatic ring, and the nitro group, providing further evidence for the successful synthesis of the target molecule.
Reactivity and Potential Applications
The chemical nature of this compound makes it a versatile building block in organic synthesis and drug discovery. The nitro group can be reduced to an amine, which can then be further functionalized. The indoline scaffold itself is present in numerous natural products and synthetic compounds with a wide range of biological activities.
Derivatives of nitroindoles have been investigated for their potential as anticancer agents. [6]For instance, certain 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of the c-Myc oncogene and cell-cycle arrest in cancer cells. [6]While specific studies on the biological activity of this compound are not extensively documented in the provided search results, its structural similarity to these active compounds suggests its potential as a precursor or intermediate in the synthesis of novel therapeutic agents.
Furthermore, related N-acetyl-nitroindoline derivatives have been explored for their photoreactive properties, where the acetyl group can be photochemically cleaved or transferred. [7]This opens up possibilities for its use in photolabile protecting group strategies or in the development of photoactivatable probes for biological systems.
Safety and Handling
This compound is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier. [8]
Conclusion
This compound is a valuable chemical entity with a well-defined structure and accessible synthesis. Its physicochemical properties and spectroscopic data provide a solid foundation for its use in research and development. The presence of versatile functional groups on the indoline scaffold makes it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides the essential technical information for scientists and researchers to effectively utilize this compound in their work.
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A Spectroscopic Guide to 1-Acetyl-5-nitroindoline: Elucidating Structure Through NMR, IR, and MS
Introduction
In the landscape of drug discovery and materials science, the precise structural characterization of synthetic intermediates is a cornerstone of robust research and development. 1-Acetyl-5-nitroindoline (CAS: 33632-27-8), a derivative of the indoline scaffold, serves as a valuable building block for a variety of more complex molecules. Its chemical architecture, featuring an acetylated nitrogen within the dihydroindole ring system and a strongly electron-withdrawing nitro group on the aromatic ring, presents a distinct spectroscopic fingerprint.
This technical guide offers an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple recitation of data, we will explore the rationale behind the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing field-proven insights into how each technique contributes to a comprehensive and unambiguous structural confirmation. This document is intended for researchers, chemists, and quality control professionals who rely on these analytical techniques for daily scientific validation.
Molecular Identity and Physicochemical Properties
A clear understanding of a molecule's fundamental properties is the logical starting point for any analytical characterization.
-
IUPAC Name: 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethanone
-
Molecular Formula: C₁₀H₁₀N₂O₃[1]
-
Molecular Weight: 206.20 g/mol [1]
The structure, shown in Figure 1, consists of a bicyclic indoline core, an amide functional group resulting from N-acetylation, and a nitro group at the C5 position. These features govern the molecule's electronic environment and are directly interrogated by the spectroscopic methods discussed herein.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—we can map the molecular framework atom by atom.
Expertise in Action: The 'Why' of NMR
We employ both ¹H and ¹³C NMR to create a complete picture. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling. ¹³C NMR, typically acquired with proton decoupling, reveals the number of unique carbon environments and offers insights into the electronic nature of the carbon backbone (e.g., sp², sp³, carbonyl). Together, they form a self-validating dataset for structural confirmation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by distinct regions corresponding to the aromatic, aliphatic, and acetyl group protons. The data presented in Table 1 is based on the analysis of closely related structures and established chemical shift principles.[3]
Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted, in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.31 | d | 1H | H-4 | The nitro group at C5 strongly deshields the ortho proton (H-4). |
| ~8.20 | dd | 1H | H-6 | Coupled to both H-7 and H-4 (meta coupling), deshielded by the adjacent nitro group. |
| ~8.15 | d | 1H | H-7 | The acetyl group on the nitrogen deshields the ortho proton (H-7). |
| ~4.45 | t | 2H | H-2 (-N-CH₂-) | Aliphatic protons adjacent to the amide nitrogen, shifted downfield. |
| ~3.25 | t | 2H | H-3 (-CH₂-Ar) | Aliphatic protons adjacent to the aromatic ring. |
| ~2.25 | s | 3H | -CO-CH₃ | Singlet peak characteristic of the acetyl methyl group. |
Note: 'd' denotes doublet, 'dd' denotes doublet of doublets, 't' denotes triplet, 's' denotes singlet.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The electron-withdrawing effects of the amide and nitro groups result in significant downfield shifts for the associated carbons.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted, in DMSO-d₆) [3]
| Chemical Shift (δ) ppm | Carbon Assignment | Rationale |
|---|---|---|
| ~170.4 | C =O (Amide) | Characteristic chemical shift for an amide carbonyl carbon. |
| ~148.9 | C-7a | Quaternary carbon at the ring junction, deshielded by the amide nitrogen. |
| ~143.2 | C-5 | Aromatic carbon directly attached to the electron-withdrawing nitro group. |
| ~134.6 | C-3a | Quaternary carbon at the ring junction. |
| ~126.1 | C-6 | Aromatic methine carbon. |
| ~120.9 | C-4 | Aromatic methine carbon. |
| ~115.8 | C-7 | Aromatic methine carbon. |
| ~54.6 | C-2 (-N-C H₂-) | Aliphatic carbon adjacent to the amide nitrogen. |
| ~28.0 | C-3 (-C H₂-Ar) | Aliphatic carbon adjacent to the aromatic ring. |
| ~24.6 | -CO-C H₃ | Acetyl methyl carbon. |
Experimental Protocol: NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4][5]
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[5]
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR: Set the spectral width to cover 0-14 ppm. Use a standard single-pulse experiment with an acquisition time of 3-4 seconds and a relaxation delay of 2 seconds. Acquire 16-64 scans for a good signal-to-noise ratio.[4]
-
¹³C NMR: Use a proton-decoupled pulse sequence with a spectral width of 0-220 ppm. Due to the low natural abundance of ¹³C, acquire 1024 or more scans with a relaxation delay of 2-5 seconds.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H NMR).[7]
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending).
Expertise in Action: The 'Why' of IR
For this compound, IR is a crucial confirmatory technique. We expect to see strong, characteristic absorptions for the amide carbonyl (C=O) and the nitro group (N-O) stretches. The absence of an N-H stretch (typically ~3300 cm⁻¹) and the presence of the C=O band provide immediate validation that the indoline nitrogen has been successfully acetylated.[8]
IR Spectral Data
The key absorption bands in the IR spectrum confirm the presence of the molecule's defining functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Functional Group |
|---|---|---|---|
| ~1672 | C=O Stretch | Strong | Amide[3] |
| ~1510 | Asymmetric N-O Stretch | Strong | Nitro Group (NO₂)[9] |
| ~1329 | Symmetric N-O Stretch | Strong | Nitro Group (NO₂)[3][9] |
| ~3100-3000 | C-H Stretch | Medium | Aromatic Ring[8] |
| ~2950-2850 | C-H Stretch | Medium | Aliphatic (CH₂)[8] |
| ~1602 | C=C Stretch | Medium | Aromatic Ring[3] |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
The ATR method is preferred for its simplicity, requiring minimal sample preparation.
-
Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial as the instrument software will automatically subtract this from the sample spectrum.[6]
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.[6] Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum (plotted as transmittance or absorbance vs. wavenumber) is generated automatically. Identify and label the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge (m/z) ratio.
Expertise in Action: The 'Why' of MS
MS serves as the final arbiter of molecular identity by confirming the molecular weight. For this compound, high-resolution mass spectrometry (HRMS) can determine the molecular formula (C₁₀H₁₀N₂O₃) with high precision, ruling out other potential structures with the same nominal mass. The fragmentation pattern, though complex, can also offer structural clues that corroborate the NMR and IR findings. We typically use a soft ionization technique like Electrospray Ionization (ESI) to keep the molecular ion intact.
Mass Spectrometry Data
The mass spectrum will be dominated by the molecular ion and its common adducts.
Table 4: High-Resolution Mass Spectrometry Data for this compound (ESI) [10]
| Ion Adduct | Calculated m/z | Observed m/z | Interpretation |
|---|---|---|---|
| [M+H]⁺ | 207.0764 | ~207.076 | Protonated molecular ion |
| [M+Na]⁺ | 229.0584 | ~229.058 | Sodium adduct of the molecular ion |
| [M]⁺ | 206.0686 | ~206.069 | Molecular ion radical cation |
| [M-H]⁻ | 205.0619 | ~205.062 | Deprotonated molecular ion (Negative Mode) |
Fragmentation Analysis: Upon collision-induced dissociation (CID), a characteristic fragmentation is the loss of the acetyl group (42 Da), which can be observed as a neutral loss or as a fragment ion. Cleavage of the nitro group (-NO₂, 46 Da) is also a common fragmentation pathway for nitroaromatic compounds.
Experimental Protocol: ESI Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.[4]
-
Infusion/Injection: Introduce the sample into the ESI source via direct infusion or through an LC system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, intact molecular ions (e.g., [M+H]⁺) are released into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap), which separates them based on their m/z ratio. A high-resolution instrument provides accurate mass measurements to confirm the elemental composition.[4]
Conclusion: A Unified Structural Assignment
The true power of spectroscopic analysis lies in the synthesis of data from multiple, orthogonal techniques. For this compound, the collective evidence provides an unequivocal structural confirmation:
-
Mass Spectrometry establishes the correct molecular weight (206.20 g/mol ) and elemental formula (C₁₀H₁₀N₂O₃).[1][10]
-
IR Spectroscopy confirms the key functional groups: an amide C=O (~1672 cm⁻¹) and a nitro group (~1510 and ~1329 cm⁻¹), while verifying the absence of an N-H bond.[3][8]
-
NMR Spectroscopy maps the complete atomic framework. ¹H NMR resolves the distinct aromatic and aliphatic protons and confirms the 3H singlet of the acetyl group, while ¹³C NMR accounts for all 10 unique carbon environments, including the amide carbonyl.[3]
Each technique validates the others, creating a self-consistent and trustworthy dataset that meets the rigorous standards required for pharmaceutical and chemical research. The protocols and interpretations provided in this guide offer a robust framework for the successful characterization of this compound and its derivatives.
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A Comprehensive Technical Guide to the Purity and Assay of Commercial 1-Acetyl-5-nitroindoline
Foreword: The Criticality of Purity in Drug Development
In the landscape of pharmaceutical research and development, the characterization of chemical entities is the bedrock upon which safety and efficacy are built. 1-Acetyl-5-nitroindoline, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception. Its purity profile directly influences the quality, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth exploration of the analytical methodologies requisite for the comprehensive evaluation of commercial-grade this compound, offering both theoretical grounding and practical, field-proven protocols for the discerning researcher.
Physicochemical Profile of this compound
A thorough understanding of the molecule's properties is fundamental to the development of robust analytical methods.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀N₂O₃ | |
| Molecular Weight | 206.20 g/mol | |
| CAS Number | 33632-27-8 | |
| Appearance | Crystals | |
| Melting Point | 175-176 °C | |
| Solubility | Soluble in organic solvents such as DMSO, Chloroform, and Methanol. | General chemical knowledge |
Strategic Approach to Purity and Assay Determination
A multi-faceted analytical approach is essential to fully characterize this compound. This involves a combination of chromatographic techniques for separation and quantification, and spectroscopic methods for structural confirmation and identification.
Caption: Overall workflow for the comprehensive analysis of this compound.
Chromatographic Methods for Assay and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound due to its high resolution, sensitivity, and reproducibility.[1] The principles of chromatography as laid out in USP General Chapter <621> provide a foundational framework for the methods described herein.[2]
HPLC Method for Assay (Purity Determination)
The primary objective of the assay method is to accurately quantify the main component. A reversed-phase HPLC method is most suitable for this moderately polar compound.
Protocol: HPLC Assay of this compound
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) is recommended to ensure sharp peaks and good resolution.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-10 min: 25% B
-
10-15 min: 25% to 65% B
-
15-20 min: Hold at 65% B
-
20-22 min: 65% to 25% B
-
22-30 min: Re-equilibration at 25% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, as nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Standard Preparation: Prepare a standard solution of a certified reference standard of this compound at a concentration of approximately 0.5 mg/mL in the mobile phase.
-
Sample Preparation: Prepare the commercial sample at the same concentration as the standard.
-
Calculation: The assay is calculated by comparing the peak area of the sample to that of the reference standard.
Method Validation: This method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision.[4]
Impurity Profiling and Forced Degradation Studies
Impurity profiling involves the detection, identification, and quantification of each impurity in the drug substance.[5][6][7] Potential impurities in commercial this compound can arise from the synthesis process or degradation.
Potential Synthetic Impurities:
-
Starting Materials: Unreacted 5-nitroindoline or 1-acetylindoline.
-
By-products: Di-acetylated species or isomers formed during nitration (e.g., 1-Acetyl-7-nitroindoline). The synthesis often involves the acetylation of 5-nitroindoline or the nitration of 1-acetylindoline.[1][8] Each route presents a unique profile of potential by-products.
Forced Degradation:
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed under various stress conditions as outlined by ICH guidelines.[9][10][11] This helps to identify potential degradation products.
-
Acidic/Basic Hydrolysis: Refluxing with 0.1 M HCl and 0.1 M NaOH.
-
Oxidative Degradation: Treatment with 3% H₂O₂.
-
Thermal Degradation: Exposure to dry heat (e.g., 80°C).
-
Photolytic Degradation: Exposure to UV and visible light.
The same HPLC method as for the assay can be employed for impurity profiling, with a focus on achieving baseline separation of the main peak from all impurity peaks.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and structure of this compound and its impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.[12]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the indoline ring, and the acetyl methyl protons. The presence of the electron-withdrawing nitro group will cause a downfield shift of the aromatic protons.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the acetyl group, the aromatic carbons, and the aliphatic carbons of the indoline ring.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.5 - 8.5 | m |
| -N-CH₂- | ~4.2 | t |
| -CH₂-Ar | ~3.2 | t |
| -CO-CH₃ | ~2.3 | s |
Note: These are predicted values based on the structure and data for similar compounds. Actual values may vary.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and for identifying unknown impurities, often coupled with HPLC (LC-MS).[13]
Expected Fragmentation Pattern:
The fragmentation of this compound in ESI-MS is expected to involve the loss of the acetyl group and fragmentation of the indoline ring.[14][15]
-
Molecular Ion Peak [M+H]⁺: at m/z 207.07.
-
Key Fragments: Loss of the acetyl group (CH₂=C=O, 42 Da) leading to a fragment at m/z 165.06. Further fragmentation of the nitroindoline moiety would also be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for confirming the presence of key functional groups.[16]
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| Amide C=O Stretch | ~1660 |
| Aromatic C=C Stretch | ~1600, ~1480 |
| N-O Asymmetric Stretch (NO₂) | ~1530 |
| N-O Symmetric Stretch (NO₂) | ~1350 |
| C-N Stretch | ~1350 |
An experimental IR spectrum is available from sources such as ChemicalBook, which can be used for confirmation.[2]
The Role of Reference Standards
The use of highly purified and well-characterized reference standards is fundamental for accurate quantitative analysis.[9][17]
-
Primary Reference Standards: Obtained from official sources like USP, EP, or BP, when available.
-
In-house or Secondary Standards: When a primary standard is not available, a well-characterized in-house standard must be prepared and its purity rigorously determined using a combination of the techniques described in this guide.
Conclusion: A Framework for Quality Assurance
The analytical protocols and scientific rationale presented in this guide provide a robust framework for the comprehensive quality assessment of commercial this compound. Adherence to these principles, grounded in international regulatory guidelines, ensures the generation of reliable and defensible data. This, in turn, underpins the development of safe and effective pharmaceutical products. The integration of chromatographic separation with spectroscopic identification provides a self-validating system, ensuring the highest degree of scientific integrity.
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USP General Chapter <621> Chromatography . United States Pharmacopeia. Available at: [Link]
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Nitroaromatic and Nitroamine Explosives Analyzed with HPLC . MicroSolv Technology Corporation. Available at: [Link]
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Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives) . Waters Corporation. Available at: [Link]
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Pharmaceutical Analytical Standards . PharmaCompare.com. Available at: [Link]
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Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) . U.S. Environmental Protection Agency. Available at: [Link]
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Forced Degradation for Pharmaceuticals: A Review . IJSDR. Available at: [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies . LCGC International. Available at: [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients . Preprints.org. Available at: [Link]
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Impurity Profiling: Theory and Practice . PharmaInfo. Available at: [Link]
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Impurity Profiling & Characterization | Analytical Testing . Pharmaffiliates. Available at: [Link]
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Solubility Profile of 1-Acetyl-5-nitroindoline: A Framework for Experimental Determination and Application in Drug Development
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its entire development lifecycle, profoundly influencing bioavailability, formulation design, and therapeutic efficacy.[1] 1-Acetyl-5-nitroindoline is a heterocyclic compound with a structure suggestive of complex solubility behavior, yet specific experimental data in a range of pharmaceutically relevant solvents is not extensively documented in public literature. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of this compound. We present an in-depth analysis of its physicochemical properties, a rationale for solvent selection, and detailed, field-proven protocols for equilibrium solubility determination using the gold-standard shake-flask method.[2][3] Furthermore, we provide step-by-step guidance for quantitative analysis via High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. This document is designed not merely as a set of instructions, but as a self-validating system to empower researchers to generate robust, reliable, and application-critical solubility data.
The Imperative of Solubility in Pharmaceutical Sciences
In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, solubility is a foundational physicochemical property.[4] It is defined as the maximum amount of a substance that can be dissolved in a given volume of a solvent at a specific temperature to form a homogenous system.[4][5] For orally administered drugs, dissolution in the aqueous environment of the gastrointestinal tract is a prerequisite for absorption and, consequently, for bioavailability.[5][6] Insufficient aqueous solubility is a major hurdle in drug development, with over 40% of NCEs exhibiting poor solubility, which can lead to low and variable oral bioavailability, compromised in vitro assay results, and significant formulation challenges.[6][7]
Early and accurate determination of a compound's solubility profile across a spectrum of solvents—from aqueous buffers to organic media—is therefore not optional, but essential.[1] It guides:
-
Lead Optimization: Helps medicinal chemists to modify structures to improve "drug-like" properties.[7]
-
Preclinical Formulation: Informs the selection of appropriate vehicles for toxicology and pharmacology studies.[8]
-
Assay Development: Prevents compound precipitation in in-vitro screens, which can lead to false negatives or unreliable data.[6]
-
Final Dosage Form Design: Dictates whether a compound can be formulated as a simple solution, or if more complex strategies like solid dispersions or nanosuspensions are required.[5]
This guide focuses on this compound, providing the necessary tools to build a comprehensive understanding of its solubility, thereby mitigating development risks and accelerating its potential journey as a therapeutic candidate.
Physicochemical Profile of this compound
A molecule's structure is the primary determinant of its solubility.[6] Before embarking on experimental work, a thorough analysis of the compound's physicochemical properties provides a rational basis for solvent selection and experimental design.
Key Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [9] |
| Molecular Weight | 206.20 g/mol | [9] |
| Appearance | Crystals | [9] |
| Melting Point | 175-176 °C | [9][10] |
| CAS Number | 33632-27-8 | [9][10] |
Structural Analysis for Solubility Prediction:
The solubility behavior of this compound is governed by the interplay of its functional groups:
-
Indoline Core: The bicyclic aromatic-aliphatic core is largely non-polar and hydrophobic.
-
Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that can participate in dipole-dipole interactions, potentially increasing solubility in polar solvents.
-
Acetyl Group (-C(O)CH₃): The amide carbonyl group is polar and can act as a hydrogen bond acceptor, which typically enhances solubility in protic solvents (e.g., alcohols, water).
Predicted Behavior: The combination of a hydrophobic core with two distinct polar functional groups suggests that this compound will exhibit limited solubility in both highly non-polar solvents (like hexanes) and in aqueous media. Its solubility is expected to be most favorable in polar aprotic solvents (e.g., DMSO, Acetone) and polar protic solvents (e.g., Ethanol, Methanol) that can effectively solvate both the polar and non-polar regions of the molecule.
Caption: Experimental Workflow for Solubility Determination.
Rationale for Solvent Selection
The choice of solvents is critical for building a comprehensive solubility profile. The principle of "like dissolves like" provides a guiding framework. [11]Solvents should span a range of polarities and hydrogen bonding capabilities to probe the compound's behavior.
Recommended Solvent Panel:
| Solvent Class | Example Solvents | Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric) | Investigates solubility in physiological environments relevant to oral absorption. [12] |
| pH 7.4 (Phosphate Buffer) | Represents intestinal and systemic pH conditions. [13] | |
| Polar Protic | Ethanol, Methanol, Water | Solvents with H-bond donating and accepting capabilities, relevant for recrystallization and formulation. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Solvents with dipole moments but no H-bond donation, common in synthesis and HPLC. |
| Dimethyl Sulfoxide (DMSO) | A strong polar aprotic solvent used for initial compound solubilization in biological screening. [14] | |
| Non-Polar | Dichloromethane (DCM), Toluene | Solvents with low polarity, useful for understanding lipophilicity and extraction behavior. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating best practices to ensure data integrity and reproducibility.
Protocol 1: Equilibrium Solubility via Shake-Flask Method
This method is considered the "gold standard" for determining thermodynamic equilibrium solubility. [2][3]It measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
-
Preparation: Label a series of glass vials (e.g., 2 mL HPLC vials) for each solvent to be tested, in triplicate.
-
Addition of Compound: Add an excess amount of solid this compound to each vial. "Excess" means enough solid is visibly present at the end of the experiment (e.g., 2-5 mg).
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial (e.g., 1.0 mL).
-
Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient duration to reach equilibrium, typically 24 hours. [14][15]Longer times (e.g., 48 or 72 hours) may be checked to confirm that equilibrium has been reached. [15]5. Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet all undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant from the top of the solution. Be extremely cautious not to disturb the solid pellet.
-
Dilution: Immediately dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method (UV-Vis or HPLC). A precise dilution factor is critical for the final calculation.
-
Analysis: Analyze the diluted samples using either Protocol 2 (UV-Vis) or Protocol 3 (HPLC) to determine the concentration.
Protocol 2: Quantitative Analysis by UV-Vis Spectrophotometry
This method is rapid and suitable for high-throughput screening, provided the compound has a distinct chromophore and does not suffer from interference from the solvent. [16][17] Methodology:
-
Determine λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., Methanol). Scan the solution using a spectrophotometer to find the wavelength of maximum absorbance (λmax).
-
Prepare Calibration Standards: Create a series of standard solutions of known concentrations from a primary stock solution. The concentration range should bracket the expected solubility.
-
Generate Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99. [18]4. Measure Sample Absorbance: Measure the absorbance of the diluted supernatant samples obtained from Protocol 1.
-
Calculate Concentration: Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Concentration = (Absorbance - y-intercept) / slope
-
-
Determine Solubility: Multiply the calculated concentration by the dilution factor used in Protocol 1, Step 7.
Protocol 3: Quantitative Analysis by HPLC
HPLC offers higher specificity and is the preferred method when solvents have UV absorbance or when impurities might be present. [11][19] Methodology:
-
Method Development: Develop a suitable HPLC method (e.g., reverse-phase C18 column) that provides a sharp, well-resolved peak for this compound with a reasonable retention time. The mobile phase could be a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Prepare Calibration Standards: As in the UV-Vis method, prepare a series of standard solutions of known concentrations.
-
Generate Calibration Curve: Inject each standard solution into the HPLC system. Plot the peak area against the known concentration. Perform a linear regression to obtain the line equation and an R² value >0.99. [11]4. Analyze Samples: Inject the diluted supernatant samples from Protocol 1 into the HPLC system and record the peak areas.
-
Calculate Concentration: Use the calibration curve equation to determine the concentration of the diluted samples.
-
Concentration = (Peak Area - y-intercept) / slope
-
-
Determine Solubility: Multiply the calculated concentration by the dilution factor to obtain the final solubility value. [20]
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to allow for easy comparison and interpretation.
Example Solubility Data Table:
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mM) |
| pH 1.2 Buffer | 25 | HPLC | Result ± SD | Result ± SD |
| pH 7.4 Buffer | 25 | HPLC | Result ± SD | Result ± SD |
| Water | 25 | HPLC | Result ± SD | Result ± SD |
| Ethanol | 25 | HPLC | Result ± SD | Result ± SD |
| Methanol | 25 | HPLC | Result ± SD | Result ± SD |
| Acetone | 25 | HPLC | Result ± SD | Result ± SD |
| Acetonitrile | 25 | HPLC | Result ± SD | Result ± SD |
| DMSO | 25 | HPLC | Result ± SD | Result ± SD |
| Dichloromethane | 25 | HPLC | Result ± SD | Result ± SD |
| SD = Standard Deviation of triplicate measurements. |
Conclusion
While direct experimental solubility data for this compound is sparse, a predictive analysis of its structure indicates a nuanced profile with preferential solubility in polar organic solvents. This guide provides the authoritative, step-by-step experimental framework required to move beyond prediction to empirical measurement. By meticulously applying the gold-standard shake-flask method and robust analytical techniques like HPLC and UV-Vis spectrophotometry, researchers can generate the high-quality, reliable solubility data essential for making informed decisions in drug discovery and development. [2][3]The protocols and workflows detailed herein constitute a comprehensive and self-validating system, empowering scientific teams to fully characterize this compound and unlock its therapeutic potential.
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Ayed, I., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. Available at: [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]
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PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Available at: [Link]
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Shah, V.P., et al. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
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DeSimone, J.M., et al. (1997). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry. Available at: [Link]
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Pharma.Tips. (2025). Solubility Testing of Drug Candidates. Pharma.Tips. Available at: [Link]
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Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available at: [Link]
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Gani, R., et al. (2025). Solvent selection for pharmaceuticals. ResearchGate. Available at: [Link]
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Ayan, E., & Goger, N.G. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]
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Potential biological activity of nitroindoline derivatives
An In-Depth Technical Guide to the Biological Activity of Nitroindoline Derivatives
Executive Summary
The indoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with a nitro group—a potent pharmacophore known for its electron-withdrawing properties and role in bioreductive activation—the resulting nitroindoline derivatives emerge as a versatile class of compounds with a wide spectrum of biological activities.[1][2][3] This guide synthesizes current research to provide an in-depth exploration of the therapeutic potential of these molecules, focusing on their anticancer, antimicrobial, and neuroprotective activities. We will dissect the underlying mechanisms of action, present structure-activity relationships, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.
The Nitroindoline Scaffold: A Union of Privileged Structure and Potent Pharmacophore
The therapeutic promise of nitroindoline derivatives stems from the synergistic combination of its two core components:
-
The Indoline Nucleus: This rigid, bicyclic heterocyclic system is a cornerstone of medicinal chemistry. Its structural features allow it to interact with a multitude of biological targets, and it serves as the foundational scaffold for numerous FDA-approved drugs.[4][5]
-
The Nitro Group (NO₂): Far from being a passive substituent, the nitro group is a key modulator of biological activity. Its strong electron-withdrawing nature alters the electronic profile of the entire molecule, influencing target binding and pharmacokinetics.[3] Critically, the nitro group can be bioreduced within cells to form reactive nitrogen species, a mechanism central to its antimicrobial and certain anticancer effects.[1][2]
The position of the nitro group on the indoline ring (e.g., 5-nitro, 6-nitro, 7-nitro) is a critical determinant of its biological activity, profoundly influencing target selectivity and potency.[6][7]
Caption: A typical workflow for evaluating nitroindoline derivatives.
Experimental Protocols: A Guide to Practice
To ensure reproducibility and scientific rigor, this section provides step-by-step methodologies for key assays used to evaluate the biological activity of nitroindoline derivatives.
Protocol 1: In Vitro Anticancer Cell Viability (Alamar Blue Assay)
-
Causality: This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells. A reduction in metabolic activity upon treatment with a compound indicates cytotoxicity. This is a primary screening method to identify compounds with antiproliferative effects. [6]* Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the nitroindoline derivative in DMSO. Perform serial two-fold dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay: Add 10 µL of Alamar Blue (Resazurin) solution to each well and incubate for another 2-4 hours.
-
Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
-
Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantifying the potency of a potential antibiotic. [8]* Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well plate using an appropriate broth medium (e.g., Middlebrook 7H9 for M. tuberculosis or Mueller-Hinton for other bacteria). [8] 2. Inoculum Preparation: Grow the bacterial strain to the mid-log phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well of the microplate containing the diluted compounds.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to 7 days for M. tuberculosis). [8] 6. MIC Determination: After incubation, assess bacterial growth. This can be done visually (turbidity) or by adding a growth indicator like Resazurin or INT (iodonitrotetrazolium chloride). A color change (e.g., blue to pink for Resazurin) indicates growth. The MIC is the lowest compound concentration in a well with no visible growth/color change. [8]
-
Protocol 3: Differentiating Specific vs. Aggregation-Based Inhibition
-
Causality: A significant pitfall in drug discovery is identifying compounds that appear to be potent inhibitors but whose activity is an artifact of forming aggregates at micromolar concentrations. These aggregates can non-specifically sequester the target enzyme or substrate. [9]A self-validating protocol must include steps to rule out this artifact.
-
Methodology:
-
Initial IC₅₀ Determination: Perform a standard enzyme inhibition assay to determine the compound's initial IC₅₀.
-
Detergent Control: Repeat the inhibition assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80.
-
Interpretation:
-
If the IC₅₀ value significantly increases (i.e., potency is lost) in the presence of the detergent: The inhibition is likely due to non-specific aggregation, as the detergent disrupts the formation of these aggregates. [9] * If the IC₅₀ value remains unchanged: The compound is likely a specific, true inhibitor of the enzyme. [9] 4. Confirmation (Optional): Use biophysical methods like Dynamic Light Scattering (DLS) to directly detect the formation of compound aggregates at concentrations around the IC₅₀.
-
-
Caption: Workflow to distinguish specific from non-specific inhibition.
Challenges and Future Directions
While promising, the development of nitroindoline derivatives is not without challenges. The potential for the nitro group to be a toxicophore requires careful toxicological evaluation. [3]As highlighted, off-target effects and non-specific activity due to aggregation must be rigorously screened for. [9] Future research should focus on:
-
Improving Selectivity: Designing derivatives with higher selectivity for cancer cells over normal cells or for specific microbial targets to minimize side effects.
-
Dual-Target Drugs: Expanding the development of dual-target inhibitors to combat drug resistance more effectively. [10][11]* In Vivo Efficacy: Translating the potent in vitro activities observed into successful in vivo models, with a focus on optimizing pharmacokinetics and bioavailability.
Conclusion
Nitroindoline derivatives represent a highly versatile and promising class of molecules in medicinal chemistry. Their ability to engage a wide range of biological targets through diverse mechanisms—from DNA binding and ROS generation in cancer to enzyme inhibition in microbes and receptor modulation in the central nervous system—marks them as high-value scaffolds for future drug development. By employing rigorous, self-validating experimental workflows and leveraging a deep understanding of their structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.
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1-Acetyl-5-nitroindoline: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] Among the vast array of functionalized indolines, 1-Acetyl-5-nitroindoline stands out as a particularly versatile and strategic building block. The presence of two distinct, electronically complementary functional groups—an electron-withdrawing nitro group on the aromatic ring and an acetyl protecting group on the indoline nitrogen—provides a robust platform for sequential and regioselective chemical modifications. This guide offers an in-depth exploration of this compound, detailing its physicochemical properties, synthesis, and core reactivity. It provides field-proven, step-by-step protocols for its key transformations, explains the causal logic behind experimental choices, and illustrates its strategic application in the synthesis of advanced intermediates for drug discovery.
Introduction: The Strategic Value of this compound
In the landscape of drug discovery and development, the efficient construction of molecular complexity is paramount. Synthetic building blocks that offer predictable reactivity and multiple points for diversification are invaluable assets.[2] this compound (Figure 1) is one such asset.
-
The Nitro Group as a Synthetic Handle: The nitro functional group is a cornerstone of aromatic chemistry.[3] It serves as a powerful directing group for electrophilic aromatic substitution and, more importantly, is a precursor to the synthetically crucial amino group. Its reduction unlocks a plethora of subsequent reactions, including diazotization, acylation, and reductive amination, enabling the introduction of diverse pharmacophoric elements.
-
The Acetyl Group as a Modulator and Protector: The acetyl group at the N-1 position serves two primary functions. First, it protects the indoline nitrogen from unwanted side reactions, such as oxidation or alkylation, under various conditions. Second, it modulates the reactivity of the aromatic ring, influencing the regioselectivity of substitution reactions. Its eventual removal can be achieved under specific conditions to enable further functionalization at the N-1 position.
This dual functionality makes this compound a powerful starting point for creating libraries of compounds, particularly in programs targeting G-protein coupled receptors, enzyme inhibitors, and other areas where the indoline core is prevalent.[4][5]
Physicochemical Properties & Synthesis
A thorough understanding of a building block's physical properties is critical for its effective use in synthesis.
Figure 1: Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33632-27-8 | [6][7][8] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [6][8] |
| Molecular Weight | 206.20 g/mol | [6] |
| Appearance | Yellow to beige crystalline powder | [9] |
| Melting Point | 175-176 °C | [6][7] |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Poorly soluble in water. | N/A |
| Storage | 2-8°C, protected from light and moisture | [6] |
Recommended Synthesis Protocol: Acetylation of 5-Nitroindoline
The most direct and reliable method for preparing this compound is the N-acetylation of commercially available 5-nitroindoline. The acetyl group protects the nitrogen, preventing it from interfering in subsequent reactions and activating the aromatic ring for certain transformations.
Protocol 1: Synthesis of this compound [10]
-
Rationale: This procedure uses acetic anhydride as the acetylating agent and pyridine as a base and solvent. Pyridine neutralizes the acetic acid byproduct, driving the reaction to completion. The reaction is conducted under an inert atmosphere (argon) to prevent oxidation of the electron-rich indoline starting material.
-
Step-by-Step Methodology:
-
To a 250 mL round-bottom flask, add 5-nitroindoline (12.0 g, 73.1 mmol).
-
Add pyridine (100 mL) followed by acetic anhydride (50 mL).
-
Equip the flask with a magnetic stirrer and a reflux condenser with an argon inlet.
-
Stir the mixture at room temperature for 17 hours under a positive pressure of argon.
-
After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure using a rotary evaporator to remove the pyridine and excess acetic anhydride.
-
The resulting solid residue is the desired product, this compound. It can be further purified by recrystallization from ethanol if necessary.
-
Characterize the product by melting point (175-177 °C) and NMR spectroscopy to confirm its identity and purity.[10]
-
Core Reactivity and Synthetic Applications
The true value of this compound lies in its predictable, sequential reactivity. The synthetic workflow typically involves transformation of the nitro group, followed by further modifications.
Caption: Key synthetic transformations starting from this compound.
Foundational Transformation: Reduction of the Nitro Group
The conversion of the 5-nitro group to a 5-amino group is the most common and critical first step in elaborating the molecule. This transformation converts an electron-withdrawing group into a strongly electron-donating group, fundamentally altering the molecule's reactivity and providing a nucleophilic handle for further chemistry.
Protocol 2: Catalytic Hydrogenation to 1-Acetyl-5-aminoindoline
-
Rationale: Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction. Palladium on carbon (Pd/C) is a highly effective catalyst. Ethanol is a common solvent, and the reaction is run under a positive pressure of hydrogen gas. This method avoids the use of harsh, stoichiometric metal reductants (like SnCl₂ or Fe/HCl), simplifying workup.
-
Step-by-Step Methodology:
-
Charge a Parr hydrogenation vessel or a suitable flask with this compound (10.0 g, 48.5 mmol) and 10% Palladium on Carbon (1.0 g, 10% w/w).
-
Carefully add ethanol (150 mL).
-
Seal the vessel and purge it several times with nitrogen, then with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield 1-Acetyl-5-aminoindoline as a solid. The product is often pure enough for the next step without further purification.
-
Diversification of the 5-Amino Group
The resulting 1-Acetyl-5-aminoindoline is a key intermediate, analogous to aniline, opening up a vast array of synthetic possibilities.
A. Diazotization and Sandmeyer Reactions
The primary amine can be converted into a diazonium salt, which is an excellent leaving group and can be displaced by a wide variety of nucleophiles.
-
Mechanism Insight: In the presence of nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl), the amino group is converted to a diazonium salt (-N₂⁺). This intermediate is typically unstable and is used immediately. In Sandmeyer reactions, a copper(I) salt (e.g., CuCl, CuBr, CuCN) acts as a catalyst to facilitate the replacement of the diazonium group with a halide or cyanide.
Protocol 3: Synthesis of 1-Acetyl-5-bromoindoline via Sandmeyer Reaction
-
Rationale: This protocol demonstrates the conversion of the amine to a bromide, a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
-
Step-by-Step Methodology:
-
Prepare a solution of 1-Acetyl-5-aminoindoline (5.0 g, 28.4 mmol) in 48% hydrobromic acid (30 mL) in a flask cooled to 0°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (2.1 g, 30.0 mmol) in water (10 mL).
-
Add the sodium nitrite solution dropwise to the stirred indoline solution, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (4.5 g, 31.4 mmol) in 48% hydrobromic acid (20 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1-Acetyl-5-bromoindoline.
-
B. Acylation and Sulfonylation Reactions
The nucleophilic amine can be readily acylated or sulfonylated to form amides and sulfonamides, respectively. These functional groups are common in bioactive molecules, often participating in key hydrogen bonding interactions with biological targets.
Case Study: Application in Bioactive Molecule Synthesis
The utility of this compound is exemplified in the synthesis of precursors for α1-adrenoceptor (α1-AR) antagonists, which are investigated for conditions like benign prostatic hyperplasia.[4] The synthesis often begins with the reduction of the nitro group, followed by alkylation or acylation at the resulting 5-amino position to build out the complex side chains necessary for biological activity.[4]
Safety and Handling
-
This compound: This compound is a combustible solid.[6] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Handle in a well-ventilated fume hood.
-
Reagents: Many reagents used in the described protocols are hazardous. Acetic anhydride is corrosive. Pyridine is flammable and toxic. Hydrogen gas is highly flammable and explosive. Diazonium salts can be explosive if allowed to dry. Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal and synthetic chemists. Its pre-installed, orthogonally reactive functional groups—a reducible nitro group and a stable acetyl protector—allow for a logical and efficient progression from a simple starting material to complex, highly functionalized indoline derivatives. The robust and well-documented protocols for its core transformations make it a reliable and valuable building block for accelerating drug discovery programs.
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Introduction to the chemistry of acetylated indolines
An In-depth Technical Guide to the Chemistry of Acetylated Indolines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and natural products.[1] Acetylation of the indoline core is a fundamental and strategic transformation that significantly modulates its chemical reactivity and provides a versatile platform for further molecular elaboration. This guide offers a comprehensive exploration of the chemistry of acetylated indolines, moving beyond simple procedural descriptions to provide an in-depth analysis of the causality behind synthetic strategies. We will dissect the synthesis, reactivity, and strategic applications of these vital intermediates, with a focus on the field-proven insights essential for drug discovery and development professionals.
The Indoline Core: A Primer on Structure and Reactivity
Indoline, or 2,3-dihydroindole, is a heterocyclic aromatic amine. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring. Unlike its fully aromatic counterpart, indole, the pyrroline ring of indoline is saturated. This structural distinction is the primary determinant of its chemical behavior.
The nitrogen atom's lone pair of electrons is not fully delocalized into the aromatic system, rendering it more basic and nucleophilic than the nitrogen in indole. Consequently, in electrophilic substitution reactions, the reactivity of the indoline nucleus is a competition between the nitrogen atom and the electron-rich benzene ring.
The Strategic Imperative for Acetylation
Acetylation, the introduction of an acetyl group (CH₃CO-), is a pivotal modification for several strategic reasons:
-
Nitrogen Protection & Reactivity Inversion: Introducing an acetyl group on the nitrogen atom (N-acetylation) transforms the activating amino group into a deactivating amido group. This has a profound effect: it significantly reduces the nucleophilicity of the nitrogen, preventing it from undergoing undesired side reactions. Crucially, it redirects the course of electrophilic aromatic substitution. The N-acetyl group is an ortho-, para-director, activating the C5 and C7 positions of the benzene ring for further functionalization.
-
Directing Group for C-H Functionalization: The N-acetyl group can serve as a powerful directing group in modern transition-metal-catalyzed C-H activation reactions. This strategy enables the selective functionalization of specific C-H bonds, particularly at the C7 position, which is often difficult to achieve through classical electrophilic substitution.[2][3]
-
Precursor to Functionalized Indoles: Acetylated indolines are stable intermediates that can be readily oxidized to the corresponding acetylated indoles. This two-step sequence (functionalization of indoline followed by oxidation) provides a robust pathway to substituted indoles that are not easily accessible directly.[2]
Synthesis of Acetylated Indolines: Pathways and Protocols
The synthesis of acetylated indolines can be broadly categorized into N-acetylation and C-acetylation, each with distinct methodologies and strategic outcomes.
N-Acetylation: A Fundamental Transformation
The most common modification is the acetylation of the indoline nitrogen. This is typically a high-yielding and straightforward nucleophilic substitution reaction.
The reaction proceeds by the nucleophilic attack of the indoline nitrogen onto the electrophilic carbonyl carbon of an acetylating agent. Acetic anhydride is a widely used reagent for this purpose due to its appropriate reactivity and the fact that the byproduct, acetic acid, is easily removed. The reaction is often performed under mild conditions and can be scaled effectively.
Caption: General workflow for the synthesis of N-acetylindoline.
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 108.5 g (0.911 mol) of indoline.
-
Addition of Reagent: Begin stirring and add acetic anhydride dropwise from the dropping funnel. Monitor the internal temperature and adjust the addition rate to maintain it below 25°C. The use of an ice bath for cooling is recommended. The addition typically takes about one hour.
-
Reaction Quench: After the addition is complete, pour the resulting reddish sludge into a beaker containing a large volume of ice water. Stir vigorously to precipitate the product and quench any unreacted acetic anhydride.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water to remove acetic acid and other water-soluble impurities.
-
Drying & Purification: Allow the crude product to air-dry overnight. For final purification, recrystallize the solid from approximately 700 mL of ethanol to yield pure N-acetylindoline (typical yield: ~72%).
C-Acetylation: Directed and Catalytic Approaches
Direct acetylation of the indoline benzene ring (C-acetylation) is more complex and less common than N-acetylation. The electron-donating nature of the nitrogen atom directs electrophiles to the C5 and C7 positions. However, modern catalytic methods have enabled highly regioselective C-H acylation, particularly at the C7 position.
Recent advances have demonstrated that transition metals can catalyze the direct acylation of the C7 position of indolines.[2][3]
-
Causality of the Method: These reactions typically employ a directing group on the indoline nitrogen (such as a pyrimidinyl or acetyl group). The directing group coordinates to the metal center (e.g., Rh or Pd), bringing it into close proximity to the C7 C-H bond. This facilitates a cyclometalation step, leading to selective C-H bond activation and subsequent acylation by a reagent like an acid anhydride. The N-acetyl group itself can serve this directing function, making it a highly valuable modification.[3]
-
Significance: This approach provides direct access to C7-acylated indolines, which are valuable precursors for synthesizing C7-substituted indoles—a motif present in numerous bioactive molecules.[2]
The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[4][5] For indolines, this reaction is most effectively performed after N-acetylation.
-
Mechanism and Regioselectivity: The N-acetyl group deactivates the nitrogen, preventing it from complexing with the Lewis acid catalyst (e.g., AlCl₃). The N-acetyl group acts as an ortho-, para-director, activating the C5 and C7 positions for electrophilic attack by the acylium ion (generated from an acyl chloride or anhydride and the Lewis acid). The steric hindrance at the C7 position, adjacent to the fused ring junction, often favors substitution at the C5 position.
Reactivity of Acetylated Indolines: A Gateway to Complexity
N-acetylation fundamentally alters the reactivity of the indoline core, unlocking new synthetic pathways.
Electrophilic Aromatic Substitution
With the nitrogen lone pair effectively "tamed" by the acetyl group, the aromatic ring becomes the primary site for electrophilic attack. The N-acetyl group directs incoming electrophiles to the C5 and C7 positions. This allows for a range of transformations, including:
-
Halogenation: Introduction of bromine or chlorine.
-
Nitration: Addition of a nitro group, which can be subsequently reduced to an amine.
-
Further Acylation: Introduction of a second acyl group at the C5 position.
Caption: N-acetyl group directs electrophiles to C5 (major) and C7 (minor).
Oxidation to Acetylated Indoles
One of the most powerful applications of indoline chemistry is its use as a precursor to indoles. Indolines can be readily oxidized to indoles using a variety of reagents, such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This provides a critical synthetic route: a complex substitution pattern can be installed on the stable indoline ring, followed by a final aromatization step to furnish a highly functionalized indole.
Applications in Drug Discovery and Medicinal Chemistry
The acetylated indoline motif is integral to the synthesis of numerous pharmacologically active agents. The indole scaffold itself is found in molecules targeting a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[6][7]
-
Histone Deacetylase (HDAC) Inhibitors: Many potent HDAC inhibitors, which are a promising class of anti-cancer agents, feature an indole-based core. The synthesis of these complex molecules often involves the strategic use of acetylated indoline intermediates to control regioselectivity and introduce key functional groups.[8][9]
-
Anti-inflammatory Agents: 3-Acetylindole derivatives have been synthesized and shown to possess significant anti-inflammatory properties, with some compounds exhibiting greater activity than the standard drug diclofenac in in-vitro assays.[10]
-
Acetylcholinesterase (AChE) Inhibitors: Indolinone-based structures, derived from indoline, have been developed as highly potent inhibitors of AChE, an important target in the treatment of Alzheimer's disease.[11]
Data Summary and Characterization
Accurate characterization is essential for confirming the successful synthesis of acetylated indolines. Below is a summary of typical analytical data.
Table 1: Spectroscopic Data for N-Acetylindoline
| Technique | Parameter | Typical Value / Observation | Source |
| Formula | Molecular Formula | C₁₀H₁₁NO | [12] |
| Molecular Weight | g/mol | 161.20 | [13] |
| ¹H NMR | Chemical Shift (δ) | ~8.2 ppm (d, 1H, Ar-H), ~7.2-7.5 ppm (m, 3H, Ar-H), ~4.1 ppm (t, 2H, -CH₂-N), ~3.1 ppm (t, 2H, Ar-CH₂-), ~2.2 ppm (s, 3H, -COCH₃) | |
| ¹³C NMR | Chemical Shift (δ) | ~168 ppm (C=O), ~143 ppm (Ar-C), ~131 ppm (Ar-C), ~127 ppm (Ar-CH), ~124 ppm (Ar-CH), ~123 ppm (Ar-CH), ~116 ppm (Ar-CH), ~48 ppm (-CH₂-N), ~28 ppm (Ar-CH₂-), ~24 ppm (-COCH₃) | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1660 cm⁻¹ (strong, C=O stretch of amide) | |
| UV/Visible | λ_max | 255 nm, 280 nm, 288 nm | [13] |
Conclusion
The acetylation of indolines is far more than a simple protective measure; it is a strategic tool that fundamentally reshapes the molecule's reactivity and unlocks a diverse array of synthetic possibilities. By deactivating the nitrogen and activating the aromatic ring for directed functionalization, N-acetylation provides a reliable and powerful platform for building molecular complexity. For scientists in drug discovery, mastering the chemistry of acetylated indolines is essential for the rational design and efficient synthesis of novel therapeutics based on this privileged heterocyclic scaffold. The continued development of catalytic C-H functionalization methods promises to further expand the synthetic utility of these versatile intermediates.
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Title: Palladium-Catalyzed Direct and Specific C-7 Acylation of Indolines with 1,2-Diketones Source: Organic Letters URL: [Link]
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Title: Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides Source: Molecules URL: [Link]
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Title: Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source Source: Organic Letters URL: [Link]
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Stability and storage conditions for 1-Acetyl-5-nitroindoline
An In-depth Technical Guide: Optimizing the Long-Term Integrity of 1-Acetyl-5-nitroindoline: A Guide to Stability and Storage
Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Abstract
This compound is a critical building block in medicinal chemistry and synthetic research, valued for its role in the development of novel pharmacologically active agents. While appearing as a stable, crystalline solid, its long-term chemical integrity is contingent upon strict adherence to appropriate storage and handling protocols. This guide provides a comprehensive analysis of the physicochemical properties and stability profile of this compound. We will explore its sensitivity to environmental factors such as temperature, light, and atmosphere, and delineate potential degradation pathways. Based on this analysis, we present field-proven best practices for storage and handling, alongside a model experimental protocol for conducting in-house stability assessments. The core recommendation is the long-term storage of this compound under refrigerated (2-8°C), dark, and dry conditions, preferably under an inert atmosphere, to ensure its purity and reactivity for downstream applications.
Introduction to this compound
This compound (CAS No. 33632-27-8) is a heterocyclic aromatic compound featuring an indoline core. The presence of an electron-withdrawing nitro group at the 5-position and an acetyl group on the indoline nitrogen makes it a versatile intermediate in organic synthesis.[1] Its structure is foundational for the synthesis of more complex molecules, including those investigated as G-quadruplex binders with potential anticancer activity.[2] The nitroindoline scaffold itself is of significant interest, particularly in the development of photoreactive "caged" compounds, which allow for the light-induced release of biologically active molecules.[3][4]
Given its utility in high-stakes applications like drug discovery, ensuring the high purity and stability of the starting material is paramount. Degradation of this compound can introduce impurities that may confound experimental results or lead to the failure of complex synthetic routes. This guide serves to elucidate the factors governing its stability and provide actionable protocols to preserve its quality.
Physicochemical Properties
A clear understanding of a compound's physical properties is the first step in defining its proper handling and storage. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 33632-27-8 | [5][6] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [6] |
| Molecular Weight | 206.20 g/mol | [5] |
| Appearance | Yellow to beige crystalline powder | [6][7] |
| Melting Point | 170-176 °C | [6][8] |
| Storage Temperature | 2-8°C (Recommended) | [7][9] |
| Solubility | Data not widely available; likely soluble in polar organic solvents like DMF, DMSO. | |
| Combustibility | Combustible Solid (Storage Class 11) |
Chemical Stability and Potential Degradation Pathways
While generally stable under normal conditions, the long-term purity of this compound can be compromised by exposure to light, elevated temperatures, and certain chemical environments.
Thermal Stability
The high melting point of this compound suggests good thermal stability in its solid state for short-term handling at ambient temperatures. However, long-term storage at room temperature is not advisable. While one supplier suggests room temperature storage[5], the consensus from multiple chemical suppliers is to store the compound under refrigeration (2-8°C).[7][9] This conservative approach is scientifically sound as it significantly slows the kinetics of any potential degradation reactions, preserving the compound's purity over months or years.
Photostability: A Critical Consideration
The most significant environmental threat to the stability of this compound is light. The nitroindoline core is known to be photoreactive.[3][4] Aromatic nitro compounds can absorb UV and, in some cases, high-energy visible light, promoting them to an excited state. This can initiate a variety of photochemical reactions, including cleavage of the N-acetyl bond or complex reactions involving the nitro group. This photosensitivity is exploited in "caged" compounds but is a liability for a starting material.
Causality: Exposure to laboratory lighting or sunlight can lead to the formation of impurities that may be difficult to separate, compromising the compound's utility. Therefore, protection from light at all stages of storage and handling is mandatory.
Oxidative and pH-Mediated Stability
The compound is generally stable and not reactive with water under neutral conditions.[6] However, caution should be exercised with incompatible materials.
-
Strong Oxidizing Agents: These should be avoided as they can react with the indoline ring system.
-
Strong Bases and Acids: These conditions can promote the hydrolysis of the N-acetyl amide bond, yielding 5-nitroindoline.
-
Atmosphere: For maximum long-term stability, particularly for reference-grade material, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended. This displaces oxygen and moisture, preventing potential slow oxidative degradation. Related amino-indole compounds are known to be susceptible to air oxidation[2], suggesting that maintaining an inert environment is a prudent measure.
Hypothetical Degradation Pathways
While specific degradation studies on this compound are not extensively published, we can propose logical degradation pathways based on the known chemistry of its functional groups.
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Protocols
To ensure the highest purity and performance, the following protocols are recommended. A decision workflow for proper handling is provided below.
| Parameter | Optimal Long-Term Storage (>6 months) | Acceptable Short-Term Storage (<6 months) |
| Temperature | 2-8°C (Refrigerator) | ≤ 25°C (Room Temperature) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Standard Air |
| Light | In the dark (Amber vial, inside a cabinet) | In the dark (Amber vial) |
| Container | Tightly sealed amber glass vial with an inert cap liner. | Tightly sealed amber vial. |
| Handling | Handle in a well-ventilated area, avoiding dust formation. Use non-sparking tools.[6] |
Storage and Handling Decision Workflow
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Whitepaper: A Multi-Pronged Strategy for the Elucidation of 1-Acetyl-5-nitroindoline's Biological Targets
Abstract
The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology, transforming a compound with an interesting phenotype into a valuable tool for research and therapeutic development. This guide outlines a comprehensive, multi-pronged strategy for the deconvolution of the biological targets of 1-Acetyl-5-nitroindoline, a synthetic compound with limited published biological data. By integrating in silico prediction with robust experimental validation methodologies, we present a roadmap for researchers to systematically identify and confirm the molecular targets of novel small molecules. This document provides not only the theoretical underpinnings of each approach but also detailed, actionable protocols and data interpretation guidance for drug development professionals.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening has re-emerged as a powerful engine for the discovery of first-in-class therapeutics. This approach, which identifies compounds that elicit a desired physiological response in cells or organisms, offers the advantage of assessing a compound's efficacy in a biologically relevant context.[1][2][3] However, a significant bottleneck in this paradigm is the subsequent identification of the specific molecular target(s) responsible for the observed phenotype, a process known as target deconvolution.[1][2][4] Understanding the mechanism of action at a molecular level is paramount for lead optimization, predicting potential off-target effects, and ensuring the safe and effective clinical translation of a drug candidate.
Phase I: In Silico Target Prediction - Generating Hypotheses
Before embarking on resource-intensive experimental work, in silico methods provide a valuable starting point for generating hypotheses about a compound's potential biological targets.[5][6][7] These computational approaches leverage the principle that a molecule's structure dictates its function and, therefore, its binding partners.
Ligand-Based Approaches
Ligand-based methods compare the chemical structure of this compound to databases of compounds with known biological targets. The underlying assumption is that structurally similar molecules are likely to bind to similar proteins.[6]
-
2D and 3D Similarity Searching: Algorithms can be employed to search large chemical databases (e.g., ChEMBL, PubChem) for molecules with a high degree of structural similarity to this compound. The known targets of these similar compounds can then be considered as potential targets for our query molecule.
-
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific target. A pharmacophore model can be built from a set of known active ligands and then used to screen for other molecules, like this compound, that fit the model.
Structure-Based Approaches
If a three-dimensional structure of a potential target protein is available, structure-based methods can be used to predict the binding of this compound.
-
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target.[8] By simulating the interaction between this compound and a library of protein structures, we can identify targets with high predicted binding affinity.
For this compound, a preliminary in silico analysis might suggest potential interactions with protein kinases, given the prevalence of substituted aromatic rings in many kinase inhibitors. This hypothesis will guide our initial experimental validation efforts.
Phase II: Experimental Target Identification and Validation
Following the generation of in silico-derived hypotheses, a multi-pronged experimental approach is essential to identify and validate the biological targets of this compound. No single technique is foolproof; therefore, the convergence of evidence from multiple, orthogonal methods provides the highest degree of confidence.[1]
Affinity-Based Target Discovery: Fishing for Binding Partners
Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful and widely used technique for identifying the direct binding partners of a small molecule from a complex biological sample.[9][10][11] This method involves immobilizing the small molecule on a solid support to "fish out" its interacting proteins from a cell lysate.
-
Probe Synthesis: A derivative of this compound is synthesized with a linker arm and a reactive group (e.g., an amine or a carboxyl group) for covalent attachment to the affinity matrix. It is crucial to design the linker attachment point to minimize disruption of the compound's native binding interactions.
-
Immobilization: The synthesized probe is covalently coupled to a solid support, such as agarose or magnetic beads.
-
Cell Lysate Preparation: A cell line of interest is cultured and lysed to release its proteome.
-
Affinity Capture: The cell lysate is incubated with the this compound-coupled beads. Proteins that bind to the compound will be captured on the beads.
-
Washing: The beads are washed extensively to remove non-specifically bound proteins.
-
Elution: The specifically bound proteins are eluted from the beads, typically by boiling in a denaturing buffer.
-
Mass Spectrometry Analysis: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
A key challenge in AC-MS is distinguishing true binding partners from non-specific interactors. A control experiment using beads without the immobilized compound is essential. Proteins that are significantly enriched in the this compound pulldown compared to the control are considered high-confidence candidate targets.
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The Ascendant Trajectory of 5-Nitroindoline Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5-nitroindoline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive literature review of 5-nitroindoline compounds, delving into their synthesis, physicochemical properties, and multifaceted pharmacological applications. With a focus on their potential in anticancer, anti-inflammatory, and antiviral therapies, this document synthesizes current knowledge to inform and guide future drug discovery and development efforts. Detailed experimental protocols, structure-activity relationships, and an analysis of the pharmacokinetics and toxicology of this promising class of compounds are presented to equip researchers with the critical information needed to harness their therapeutic potential.
Introduction: The Rise of a Versatile Pharmacophore
The indoline nucleus, a bicyclic heterocyclic system, is a cornerstone of numerous natural products and synthetic molecules with significant medicinal value. The introduction of a nitro group at the 5-position of the indoline ring profoundly influences the molecule's electronic properties, bestowing upon it a unique reactivity and a diverse pharmacological profile. This strategic modification has unlocked a wealth of biological activities, positioning 5-nitroindoline and its derivatives as compelling candidates for therapeutic development. This guide will explore the chemical and biological landscape of these compounds, offering insights into their journey from synthesis to potential clinical application.
Synthetic Strategies: Crafting the 5-Nitroindoline Core
The efficient synthesis of the 5-nitroindoline scaffold and its derivatives is paramount for extensive biological evaluation. The primary and most common route to 5-nitroindoline is the reduction of the readily available 5-nitroindole.[1] Various synthetic methodologies have been developed, each with its own advantages and considerations.
Reduction of 5-Nitroindole
The hydrogenation of 5-nitroindole is a widely employed method for the synthesis of 5-nitroindoline. This can be achieved through catalytic hydrogenation or by using chemical reducing agents.[1]
Experimental Protocol: Hydrogenation Reduction of 5-Nitroindole [1]
-
In a 250ml three-necked flask, dissolve 5-nitroindole in trifluoroacetic acid.
-
Stir the solution at room temperature for 10 minutes.
-
Slowly add a sodium borohydride solution to the reaction mixture, which will form a uniform suspension.
-
Heat the reaction to 70°C and maintain this temperature for 2 hours.
-
Increase the temperature to reflux and continue the reaction overnight (approximately 10 hours).
-
After completion, cool the mixture and proceed with extraction and purification to obtain 5-nitroindoline.
Derivatization of the 5-Nitroindoline Scaffold
The versatility of the 5-nitroindoline core allows for extensive derivatization at the N-1 and C-3 positions, enabling the exploration of structure-activity relationships.
Experimental Protocol: N-1 Alkylation of 5-Nitroindoline [2]
-
Dissolve 5-nitroindoline and a commercially available aldehyde in a suitable solvent.
-
Perform a reductive amination reaction to achieve N-1 alkylation.
-
Purify the resulting product to yield the N-1 substituted 5-nitroindoline derivative.
Experimental Protocol: Synthesis of Pyrrolidine-Substituted 5-Nitroindole Derivatives [3]
-
Obtain 5-nitroindole-3-carboxaldehyde via a Vilsmeier-Haack reaction from 5-nitroindole.
-
In a one-pot reaction, condense the aldehyde with a substituted amine in the presence of a reducing agent, such as sodium borohydride (NaBH₄), to yield the desired pyrrolidine-substituted derivative.
Caption: General synthetic workflow for 5-nitroindoline and its derivatives.
Physicochemical Properties: A Foundation for Drug-Likeness
The physicochemical properties of 5-nitroindoline and its derivatives are critical determinants of their pharmacokinetic behavior and overall drug-likeness. Understanding these properties is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Value for 5-Nitroindoline | Significance in Drug Discovery |
| Molecular Formula | C₈H₈N₂O₂[4] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 164.16 g/mol [4] | Influences absorption and distribution; generally, lower molecular weight is preferred for oral bioavailability. |
| Melting Point | 92-94 °C[1] | Indicates purity and stability of the solid form. |
| logP (Octanol/Water) | 2.1 (Computed)[4] | A measure of lipophilicity, which affects membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 57.9 Ų (Computed)[4] | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (Computed)[4] | Influences solubility and binding to biological targets. |
| Hydrogen Bond Acceptors | 3 (Computed)[4] | Affects solubility and target binding. |
Biological Activities and Mechanisms of Action
5-Nitroindoline compounds have demonstrated a remarkable spectrum of biological activities, with significant potential in several therapeutic areas.
Anticancer Activity: Targeting the c-Myc Oncogene
A significant body of research has focused on the development of 5-nitroindoline derivatives as potent anticancer agents.[3][5] A key mechanism of action for these compounds is the stabilization of G-quadruplex (G4) DNA structures in the promoter region of the c-Myc oncogene.[3]
Mechanism of Action:
-
G-Quadruplex Stabilization: The c-Myc promoter contains a guanine-rich sequence that can fold into a G-quadruplex structure. The planar aromatic core of 5-nitroindoline derivatives allows them to bind to and stabilize this G4 structure.
-
Transcriptional Repression: Stabilization of the G-quadruplex inhibits the transcription of the c-Myc gene.
-
Downregulation of c-Myc Protein: Reduced transcription leads to decreased levels of the c-Myc protein, a critical regulator of cell proliferation and survival.
-
Induction of Apoptosis and Cell Cycle Arrest: The depletion of c-Myc induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[3]
-
Generation of Reactive Oxygen Species (ROS): Some 5-nitroindoline derivatives have been shown to increase the intracellular concentration of ROS, leading to oxidative stress and further contributing to cancer cell death.[3]
Caption: Anticancer mechanism of 5-nitroindoline derivatives targeting c-Myc.
Structure-Activity Relationship (SAR) for Anticancer Activity: [3][6]
-
The 5-nitro group is crucial for activity, contributing to the cytotoxic properties.
-
Substituents at the N-1 position can modulate lipophilicity and cell permeability. N-benzyl groups, for instance, can increase lipophilicity.
-
The nature of the substituent at the C-3 position significantly impacts binding to the G-quadruplex. Pyrrolidine-containing side chains have shown potent activity.
Experimental Protocol: Fluorescence Intercalator Displacement (FID) Assay for G4 Binding
This assay is used to assess the ability of a compound to bind to and stabilize a G-quadruplex structure.
-
A G-quadruplex-forming DNA sequence from the c-Myc promoter is folded into its G4 structure in a suitable buffer.
-
A fluorescent dye, such as thiazole orange, which fluoresces upon binding to the G4, is added to the solution.
-
The test compound (5-nitroindoline derivative) is titrated into the solution.
-
The displacement of the fluorescent dye by the test compound results in a decrease in fluorescence intensity.
-
The change in fluorescence is measured to determine the binding affinity of the compound for the G-quadruplex.
Anti-Inflammatory Activity: Dual Inhibition of 5-LOX and sEH
Certain 5-nitroindoline derivatives have emerged as potent anti-inflammatory agents through a dual-inhibition mechanism targeting 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[2]
Mechanism of Action:
-
Inhibition of 5-LOX: 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. Inhibition of 5-LOX by 5-nitroindoline derivatives reduces the production of these inflammatory molecules.
-
Inhibition of sEH: sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the levels of EETs, thereby enhancing their anti-inflammatory effects.
-
Reduction of Pro-inflammatory Cytokines: Some derivatives have also been shown to inhibit the release of pro-inflammatory cytokines such as MCP-1 and IL-8.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [8][9]
This is a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.
-
Albino rats are divided into control and test groups.
-
The test compounds and a vehicle (control) are administered intraperitoneally.
-
One hour after compound administration, a 1% w/v solution of carrageenan is injected into the subplantar region of the right hind paw to induce inflammation.
-
The paw volume is measured at regular intervals using a plethysmometer.
-
The percentage of inhibition of paw edema in the test groups is calculated relative to the control group.
Antiviral Activity: A Lethal Mutagenesis Approach
5-Nitroindole-containing ribonucleosides have shown promise as antiviral agents, particularly against RNA viruses like poliovirus.[10] Their mechanism of action is believed to involve lethal mutagenesis.
Mechanism of Action:
-
Intracellular Conversion: The 5-nitroindole ribonucleoside is converted intracellularly to its 5'-triphosphate form.
-
Incorporation into Viral RNA: This triphosphate analog is recognized as a substrate by viral RNA-dependent RNA polymerase (RdRP) and is incorporated into the growing viral RNA chain.
-
Increased Mutagenesis: The incorporated 5-nitroindole base has degenerate base-pairing properties, leading to an increased rate of mutations during subsequent rounds of viral replication.
-
Error Catastrophe: The accumulation of mutations eventually exceeds a tolerable threshold, leading to "error catastrophe" and a loss of viral viability.[10]
-
Inhibition of RdRP: The triphosphate and diphosphate forms of the 5-nitroindole ribonucleoside can also act as direct inhibitors of the viral RdRP.[10]
Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay [11][12]
This in vitro assay is used to evaluate the ability of a compound to inhibit virus-induced cell death.
-
Confluent monolayers of a suitable host cell line (e.g., Vero 76) are prepared in 96-well plates.
-
The cells are treated with serial dilutions of the test compound.
-
The cells are then infected with the virus of interest.
-
The plates are incubated until a significant cytopathic effect (cell death) is observed in the virus-infected control wells.
-
Cell viability is quantified using a colorimetric assay (e.g., neutral red or MTT assay).
-
The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated to determine the antiviral activity and selectivity of the compound.
Pharmacokinetics and Toxicology: Navigating the Path to the Clinic
The successful development of any therapeutic agent hinges on a thorough understanding of its pharmacokinetic (ADME) and toxicological profile. While specific data for many 5-nitroindoline derivatives are not yet publicly available, general principles for indole and nitroaromatic compounds provide valuable guidance.
Pharmacokinetics:
-
Absorption: The oral bioavailability of indole derivatives can be influenced by their physicochemical properties, such as lipophilicity and solubility.[13]
-
Distribution: Many indole derivatives exhibit good distribution into tissues.
-
Metabolism: The metabolism of nitroaromatic compounds often involves the reduction of the nitro group by nitroreductases, which can lead to the formation of reactive intermediates.[14][15]
-
Excretion: Metabolites are typically excreted via renal and/or fecal routes.
Toxicology:
The presence of a nitroaromatic moiety raises potential toxicological concerns, including mutagenicity and carcinogenicity, primarily due to the bioactivation of the nitro group to reactive intermediates.[14][15][16] These reactive species can cause oxidative stress and damage to cellular macromolecules like DNA.[17] Therefore, careful toxicological evaluation is a critical component of the preclinical development of 5-nitroindoline-based drug candidates.
Conclusion and Future Perspectives
5-Nitroindoline compounds represent a highly versatile and promising scaffold in modern drug discovery. Their demonstrated efficacy in preclinical models of cancer, inflammation, and viral infections underscores their therapeutic potential. The ability to readily synthesize and derivatize the 5-nitroindoline core provides a robust platform for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on:
-
Expanding the chemical diversity of 5-nitroindoline libraries to explore a wider range of biological targets.
-
Elucidating the detailed molecular mechanisms underlying their various biological activities.
-
Conducting comprehensive in vivo efficacy and safety studies to validate their therapeutic potential.
-
Optimizing ADME and toxicological profiles through medicinal chemistry efforts to identify viable clinical candidates.
The continued exploration of this remarkable chemical scaffold holds great promise for the development of novel and effective therapies for a range of human diseases.
References
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- Nimbarte, V. et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central.
- Abreu, P. A. et al. (2023).
- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
- Boelsterli, U. A. et al. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. Current Drug Metabolism, 7(7), 715-727.
- BenchChem. (2025).
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- Smilkstein, M. et al. (2004). A 5-nitro-8-aminoquinoline with potent antimalarial activity. Antimicrobial Agents and Chemotherapy, 48(5), 1741-1746.
- Lee, S. et al. (2012). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase.
- Guidechem. (n.d.). How is 5-Nitroindoline prepared?.
- Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology, 34(8), 819-836.
- Chemcasts. (n.d.). Thermophysical Properties of 5-Nitroindoline.
- Almeida Junior, S. d. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- Lee, J. H. et al. (2010). 5'-nitro-indirubinoxime inhibits inflammatory response in TNF-alpha stimulated human umbilical vein endothelial cells.
- National Center for Biotechnology Inform
- Husain, A. et al. (2015).
- G. C. et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- Stanković, K. et al. (2023).
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- ChemicalBook. (n.d.). 5-Nitroindole synthesis.
- protocols.io. (2025). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential.
- Pimple, B. P. (2020, July 25).
- Chemcasts. (n.d.). 5-Nitroindoline Properties vs Pressure.
- Nimbarte, V. et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
- Tsyshkova, E. et al. (2022). In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2.
- Sahu, S. C. et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(7), 1002-1009.
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- Virology Research Services. (n.d.). Antiviral Drug Screening.
- Desselberger, U. (2000). Antiviral Methods and Protocols. PubMed Central.
- Ahmad, S. et al. (2024).
- Gurer-Orhan, H. et al. (2018). Structure-activity relationship of anticancer drug candidate quinones. Molecular and Cellular Probes, 40, 1-8.
- Trawally, M. et al. (2024). Antiviral Properties of 5-Sulfamoyl-1H-Indole-Linked Spirothiazolidinone Derivatives: A Study on Human Parainfluenza Virus-2. AVESİS.
- Al-Ostath, A. et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(12), 4758.
- Calixto, J. B. et al. (2016).
- Kumar, S. et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018-2021). European Journal of Medicinal Chemistry, 233, 114223.
- ResearchGate. (n.d.).
- El-Sayed, M. A. et al. (2023). Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. PubMed Central.
- ResearchGate. (n.d.). SAR summary for the synthesised N-(5-nitrothiazol-2-yl)-carboxamido...
- Sharma, K. et al. (2022). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Medicinal Chemistry, 13(9), 1039-1065.
- ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised...
- ResearchGate. (n.d.). Structure-activity-relationship (SAR)
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Acetyl-5-nitroindoline
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 1-acetyl-5-nitroindoline, a key intermediate in pharmaceutical and materials science research. The procedure outlines the N-acetylation of 5-nitroindoline using acetic anhydride with pyridine as a catalyst and base. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the chemical principles, and a self-validating protocol to ensure procedural integrity and reproducibility.
Introduction: The Significance of this compound
Indoline and its derivatives are prevalent structural motifs in a vast array of biologically active compounds and functional materials. The introduction of a nitro group at the 5-position of the indoline scaffold provides a versatile handle for further chemical modifications, such as reduction to an amine for subsequent coupling reactions. The acetylation of the indoline nitrogen to form this compound serves multiple purposes in synthetic chemistry. It can act as a protecting group for the nitrogen, modulating its reactivity and preventing unwanted side reactions. Furthermore, the acetyl group can influence the electronic properties and steric environment of the molecule, which is a crucial consideration in the design of novel therapeutics and functional materials.
This application note provides a robust and reliable method for this important transformation, grounded in established chemical principles.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the acylation of the secondary amine of 5-nitroindoline with acetic anhydride.
Reaction:
The Role of Reagents:
-
Acetic Anhydride ((CH₃CO)₂O): This is the acetylating agent. It is more reactive than acetic acid and provides the acetyl group (CH₃CO) that is transferred to the indoline nitrogen.
-
Pyridine (C₅H₅N): Pyridine serves a dual role in this reaction. Firstly, it acts as a nucleophilic catalyst. The lone pair of electrons on the nitrogen atom of pyridine attacks one of the carbonyl carbons of acetic anhydride, forming a highly reactive acetylpyridinium ion intermediate. This intermediate is a more potent acetylating agent than acetic anhydride itself. Secondly, pyridine functions as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product side.[1]
The reaction mechanism is a nucleophilic acyl substitution, as illustrated in the diagram below.
Sources
Application Note: A Detailed Experimental Protocol for the Acetylation of 5-Nitroindoline
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1-Acetyl-5-nitroindoline
5-Nitroindoline is a key heterocyclic scaffold in medicinal chemistry, serving as a precursor for a diverse range of pharmacologically active molecules. The introduction of an acetyl group at the N-1 position to form this compound is a crucial synthetic transformation. This modification alters the electronic properties of the indoline nitrogen, influencing the molecule's reactivity in subsequent reactions and modulating its biological activity. N-acetylation can protect the indoline nitrogen, preventing it from participating in undesired side reactions, and can also serve as a handle for further functionalization. This application note provides a comprehensive, step-by-step protocol for the efficient acetylation of 5-nitroindoline, grounded in established chemical principles and supported by detailed characterization and safety guidelines.
Reaction Scheme
The acetylation of 5-nitroindoline is typically achieved through the reaction with acetic anhydride, using pyridine as both a solvent and a catalyst.
Caption: General reaction scheme for the acetylation of 5-nitroindoline.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| 5-Nitroindoline | ≥98% | Sigma-Aldrich | Store in a cool, dry place. |
| Acetic Anhydride | Reagent Grade, ≥99% | Fisher Scientific | Corrosive and moisture-sensitive. Handle in a fume hood. |
| Pyridine | Anhydrous, 99.8% | Acros Organics | Store under an inert atmosphere. |
| Toluene | ACS Grade | VWR | Used for azeotropic removal of pyridine. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For extraction. |
| 1 M Hydrochloric Acid (HCl) | - | - | For washing. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For washing. |
| Brine (Saturated NaCl solution) | - | - | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | - | - | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography (if necessary). |
| TLC plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
Experimental Protocol
This protocol is based on a well-established method for the N-acetylation of indoles.[1]
1. Reaction Setup:
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nitroindoline (12.0 g, 73.1 mmol).
-
Place the flask under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent the reaction of acetic anhydride with atmospheric moisture.
-
Add anhydrous pyridine (100 mL) to the flask. Stir the mixture until the 5-nitroindoline is fully dissolved. The use of anhydrous pyridine is essential as water will readily hydrolyze the acetic anhydride.[2]
-
Cool the reaction mixture to 0 °C using an ice-water bath. This is to control the initial exothermic reaction upon the addition of acetic anhydride.
2. Acetylation Reaction:
-
Slowly add acetic anhydride (50 mL, 529 mmol) to the stirred solution at 0 °C. The addition should be dropwise to manage the heat generated.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 17 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
TLC Monitoring: Prepare a TLC chamber with a suitable eluent (e.g., 30% ethyl acetate in hexanes). Spot the starting material (5-nitroindoline dissolved in a small amount of ethyl acetate) and a sample from the reaction mixture on a TLC plate. The product, this compound, will be less polar than the starting material and will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible.
-
3. Work-up and Isolation:
-
After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess pyridine and acetic anhydride. To facilitate the removal of residual pyridine, co-evaporate the residue with toluene (2 x 50 mL).[3]
-
Dissolve the resulting crude residue in dichloromethane (150 mL).
-
Transfer the DCM solution to a separatory funnel and wash sequentially with:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
4. Purification:
-
The crude product is often of sufficient purity for many applications. However, if further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) or silica gel column chromatography can be performed.
Reaction Mechanism
The acetylation of 5-nitroindoline with acetic anhydride in the presence of pyridine proceeds via a nucleophilic catalysis pathway.
-
Activation of Acetic Anhydride: Pyridine acts as a nucleophilic catalyst, attacking one of the carbonyl carbons of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate and an acetate anion. This intermediate is a much more potent acetylating agent than acetic anhydride itself.[5]
-
Nucleophilic Attack by 5-Nitroindoline: The lone pair of electrons on the nitrogen atom of 5-nitroindoline then attacks the carbonyl carbon of the N-acetylpyridinium ion.
-
Proton Transfer: The resulting intermediate is deprotonated by pyridine (acting as a base) or the acetate ion to yield the final product, this compound, and regenerate the pyridinium catalyst (which is then neutralized by the acetate).
Caption: Mechanism of pyridine-catalyzed acetylation of 5-nitroindoline.
Characterization of this compound
Confirmation of the product's identity and purity is essential. The following spectroscopic data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides key information about the structure.
-
Aromatic Protons: Signals in the aromatic region (δ 8.0-8.3 ppm) will show a characteristic splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
-
Indoline Protons: The methylene protons of the indoline ring will appear as triplets, typically around δ 4.2 ppm and δ 3.3 ppm.
-
Acetyl Protons: A sharp singlet corresponding to the three protons of the acetyl group will be observed in the upfield region, around δ 2.3 ppm.
-
-
¹³C NMR (75.5 MHz, CDCl₃): The carbon NMR spectrum confirms the carbon framework.
-
Carbonyl Carbon: The amide carbonyl carbon will appear significantly downfield, around δ 169.8 ppm.
-
Aromatic Carbons: Signals for the aromatic carbons will be observed in the range of δ 115-144 ppm.
-
Indoline Carbons: The two methylene carbons of the indoline ring will have signals around δ 49.1 ppm and δ 27.0 ppm.
-
Acetyl Carbon: The methyl carbon of the acetyl group will be seen upfield, at approximately δ 24.0 ppm.
-
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic | ~8.28, 8.10, 8.01 | m | Ar-H |
| Methylene | ~4.23 | t | -N-CH₂- |
| Methylene | ~3.31 | t | -CH₂-Ar |
| Methyl | ~2.28 | s | -CO-CH₃ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| Carbonyl | ~169.8 | C=O (Amide) |
| Aromatic | ~143.4, 132.4, 124.3, 119.9, 115.7 | Ar-C & Ar-CH |
| Methylene | ~49.1 | -N-CH₂- |
| Methylene | ~27.0 | -CH₂-Ar |
| Methyl | ~24.0 | -CO-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is invaluable for identifying key functional groups.
-
C=O Stretch: A strong, sharp absorption band characteristic of the amide carbonyl stretch will be prominent around 1680 cm⁻¹.[6]
-
N-O Stretch: The nitro group will exhibit two strong stretching vibrations, an asymmetric stretch around 1515 cm⁻¹ and a symmetric stretch around 1340 cm⁻¹.
-
C-H Stretch: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups will be observed just below 3000 cm⁻¹.
-
Absence of N-H Stretch: Crucially, the absence of a broad N-H stretching band around 3300-3400 cm⁻¹ (which would be present in the starting material, 5-nitroindoline) confirms the successful N-acetylation.[6]
| Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |
| Amide C=O Stretch | ~1680 | Strong |
| Aromatic C=C Stretch | ~1600, 1470 | Medium |
| Asymmetric NO₂ Stretch | ~1515 | Strong |
| Symmetric NO₂ Stretch | ~1340 | Strong |
Safety Precautions
-
5-Nitroindoline: Handle with care. Avoid inhalation, ingestion, and skin contact.
-
Acetic Anhydride: Highly corrosive and a lachrymator. It reacts violently with water. Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[1]
-
Pyridine: Flammable and has a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Handle in a fume hood.
-
General: Always wear appropriate PPE. An emergency eyewash and safety shower should be readily accessible.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no product formation | Inactive acetic anhydride (hydrolyzed). | Use freshly opened or distilled acetic anhydride. |
| Insufficient reaction time. | ||
| Low reaction temperature. | ||
| Presence of starting material after prolonged reaction time | Incomplete reaction. | Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction. |
| Formation of multiple products | Side reactions. | Ensure the reaction is carried out under an inert atmosphere to prevent moisture contamination. |
| Impure starting materials. | ||
| Difficulty in removing pyridine | High boiling point of pyridine. | Co-evaporate with toluene under reduced pressure. |
Conclusion
This application note presents a robust and detailed protocol for the acetylation of 5-nitroindoline. By understanding the rationale behind each step, from the catalytic role of pyridine to the specifics of the work-up procedure, researchers can confidently and efficiently synthesize this compound. The provided characterization data serves as a reliable reference for product verification, ensuring the integrity of this important synthetic intermediate for further applications in drug discovery and development.
References
-
Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Acetyl-5-nitroindoline (II). Retrieved from [Link]
-
ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine?. Retrieved from [Link]
-
GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Retrieved from [Link]
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols?. Retrieved from [Link]
-
Scite.ai. (n.d.). The hydrolysis of acetic anhydride. Part II. Catalysis by pyridine. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved from [Link]
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1-Acetyl-5-nitroindoline in the synthesis of pharmaceutical intermediates
An In-Depth Guide to the Application of 1-Acetyl-5-nitroindoline in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of this compound
In the landscape of modern medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous natural products and synthetic compounds with significant pharmacological activity.[1][2][3] Its derivatives are integral to the development of drugs targeting a wide array of conditions, including cancer, bacterial infections, and cardiovascular diseases.[1][4] Within this class of molecules, this compound stands out as a particularly valuable and versatile starting material.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of this compound. The molecule's design is elegantly simple yet synthetically powerful: the acetyl group at the N-1 position serves as a robust protecting group, enhancing stability and directing reactivity, while the nitro group at the C-5 position is a latent amino group, poised for transformation into a key reactive handle for building molecular complexity. The primary focus of this guide is the critical reduction of the nitro moiety to form 5-amino-1-acetylindoline, a gateway intermediate for further elaboration into diverse pharmaceutical scaffolds.
Physicochemical Properties and Safety Profile
A thorough understanding of a reagent's properties and handling requirements is fundamental to successful and safe experimentation. This compound is a stable, crystalline solid under standard laboratory conditions.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1-(5-nitro-2,3-dihydro-1H-indol-1-yl)ethanone | [5] |
| Synonyms | N-Acetyl-5-nitroindoline, Acetylnitroindolinetech | [5][6] |
| CAS Number | 33632-27-8 | [5][6][7][8] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [5][7][8] |
| Molecular Weight | 206.20 g/mol | [7][8] |
| Appearance | Yellow, crystalline powder/solid | [7][9] |
| Melting Point | 175-176 °C | [6][7] |
| Storage | 2-8°C, in a dry, cool, well-ventilated place | [7][9] |
Safety and Handling
According to safety data sheets, this compound is not classified as hazardous under normal concentrations, but standard laboratory precautions are essential.[9]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid dust formation. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing.[9]
-
First Aid: In case of contact, rinse the affected area immediately with plenty of water. If inhaled, move to fresh air.[9][10]
-
Fire Fighting: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam as extinguishing media.[9][10]
Core Synthetic Transformation: Catalytic Hydrogenation of the Nitro Group
The conversion of the electron-withdrawing nitro group into a nucleophilic amine is the most critical and widely employed transformation of this compound. This step unlocks its potential as a building block. Among various reduction methods, catalytic hydrogenation is the premier choice due to its efficiency, clean reaction profile, and mild conditions.[11][12]
Principle and Rationale (The Scientist's Perspective)
Catalytic hydrogenation utilizes hydrogen gas (H₂) and a metal catalyst, most commonly palladium on carbon (Pd/C), to selectively reduce the nitro group.[11][13] This method is favored over alternatives like metal-acid reductions (e.g., SnCl₂/HCl) for several reasons:
-
High Selectivity: The conditions are mild enough to reduce the nitro group without affecting the acetyl protecting group or the aromatic ring.
-
Clean Byproducts: The only byproduct of the reduction is water, which simplifies the purification process significantly.
-
High Yields: The reaction typically proceeds to completion with near-quantitative yields.
-
Safety & Environment: It avoids the use of stoichiometric, corrosive, and often toxic metal reagents, aligning with the principles of green chemistry.[14]
The N-acetyl group is crucial for this reaction's success. It deactivates the indoline nitrogen, preventing it from coordinating with the palladium catalyst. Such coordination could otherwise poison the catalyst and impede the reaction.
Caption: Core transformation via catalytic hydrogenation.
Detailed Protocol: Synthesis of 5-Amino-1-acetylindoline
This protocol describes a standard, reliable procedure for the catalytic hydrogenation of this compound on a laboratory scale.
Materials and Equipment:
-
This compound
-
10% Palladium on carbon (Pd/C), 50% wet
-
Ethanol (anhydrous)
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen gas supply (balloon or hydrogenation apparatus, e.g., Parr shaker)
-
Vacuum line and inert gas (Nitrogen or Argon) supply
-
Celite™ or a similar filter aid
-
Rotary evaporator
Procedure:
-
Setup: In a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.06 g, 10.0 mmol).
-
Dissolution: Add anhydrous ethanol (100 mL) to the flask and stir until the solid is completely dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol%, ~200 mg) to the solution. Expert Tip: The catalyst is often pyrophoric when dry. Handle with care, typically as a wet paste, and add it under a stream of inert gas to prevent ignition of the solvent vapor.
-
System Purge: Seal the flask. Evacuate the flask carefully using a vacuum line and then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Hydrogenation: Replace the inert gas atmosphere with hydrogen gas (a balloon is sufficient for this scale). For larger scales or faster reactions, a Parr hydrogenation apparatus can be used at a pressure of 1-4 atm.[11]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-6 hours.[11]
-
Work-up: Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter pad with a small amount of ethanol to ensure all the product is collected. Trustworthiness Check: The filtrate should be colorless, indicating complete conversion of the yellow starting material.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the product, 5-Amino-1-acetylindoline, typically as an off-white or light brown solid.
-
Product Handling: The resulting 5-aminoindoline derivative can be unstable and susceptible to air oxidation.[13] It is often best to proceed directly to the next synthetic step without extensive purification or long-term storage.
Application Example: Synthesis of a Bioactive Scaffold Precursor
To illustrate the utility of the newly synthesized 5-Amino-1-acetylindoline, this section details its use in a subsequent amide bond formation reaction. Amide bonds are ubiquitous in pharmaceuticals, and this reaction is a cornerstone of drug discovery. This workflow demonstrates how the amine handle is exploited to build more complex molecules, such as precursors for 5-HT receptor agonists or anti-inflammatory agents.[15][16][17]
Caption: Two-step workflow from starting material to a key amide intermediate.
Protocol: Synthesis of N-(1-acetylindolin-5-yl)benzamide
Materials and Equipment:
-
Crude 5-Amino-1-acetylindoline (from the previous step)
-
Dichloromethane (DCM, anhydrous)
-
Triethylamine (TEA)
-
Benzoyl chloride
-
Standard glassware for organic synthesis
-
Separatory funnel
-
Silica gel for column chromatography (if needed)
Procedure:
-
Preparation: Take the crude 5-Amino-1-acetylindoline (assuming 10.0 mmol theoretical yield from the previous step) and dissolve it in anhydrous DCM (100 mL) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq., 2.1 mL, 15.0 mmol). The base acts as an acid scavenger for the HCl generated during the reaction.
-
Acylation: Add benzoyl chloride (1.1 eq., 1.28 mL, 11.0 mmol) dropwise to the stirred solution. Expert Tip: Slow addition is critical to control the exotherm of the reaction and prevent the formation of di-acylated or other side products.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.
Quantitative Data Summary
The following table summarizes the expected outcomes for the described protocols, which are designed to be robust and high-yielding.
Table 2: Summary of Synthetic Protocols
| Parameter | Step 1: Catalytic Hydrogenation | Step 2: Amide Coupling |
| Starting Material | This compound | 5-Amino-1-acetylindoline |
| Key Reagents | H₂, 10% Pd/C | Benzoyl chloride, Triethylamine |
| Product | 5-Amino-1-acetylindoline | N-(1-acetylindolin-5-yl)benzamide |
| Typical Yield | >95% | 85-95% |
| Purity Assessment | TLC, ¹H NMR | TLC, ¹H NMR, LC-MS |
| Validation Point | Disappearance of yellow color; complete consumption of starting material by TLC. | Formation of a new, less polar spot by TLC; mass spectrometry confirmation. |
Conclusion
This compound is a cornerstone intermediate for constructing complex molecules in pharmaceutical research. Its value lies in the strategic placement of a stable protecting group and a versatile nitro functionality. The catalytic hydrogenation protocol detailed herein represents a clean, efficient, and reliable method for unmasking the critical 5-amino group. This transformation serves as a gateway to a vast chemical space, enabling the synthesis of diverse scaffolds through well-established reactions like amide coupling. The protocols and insights provided in this guide offer a validated framework for researchers to confidently employ this compound in their drug discovery and development programs.
References
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- ChemicalBook. (2024). Chemical Safety Data Sheet MSDS / SDS - this compound.
- Singh, B., et al. (2019). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 4(21), 6563-6569. Published by Wiley-VCH GmbH. Available from PubMed Central.
- VSNCHEM. (n.d.). This compound.
- Perregaard, J., et al. (1995). Indoline Derivatives as 5-HT(2C) Receptor Agonists. Journal of Medicinal Chemistry, 38(11), 1998-2008. Available from PubMed.
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- Canal, C. E., et al. (2021). A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. British Journal of Pharmacology, 178(23), 4647-4668. Available from PubMed.
- VWR. (n.d.). This compound, min 98%.
- Guidechem. (n.d.). How is 5-Nitroindoline prepared?.
- Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. Available from ResearchGate.
- Rullo, M., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14886-14910. Available from ACS Publications.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Rullo, M., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 14886-14910. Available from PubMed Central.
- Rav-Jabgan, L., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530.
- Pérez-Garrido, A., et al. (2019). Discovery of novel anti-inflammatory drug-like compounds by aligning in silico and in vivo screening: the nitroindazolinone chemotype. Journal of Computer-Aided Molecular Design, 33(4), 387-402. Available from PubMed.
- Audouin, C., et al. (2001). N-Aminoindoline derivatives as inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 11(6), 845-848. Available from PubMed.
- Wikipedia. (n.d.). Serotonin receptor agonist.
- Lansdell, T. A., et al. (2022). Discovery of Highly Potent Serotonin 5-HT2 Receptor Agonists Inspired by Heteroyohimbine Natural Products. ACS Chemical Neuroscience, 13(7), 1031-1044. Available from PubMed Central.
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Application Note: 1-Acetyl-5-nitroindoline as a Strategic Building Block in Modern Medicinal Chemistry
Introduction: The Utility of a Functionalized Indoline Core
1-Acetyl-5-nitroindoline is a crystalline solid (CAS: 33632-27-8) that has emerged as a highly valuable intermediate in the synthesis of complex bioactive molecules.[1][2] Its structure combines two key features that make it particularly strategic for drug discovery: the sp³-rich indoline scaffold and a versatile nitro functional group. The indoline skeleton is a privileged motif found in numerous natural products and pharmaceuticals, prized for providing a three-dimensional architecture that can improve physicochemical properties and target engagement.[3][4] The nitro group, while sometimes a component of a final active pharmaceutical ingredient (API), more often serves as a robust and reliable precursor to a primary amine.[5][6] This transformation unlocks a vast chemical space for diversification, allowing for the introduction of various pharmacophoric elements.
This guide provides an in-depth look at the primary application of this compound in medicinal chemistry, focusing on its role as a precursor to 5-aminoindoline derivatives for the synthesis of anti-inflammatory and other therapeutic agents. We will detail the underlying chemical logic, provide field-proven experimental protocols, and showcase its application in the development of potent dual-action inhibitors.
Section 1: Core Application - A Gateway to 5-Aminoindoline Derivatives
The principal application of this compound in medicinal chemistry is its conversion to 1-acetyl-5-aminoindoline. The electron-withdrawing nitro group at the C-5 position is readily reduced to a nucleophilic amino group under various conditions. This transformation is the cornerstone of its utility.
Why this is significant:
-
Protecting Group Strategy: The acetyl group on the indoline nitrogen (N-1) serves as an effective protecting group. It deactivates the nitrogen, preventing it from participating in undesired side reactions during electrophilic aromatic substitution (like nitration to form the starting material) or subsequent modifications. It can be retained in the final molecule or removed later if a secondary amine at N-1 is desired.
-
Vector for Diversification: The resulting 5-amino group is a powerful synthetic handle. It can be readily functionalized via a multitude of well-established reactions, including:
-
Amide bond formation (acylation)
-
Sulfonamide synthesis
-
Reductive amination
-
Urea and thiourea formation
-
Diazotization followed by Sandmeyer-type reactions
-
This strategic conversion is visualized in the workflow below.
Caption: The central role of this compound as a precursor.
Section 2: Application Showcase - Synthesis of Dual 5-LOX/sEH Inhibitors
A compelling example of this compound's application is in the development of dual inhibitors for 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[7] Dual inhibition is a promising strategy for creating potent anti-inflammatory agents. A 2022 study in the Journal of Medicinal Chemistry detailed the synthesis of a series of indoline-based compounds, starting from the related 5-nitroindoline, which can be readily acetylated to our compound of interest.[7]
The general synthetic strategy involves:
-
Starting Point: this compound provides the core scaffold.
-
Reduction: The nitro group is reduced to the crucial amine.
-
Functionalization: The amine is converted to an isothiocyanate.
-
Cyclization/Coupling: The isothiocyanate is reacted with a suitable partner to form the final, complex heterocyclic system that demonstrates dual inhibitory activity.
This pathway highlights how a simple, commercially available building block can be elaborated into a sophisticated drug candidate.
Caption: Synthetic pathway to a dual 5-LOX/sEH inhibitor.
Section 3: Experimental Protocols
The following protocols are provided as a guide for researchers. Standard laboratory safety procedures should always be followed. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 3.1: Synthesis of this compound
This protocol describes the acetylation of commercially available 5-nitroindoline.
-
Materials:
-
5-Nitroindoline (1.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of 5-nitroindoline)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Acetyl chloride or Acetic anhydride (1.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 5-nitroindoline and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triethylamine (or pyridine) dropwise to the stirred suspension.
-
Slowly add acetyl chloride (or acetic anhydride) dropwise. Causality Note: This addition is performed slowly at 0 °C to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield this compound as a crystalline solid.
-
Protocol 3.2: Reduction to 1-Acetyl-5-aminoindoline (Key Intermediate)
This protocol details the catalytic hydrogenation of the nitro group.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on carbon (Pd/C), 10% w/w (approx. 5-10 mol%)
-
Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)
-
-
Procedure:
-
Dissolve this compound in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C is flammable, especially when dry or in the presence of solvents. Handle with care in an inert atmosphere.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the reaction mixture vigorously under an H₂ atmosphere (typically a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Once complete, carefully purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Causality Note: The Celite prevents the fine palladium particles from passing through the filter paper and contaminating the product. The filter cake should be washed with the reaction solvent and should not be allowed to dry completely in the air to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield 1-Acetyl-5-aminoindoline, which can often be used in the next step without further purification.
-
Section 4: Data Presentation
The physicochemical properties of the title compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 33632-27-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |
| Molecular Weight | 206.20 g/mol | [2] |
| Appearance | Crystals | [2] |
| Melting Point | 175-176 °C | [1][2] |
| Storage Temperature | 2-8°C | [2] |
References
-
Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. (2025). ResearchGate. Available from: [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). Journal of Medicinal Chemistry. Available from: [Link]
-
Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. ResearchGate. Available from: [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central (PMC). Available from: [Link]
-
Azidoindolines—From Synthesis to Application: A Review. MDPI. Available from: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available from: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available from: [Link]
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Application Notes and Protocols: 1-Acetyl-5-nitroindoline as an Investigational Chemical Probe for Modulating Cellular Stress Pathways
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential use of 1-Acetyl-5-nitroindoline as a chemical probe. This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies for investigating its biological activity, with a focus on its potential role in cellular stress and inflammatory pathways.
Introduction: The Rationale for Investigating this compound
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Strategic modifications to the indoline ring system have yielded potent agents with a wide range of therapeutic activities, including anticancer and anti-inflammatory effects.[2] The introduction of a nitro group, as seen in this compound, is of particular interest. The nitroaromatic moiety is a known pharmacophore present in many approved drugs and is often associated with mechanisms involving cellular redox cycling and the generation of reactive oxygen species (ROS).[3][4]
While the direct biological targets of this compound are not yet fully elucidated, the presence of the 5-nitroindole core suggests a potential to interact with pathways sensitive to oxidative stress. For instance, substituted 5-nitroindoles have been shown to exert anticancer effects by downregulating c-Myc expression and increasing intracellular ROS levels.[3] Furthermore, related indoline-based compounds have been identified as inhibitors of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX).[5]
Therefore, we hypothesize that this compound can serve as a valuable chemical probe to investigate the interplay between induced cellular stress and downstream signaling events, particularly in the context of cancer cell proliferation and inflammatory responses. These notes provide the foundational protocols to test this hypothesis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a chemical probe is critical for designing and interpreting experiments.
| Property | Value | Source |
| CAS Number | 33632-27-8 | [6] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | |
| Molecular Weight | 206.20 g/mol | |
| Appearance | Crystals | |
| Melting Point | 175-176 °C | [6] |
| Storage Temperature | 2-8°C |
Experimental Workflows and Protocols
The following protocols are designed to be self-validating, with integrated controls to ensure the reliability of the experimental outcomes.
General Workflow for Investigating this compound
The overall experimental strategy involves a tiered approach, starting with broad assessments of cytotoxicity and progressing to more specific mechanistic assays.
Caption: Tiered experimental workflow for characterizing this compound.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This assay determines the effect of the compound on cell viability and proliferation, which is essential for selecting appropriate concentrations for subsequent mechanistic studies.[7]
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
Materials:
-
This compound
-
Cell line of interest (e.g., HeLa for cancer, RAW 264.7 for inflammation)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with the compound dilutions and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.[2]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses whether this compound induces oxidative stress, a potential mechanism suggested by its nitroaromatic structure.
Principle: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
Cells treated with sub-lethal concentrations of this compound
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at pre-determined sub-lethal concentrations for various time points (e.g., 1, 6, 24 hours).
-
Dye Loading: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Quantify the fold change in fluorescence relative to the vehicle-treated control cells.
Protocol 3: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition (Griess Assay)
This assay evaluates the potential of this compound to suppress the production of nitric oxide (NO), a key inflammatory mediator.[2]
Principle: The Griess reagent reacts with nitrite (a stable metabolite of NO) in the cell culture supernatant to produce a colored azo compound that can be quantified spectrophotometrically.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[2]
-
Sodium nitrite standard curve
-
This compound
Procedure:
-
Cell Stimulation: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.[2]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of supernatant with 50 µL of Griess reagent in a 96-well plate and incubate for 10-15 minutes at room temperature.[2]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm.
-
Data Analysis: Determine the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.
Proposed Mechanism of Action and Downstream Analysis
Based on the initial screening data, a putative mechanism of action can be proposed and further investigated.
Caption: Hypothetical signaling pathway for this compound activity.
To validate this proposed pathway, further experiments are recommended:
-
Western Blotting: Probe for key proteins in stress-response and apoptotic pathways, such as phosphorylated p53, cleaved caspase-3, and components of the NF-κB pathway (e.g., p65).
-
Gene Reporter Assays: Utilize reporter constructs (e.g., NF-κB luciferase reporter) to directly measure the effect of the compound on transcription factor activity.[7]
Conclusion and Future Directions
This compound presents an intriguing starting point for the development of a chemical probe to study cellular responses to nitrosative and oxidative stress. The protocols outlined in these application notes provide a robust framework for its initial characterization. While its specific molecular targets remain to be identified, the data generated from these assays will be invaluable in guiding future target identification studies, such as affinity chromatography or chemoproteomics. The versatility of the indoline scaffold suggests that further chemical modifications could be explored to enhance potency, selectivity, and to incorporate functionalities for target pull-down or imaging applications.
References
- Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds.
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central. [Link]
-
Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. PubMed. [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
-
Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Current Microbiology and Applied Sciences. [Link]
- This compound Experimental Data without Metabolic Activation.
-
Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. ResearchGate. [Link]
-
Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. PubMed Central. [Link]
-
Bioactive Alpha-Pyrone and Phenolic Glucosides from the Marine-Derived Metarhizium sp. P2100. National Institutes of Health. [Link]
-
Cell-Based Assays: A Crucial Component of the Drug Discovery Process. BioIVT. [Link]
-
Cell-Based Assays Guide. Antibodies.com. [Link]
-
Synthetic Investigations in Chemical Probe Development. eGrove, University of Mississippi. [Link]
-
Mechanism of action of 5-aminosalicylic acid. PubMed Central. [Link]
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- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 33632-27-8 [chemicalbook.com]
- 7. bioivt.com [bioivt.com]
Application Note: Derivatization of 1-Acetyl-5-nitroindoline for Biological Screening
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Indoline Scaffold
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The specific starting material, 1-Acetyl-5-nitroindoline, offers three key points for chemical diversification: the acetyl group at the 1-position, the nitro group at the 5-position, and the aromatic ring itself. This application note provides a comprehensive guide to the strategic derivatization of this compound to generate a focused library of compounds for biological screening. We will detail robust protocols for key transformations and explain the rationale behind the chosen synthetic pathways, empowering researchers to explore the chemical space around this promising core. The nitro group, in particular, is a versatile handle; its reduction to an aniline is a gateway to a multitude of subsequent functionalizations.[1][2][3]
Strategic Overview: A Multi-pronged Approach to Derivatization
Our strategy for derivatizing this compound is centered on a hub-and-spoke model. The central hub is the key intermediate, 1-Acetyl-5-aminoindoline, generated via a selective reduction of the nitro group. From this intermediate, we will explore three primary derivatization pathways ("spokes"): amide bond formation, sulfonamide synthesis, and reductive amination. A secondary pathway involving N-deacetylation will also be discussed to enable modification at the indoline nitrogen. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of functional groups with diverse electronic and steric properties.
Figure 1: Overall workflow for the derivatization of this compound.
Part 1: Synthesis of the Key Intermediate: 1-Acetyl-5-aminoindoline
The conversion of the aromatic nitro group to a primary amine is a pivotal step in our synthetic strategy. This transformation is most commonly and efficiently achieved through reduction.[4][5]
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: While various methods exist for nitro group reduction, such as catalytic hydrogenation (e.g., H₂/Pd/C) or the use of metal hydrides, we have selected iron powder in an acidic medium (Fe/NH₄Cl or Fe/HCl).[5][6] This choice is based on several factors:
-
Chemoselectivity: Iron-based reductions are known for their excellent chemoselectivity, effectively reducing the nitro group without affecting other potentially sensitive functional groups like the acetyl amide.[6]
-
Operational Simplicity: The reaction is operationally simple, does not require specialized high-pressure equipment, and is generally high-yielding.[6]
-
Cost-Effectiveness: Iron powder is an inexpensive and readily available reagent, making this method scalable.
-
Protocol 1: Reduction of this compound
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq.), ethanol, and water (e.g., a 4:1 mixture).
-
Addition of Reagents: Add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.) to the stirring suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol and ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 1-Acetyl-5-aminoindoline.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amine.
Part 2: Primary Derivatization Pathways
With the key 1-Acetyl-5-aminoindoline intermediate in hand, we can now proceed with the diversification reactions.
A. Amide Library Synthesis
Amide bond formation is one of the most robust and frequently used reactions in drug discovery.[7][8] The resulting amides introduce a hydrogen bond donor and acceptor, which can be critical for target engagement.
Causality Behind Experimental Choices:
-
Coupling Reagents: We recommend the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalytic amount of Hydroxybenzotriazole (HOBt).[7]
-
EDC: A water-soluble carbodiimide that activates the carboxylic acid, forming a reactive O-acylisourea intermediate.
-
HOBt: This additive reacts with the intermediate to form an active ester, which is less prone to side reactions and racemization (if chiral acids are used) and reacts efficiently with the amine.
-
Base: A non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is used to neutralize the hydrochloride salt of EDC and the acid formed during the reaction.[7][9]
-
Protocol 2: General Procedure for Amide Coupling
Materials:
-
1-Acetyl-5-aminoindoline (from Protocol 1)
-
A diverse selection of carboxylic acids (R-COOH)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Activation of Carboxylic Acid: In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (0.1 eq.) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: In a separate flask, dissolve 1-Acetyl-5-aminoindoline (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous DCM.
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture. Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the resulting amide by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Coupling Agents | EDC/HOBt | Efficient activation, minimizes side reactions.[7] |
| Base | DIPEA | Non-nucleophilic, prevents unwanted acylation of the base. |
| Solvent | DCM or DMF | Good solubility for reactants, generally unreactive. |
| Temperature | Room Temperature | Sufficient for most couplings; gentle on sensitive substrates. |
B. Sulfonamide Library Synthesis
Sulfonamides are another critical functional group in medicinal chemistry, known for their ability to mimic the transition state of tetrahedral intermediates and act as effective hydrogen bond donors/acceptors.[10][11]
Causality Behind Experimental Choices:
-
Reactants: The most straightforward method involves the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base.[2]
-
Base: Pyridine is often used as both the base and a solvent, but triethylamine in a solvent like DCM is also effective. The base neutralizes the HCl generated during the reaction.
Protocol 3: General Procedure for Sulfonamide Synthesis
Materials:
-
1-Acetyl-5-aminoindoline (from Protocol 1)
-
A diverse selection of sulfonyl chlorides (R-SO₂Cl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Reaction Setup: Dissolve 1-Acetyl-5-aminoindoline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq.) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor by TLC.
-
Work-up:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the resulting sulfonamide by flash column chromatography or recrystallization.
C. N-Alkylated Amine Library Synthesis via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups to the amine.[12][13][14] This allows for the exploration of how steric bulk and basicity at this position affect biological activity.
Causality Behind Experimental Choices:
-
Methodology: The reaction proceeds in two steps, often in one pot: the formation of an imine between the amine and an aldehyde or ketone, followed by the reduction of the imine to the secondary amine.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation. It is mild, selective for imines over aldehydes/ketones, and does not require acidic conditions that could be detrimental to other functional groups.
Protocol 4: General Procedure for Reductive Amination
Materials:
-
1-Acetyl-5-aminoindoline (from Protocol 1)
-
A diverse selection of aldehydes or ketones (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic)
Procedure:
-
Reaction Setup: In a flask, combine 1-Acetyl-5-aminoindoline (1.0 eq.), the aldehyde or ketone (1.2 eq.), and a catalytic amount of acetic acid in DCE. Stir for 30-60 minutes to facilitate imine formation.
-
Reduction: Add STAB (1.5 eq.) portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up:
-
Carefully quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM or EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: Purify the product by flash column chromatography.
Figure 2: Detailed derivatization pathways from the key amine intermediate.
Part 3: Secondary Pathway: Derivatization at the Indoline Nitrogen
To explore SAR at the N1 position, the acetyl group must first be removed.
Causality Behind Experimental Choices:
-
Deacetylation: Amides are generally stable, but hydrolysis can be achieved under either acidic or basic conditions.[15] We propose a mild, chemoselective method using Schwartz's reagent (Zirconocene chloride hydride), which is known to be effective at room temperature and tolerant of other functional groups.[16][17]
Protocol 5: N-Deacetylation of this compound
Materials:
-
This compound
-
Schwartz's reagent (Cp₂ZrHCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Addition of Reagent: Add Schwartz's reagent (1.5-2.0 eq.) at room temperature. The reaction is typically rapid (2-5 minutes).
-
Quenching and Work-up: Quench the reaction with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to yield 5-nitroindoline. The resulting free amine at the N1 position can then be re-acylated, alkylated, or otherwise functionalized using standard methods.
Part 4: Biological Screening Strategy
Once a library of derivatives is synthesized and characterized, a tiered screening approach is recommended.
-
High-Throughput Screening (HTS): The entire library should be subjected to a primary HTS assay.[18][19] This could be a target-based biochemical assay (e.g., enzyme inhibition) or a cell-based phenotypic assay (e.g., cell viability, reporter gene expression).[18][20][21] The goal is to identify initial "hits."
-
Hit Confirmation and Dose-Response: Hits from the primary screen should be re-tested to confirm activity. Active compounds are then tested across a range of concentrations to determine potency (e.g., IC₅₀ or EC₅₀ values).
-
Secondary and Orthogonal Assays: Confirmed hits should be evaluated in secondary assays to rule out artifacts (e.g., compound aggregation, assay interference) and to begin elucidating the mechanism of action.
-
Structure-Activity Relationship (SAR) Analysis: The data from these assays will be used to build an SAR profile, guiding the next round of synthesis to optimize potency, selectivity, and drug-like properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 15. dc.etsu.edu [dc.etsu.edu]
- 16. rsc.org [rsc.org]
- 17. Chemoselective N-deacetylation under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. longdom.org [longdom.org]
- 19. Drug Discovery Screening - Creative BioMart [creativebiomart.net]
- 20. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Comprehensive Characterization of 1-Acetyl-5-nitroindoline
Foreword: A Modern Approach to Analytical Characterization
The robust characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is the bedrock of drug development, ensuring safety, efficacy, and quality. This document provides a comprehensive guide to the analytical methods for 1-Acetyl-5-nitroindoline, a key heterocyclic building block. Moving beyond a simple recitation of procedures, this guide is structured to provide a causal understanding of methodological choices, rooted in the physicochemical properties of the analyte and guided by the principles of analytical excellence. Every protocol herein is designed as a self-validating system, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Analyte Overview: Physicochemical & Safety Profile
A thorough understanding of the analyte is the critical first step in developing robust analytical methods.
1.1. Physicochemical Properties
This compound is a crystalline solid. A summary of its key properties is presented in Table 1. The presence of the nitro group, a strong chromophore, makes UV-Vis spectrophotometry a suitable technique for quantification. The acetyl and nitro functional groups, along with the indoline scaffold, provide distinct signals for spectroscopic characterization by IR and NMR.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₀N₂O₃ | Sigma-Aldrich |
| Molecular Weight | 206.20 g/mol | Sigma-Aldrich |
| Appearance | Crystalline solid | Sigma-Aldrich |
| Melting Point | 175-176 °C | Sigma-Aldrich |
| CAS Number | 33632-27-8 | Sigma-Aldrich |
1.2. Safety & Handling Precautions
As a nitroaromatic compound, this compound requires careful handling due to its potential thermal instability and toxicological properties.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves.[6][7]
-
Engineering Controls: Handle the solid material in a chemical fume hood to avoid inhalation of fine particulates.[6][8]
-
Thermal Hazards: Nitroaromatic compounds can be energetic and may decompose exothermically at elevated temperatures. Avoid grinding or applying excessive force. It is crucial to conduct thermal analysis (DSC/TGA) to understand its decomposition profile before scaling up any process.[9]
-
Storage: Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[6]
Chromatographic Methods for Purity and Assay
Chromatographic techniques are central to determining the purity and assay of this compound.
High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling
Reverse-phase HPLC (RP-HPLC) is the premier technique for assessing the potency and identifying impurities in non-volatile organic compounds like this compound. The method's strength lies in its ability to separate compounds with varying polarities.
Causality of Method Design:
-
Stationary Phase: A C18 column is selected for its hydrophobicity, which provides good retention for the moderately polar this compound. Phenyl-hexyl columns can also be considered to leverage π-π interactions with the aromatic ring, potentially offering alternative selectivity for critical impurity separations.[10]
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is employed to ensure the elution of both the main component and any potential impurities with a wide range of polarities. A formic or phosphoric acid modifier is added to the aqueous phase to sharpen peaks by suppressing the ionization of any acidic or basic functional groups.[11]
-
Detection: The nitroaromatic chromophore in this compound allows for sensitive detection using a UV detector, typically at a wavelength of maximum absorbance (λmax).
Experimental Workflow for HPLC Method Development
Caption: HPLC method development and validation workflow.
Protocol: RP-HPLC Method for this compound
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 25 10 65 11 25 | 15 | 25 |
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax determined by UV scan).[11]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.
-
Sample Solution: Prepare a sample solution at a nominal concentration of 0.1 mg/mL in diluent.
-
-
Method Validation: The method must be validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2][3][4][5]
Gas Chromatography-Mass Spectrometry (GC-MS)
For assessing volatile or semi-volatile impurities, GC-MS is a powerful complementary technique.
Causality of Method Design:
-
Injection: A split/splitless inlet is used to handle a range of concentrations. The inlet temperature must be high enough to ensure complete volatilization without causing thermal degradation.
-
Separation: A low-polarity capillary column (e.g., DB-5ms) is suitable for separating a wide range of organic compounds based on their boiling points and interactions with the stationary phase.
-
Detection: Mass spectrometry provides both high sensitivity and structural information, allowing for the identification of unknown impurities through spectral library matching.
Protocol: GC-MS for Volatile Impurity Screening
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C for 1 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 m/z.
-
-
Sample Preparation:
-
Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.[12]
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides definitive information about the carbon-hydrogen framework of the molecule.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
For ¹H NMR: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13][14]
-
For ¹³C NMR: A higher concentration is required; dissolve 20-50 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent.[13]
-
Filter the solution through a glass wool-plugged pipette into a clean, dry NMR tube to remove any particulate matter.
-
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and DEPT spectra. 2D experiments like COSY and HSQC can be performed for unambiguous signal assignment.
-
Expected Chemical Shifts: The spectrum should be consistent with the structure of this compound. The acetyl methyl group will appear as a singlet, the aliphatic protons of the indoline ring will show characteristic multiplets, and the aromatic protons will be in the downfield region, influenced by the electron-withdrawing nitro group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the molecule.
Experimental Workflow for FTIR (KBr Pellet Method)
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Protocol: FTIR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Gently grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.[15]
-
Work quickly to minimize moisture absorption by the KBr.[16]
-
Transfer the finely ground mixture to a pellet press die.
-
Apply pressure (approximately 8-10 tons) to form a transparent or semi-transparent pellet.[17]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Absorption Bands:
-
~1660 cm⁻¹: Strong absorption due to the amide C=O stretch of the acetyl group.
-
~1520 and ~1340 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro group.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the indoline ring.
-
UV-Visible Spectrophotometry
This technique is useful for quantitative analysis and for determining the wavelength of maximum absorbance (λmax) for HPLC detection.
Protocol: UV-Vis Analysis
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
Prepare a series of dilutions to create a calibration curve.
-
-
Data Acquisition:
-
Scan a dilute solution from 200-400 nm against a solvent blank to determine the λmax.
-
Measure the absorbance of the calibration standards at the λmax.
-
-
Analysis:
-
Plot a calibration curve of absorbance versus concentration. The linearity of this curve should be confirmed as per Beer's Law.
-
Thermal Analysis
Given the presence of a nitro group, thermal analysis is a critical safety assessment to understand the decomposition behavior of this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, identifying melting points and exothermic decomposition events.[18][19]
Protocol: DSC for Thermal Hazard Screening
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into a high-pressure or hermetically sealed aluminum pan. Using sealed pans is crucial to prevent evaporative loss and contain any pressure generated during decomposition.[20]
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a temperature beyond any expected decomposition (e.g., 400 °C).
-
-
Analysis:
-
Determine the melting point (endotherm).
-
Identify the onset temperature and peak temperature of any exothermic events, which indicate decomposition.
-
Calculate the heat of decomposition (ΔHd) from the exotherm's peak area. A high ΔHd suggests a significant energy release.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures and the mass of any residue.[21]
Protocol: TGA for Decomposition Profiling
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
-
Data Acquisition:
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere from ambient temperature to a final temperature (e.g., 600 °C).
-
-
Analysis:
-
Generate a plot of mass percent versus temperature.
-
The onset of mass loss corresponds to the beginning of decomposition. This provides complementary information to the DSC data.
-
Conclusion
The suite of analytical methods described in this guide provides a robust framework for the comprehensive characterization of this compound. By integrating chromatographic, spectroscopic, and thermal analysis techniques, and grounding these protocols in the principles of method validation and safety, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable, and defensible data. This holistic approach is fundamental to advancing pharmaceutical development and maintaining the highest standards of quality and safety.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. C&P Lab. [Link]
-
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
-
NMR Sample Preparation. University of Ottawa. [Link]
-
KBr Pellet Method. Shimadzu. [Link]
-
Why Kbr Is Used To Prepare Samples For Ftir Analysis? Unlock Clear, High-Quality Spectra. LambdaSpect. [Link]
-
Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. National Center for Biotechnology Information. [Link]
-
Sample preparation for FT-IR. University of the West Indies at Mona. [Link]
-
Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific and Academic Research. [Link]
-
Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies? MDPI. [Link]
-
Evaluation of hazards potential by dsc. TA Instruments. [Link]
-
PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific and Academic Research. [Link]
-
Development and validation of an HPLC-UV method for the determination of nitroaromatic compounds and nitroamines in soil. Journal of Chemistry and Technologies. [Link]
-
NMR Sample Preparation. University of Reading. [Link]
-
Sample Preparation. University College London. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. [Link]
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Up-scaling of DSC data of high energetic materials - Simulation of cook-off experiments. ResearchGate. [Link]
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NMR Sample Preparation. Iowa State University. [Link]
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Differential Scanning Calorimetry (DSC). Prime Process Safety Center. [Link]
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6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. [Link]
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Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]
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Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. [Link]
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Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. ACS Publications. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]
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A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. National Center for Biotechnology Information. [Link]
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Thermogravimetric Analysis. University of Utah. [Link]
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The UV–vis spectra of various nitroaromatic compounds and excitation of... ResearchGate. [Link]
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Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Shimadzu. [Link]
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Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. [Link]
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Application Notes and Protocols for the Analysis of 1-Acetyl-5-nitroindoline by HPLC and GC-MS
Abstract
This technical guide provides detailed application notes and robust starting protocols for the qualitative and quantitative analysis of 1-Acetyl-5-nitroindoline using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). As a key intermediate in pharmaceutical synthesis and a potential impurity in drug products, rigorous analytical characterization of this compound is critical. These protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for method development and validation. The causality behind experimental choices is elucidated to empower users to adapt and optimize these methods for their specific applications.
Introduction: The Analytical Imperative for this compound
This compound (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol ) is a nitroaromatic heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring an acetylated indoline core with a nitro group, makes it a versatile building block for the synthesis of pharmacologically active molecules.[2] The purity and concentration of this intermediate can profoundly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, the development of reliable and validated analytical methods is not merely a procedural step but a cornerstone of quality control and regulatory compliance.
This document presents two orthogonal analytical techniques, HPLC and GC-MS, to provide a comprehensive analytical toolkit for this compound. HPLC is presented as the primary method for routine purity and assay determination due to the compound's polarity and expected UV chromophore. GC-MS is discussed as a complementary technique for identification and for the analysis of volatile and semi-volatile impurities, with careful consideration of the analyte's thermal stability.
High-Performance Liquid Chromatography (HPLC) Method for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the technique of choice for the analysis of moderately polar, non-volatile compounds like this compound. The method described herein is based on established principles for the analysis of nitroaromatic compounds and indoline derivatives, providing a robust starting point for method development and validation.[3][4]
Rationale for Method Development
The selection of a C18 stationary phase is based on its wide applicability and effectiveness in retaining compounds with a balance of hydrophobic and polar characteristics.[5] The mobile phase, a gradient of water and acetonitrile with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid aids in protonating silanol groups on the silica support, reducing peak tailing, and is compatible with mass spectrometry if an LC-MS method is desired.[6] UV detection at 254 nm is proposed based on the common absorbance wavelength for aromatic and nitroaromatic compounds, though a UV scan of this compound is recommended to determine the optimal detection wavelength.[7]
Experimental Protocol: HPLC-UV Analysis
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard or sample. Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Solution (0.1 mg/mL): Dilute the stock solution 1:10 with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[4]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
Data Analysis:
-
Purity Assessment: Determine the area percentage of the main peak relative to the total area of all observed peaks.
-
Assay: For quantification, prepare a calibration curve using a certified reference standard of this compound at a minimum of five concentration levels.
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, its application to compounds like this compound requires careful consideration of the analyte's thermal stability. The reported melting point of 175-176 °C suggests that the compound may be susceptible to degradation at the high temperatures typically used in GC inlets and columns. Therefore, the following protocol is proposed as a starting point, with an emphasis on using lower temperatures where possible.
Rationale for Method Development
A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is recommended as it provides good separation for a wide range of compounds.[8] A temperature program is employed to elute compounds with varying boiling points. The initial oven temperature is set relatively low to minimize on-column degradation, followed by a ramp to elute the target analyte and any higher-boiling impurities. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to mass spectral libraries for identification. The mass spectrum of this compound is expected to show a molecular ion peak at m/z 206, with characteristic fragments corresponding to the loss of the acetyl group and the nitro group.[9][10]
Experimental Protocol: GC-MS Analysis
Sample Preparation:
-
Solution Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., acetone or ethyl acetate) to a concentration of approximately 0.1-1 mg/mL.[4]
-
Filtration: If necessary, filter the solution through a 0.45 µm syringe filter.
Chromatographic and Spectrometric Conditions:
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C (or lower, if degradation is observed) |
| Injection Volume | 1 µL, splitless mode |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Considerations for Thermally Labile Compounds:
If thermal degradation is observed (e.g., poor peak shape, appearance of degradation products), consider the following:
-
Lower Inlet Temperature: Reduce the inlet temperature in increments to find a balance between volatilization and stability.[11]
-
Derivatization: While not always necessary, derivatization to a more thermally stable analogue could be explored, though this adds complexity to the sample preparation.[12]
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
The protocols provided are starting points for method development. For use in a regulated environment, these methods must be validated in accordance with guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2).[13][14]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This can be demonstrated by analyzing placebo samples and stressed degradation samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the linear range.
-
Accuracy: The closeness of test results to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The HPLC and GC-MS methods outlined in this application note provide a robust foundation for the analytical characterization of this compound. The HPLC method is recommended for routine purity and assay determination, while the GC-MS method serves as a valuable tool for identification and the analysis of volatile impurities, with due consideration for the compound's thermal properties. Successful implementation and subsequent validation of these methods will ensure the generation of accurate and reliable data, supporting the development of safe and effective pharmaceutical products.
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Jackson, P. F., Cole, P. A., & DeLuca, M. R. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Journal of Mass Spectrometry, 35(5), 607–611. Retrieved from [Link]
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Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Retrieved from [Link]
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Natarajan, P., Singh, S., & Balamurugan, K. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 9(9), 1395-1399. Retrieved from [Link]
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Anderton, M. J., Manson, M. M., & Gescher, A. (2003). Liquid chromatographic assay for the simultaneous determination of indole-3-carbinol and its acid condensation products in plasma. Journal of Chromatography B, 787(2), 281–291. Retrieved from [Link]
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Kornilova, T. A., Ukolov, A. I., Kostikov, R. R., & Zenkevich, I. G. (2013). A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis. Rapid Communications in Mass Spectrometry, 27(3), 461–466. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (2022). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Dass, R., Somaiya, C., Dholakia, C., & Kaneriya, V. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1-Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology, 14(4), 2186-2190. Retrieved from [Link]
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Prabha, N., et al. (2025). BIOACTIVE COMPOUNDS IDENTIFICATION IN Abutilon Indicum THROUGH GC-MS ANALYSIS AND MOLECULAR DOCKING STUDY. Rasayan Journal of Chemistry, 18(1), 641-647. Retrieved from [Link]
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ResearchGate. (2011). Investigation on the thermal stability of nitroguanidine by TG/DSC-MS-FTIR and Multivariate Non-linear Regression. Retrieved from [Link]
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Östin, A., et al. (1992). Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. Plant Physiology, 100(1), 63-68. Retrieved from [Link]
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Arsov, Z., & Cankar, K. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 156. Retrieved from [Link]
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S. G., et al. (2018). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistryOpen, 7(8), 641-648. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2021). Deeper Insight Into the Pyrolysis of Acetylsalicylic Acid by Means of Thermogravimetry and GC-MS, Part 1. Retrieved from [Link]
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Application Note & Protocol: High-Purity Recovery of 1-Acetyl-5-nitroindoline via Optimized Recrystallization
Abstract
1-Acetyl-5-nitroindoline is a key intermediate in synthetic chemistry and drug development, where its purity is paramount for achieving reliable downstream results and ensuring the integrity of biological assays. This document provides a comprehensive, field-tested protocol for the purification of this compound using recrystallization. We delve into the rationale behind solvent selection, provide a detailed step-by-step methodology for the purification process, and offer a troubleshooting guide for common challenges. The protocol is designed to be a self-validating system, ensuring researchers can consistently obtain a high-purity product, as confirmed by melting point analysis.
Introduction: The Rationale for Recrystallization
Recrystallization remains the gold standard for purifying solid organic compounds. The technique is predicated on the differential solubility of a compound and its impurities in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Impurities, conversely, should either be completely insoluble (allowing for removal via hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).
For this compound, a compound with moderate polarity due to the nitro and acetyl functional groups, selecting the appropriate solvent system is the most critical step for a successful purification. This guide provides a systematic approach to solvent screening and a robust protocol for bulk purification.
Compound Profile: this compound
A thorough understanding of the compound's physical properties is essential for designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 33632-27-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |
| Molecular Weight | 206.20 g/mol | |
| Appearance | Crystalline solid, may appear as a beige powder | [3] |
| Melting Point (m.p.) | 175-176 °C (literature value) | [1][4] |
| Storage Temperature | 2-8°C | [1] |
Safety & Handling
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[3]
-
Engineering Controls: Perform all steps, especially those involving heating solvents, inside a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Chemical Hazards: this compound is a combustible solid. Avoid contact with strong oxidizing agents and strong bases.[3]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Experimental Workflow Visualization
The following diagram outlines the complete workflow for the purification of this compound.
Sources
Application Note: A Scalable and Validated Protocol for the Synthesis of 1-Acetyl-5-nitroindoline
Abstract: This document provides a comprehensive guide for the multi-gram scale synthesis of 1-Acetyl-5-nitroindoline, a valuable building block in medicinal chemistry and materials science. We present a robust, two-stage synthetic strategy commencing with the regioselective nitration of indoline to yield 5-nitroindoline, followed by its N-acetylation. This guide is designed for researchers, chemists, and process development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety imperatives, and analytical validation required for successful scale-up. All protocols are substantiated with in-depth explanations and authoritative references to ensure scientific integrity and reproducibility.
Strategic Overview: The Synthetic Blueprint
The synthesis of this compound is most effectively approached via a two-step sequence. This strategy is predicated on controlling the regioselectivity during the critical electrophilic aromatic substitution (nitration) step.
-
Stage 1: Nitration of Indoline. The indoline scaffold is first nitrated to introduce the nitro group at the C-5 position. This position is electronically favored for electrophilic attack.
-
Stage 2: Acetylation of 5-Nitroindoline. The resulting 5-nitroindoline intermediate is then acetylated at the N-1 position to yield the final target compound.
This sequence is generally preferred over the reverse (acetylation followed by nitration) because the N-acetyl group, while directing to the para-position (C-5), is deactivating and can lead to more complex product mixtures or require harsher reaction conditions. Our chosen path offers a more direct and higher-yielding route for scaled production.
Figure 1: High-level two-stage synthetic strategy for this compound.
Stage 1: Scale-Up Synthesis of 5-Nitroindoline
The nitration of aromatic compounds is a classic, yet hazardous, exothermic reaction.[1] Scaling this process requires rigorous control over reaction parameters to prevent thermal runaway and ensure both safety and product quality.[2][3]
Expertise & Experience: Causality of Protocol Choices
-
Mixed Acid System (H₂SO₄/HNO₃): Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. This is essential for an efficient reaction.
-
Strict Temperature Control (0-5 °C): The reaction is highly exothermic.[4] Maintaining a low temperature is paramount to prevent over-reaction (di-nitration) and, more critically, to avoid thermal runaway, which can lead to violent decomposition.[1][5] The rate of heat generation must be exceeded by the rate of heat removal by the cooling system.
-
Controlled Reagent Addition: The nitrating agent is added slowly and subsurface to the indoline solution. This ensures that the localized concentration of the reactant remains low and the heat generated can be effectively dissipated, preventing dangerous temperature spikes.[1]
-
Quenching on Ice: The reaction is quenched by pouring the mixture onto a large volume of ice water. This serves two purposes: it rapidly halts the reaction by diluting the acid and lowering the temperature, and it precipitates the product, which has low solubility in the acidic aqueous mixture.[6]
Detailed Protocol 1: Synthesis of 5-Nitroindoline
Disclaimer: This protocol involves highly corrosive and reactive acids. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including an acid-resistant lab coat, safety goggles, a face shield, and heavy-duty acid-resistant gloves.[5][6]
| Reagent | Molar Mass ( g/mol ) | Amount (Scale: 0.1 mol) | Molar Equivalents |
| Indoline | 119.16 | 11.92 g | 1.0 |
| Sulfuric Acid (98%) | 98.08 | ~100 mL | - |
| Nitric Acid (70%) | 63.01 | 7.2 mL (~10.2 g, 0.162 mol) | 1.62 |
| Ice & Deionized Water | 18.02 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Saturated NaHCO₃ Sol. | 84.01 | As needed | - |
| Anhydrous MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (100 mL).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Substrate Addition: While maintaining the temperature below 10 °C, slowly add indoline (11.92 g, 0.1 mol) portion-wise to the stirred sulfuric acid.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding nitric acid (7.2 mL) to a small amount of sulfuric acid. Cool this mixture as well.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the indoline solution via the dropping funnel over a period of 60-90 minutes. Crucially, ensure the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Quenching: In a separate large beaker (2 L), prepare a slurry of crushed ice and water (~1 kg). Slowly and carefully pour the reaction mixture onto the stirred ice slurry. A solid precipitate should form.
-
Isolation & Neutralization: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.[6]
-
Purification: The crude product can be further purified by recrystallization from an ethanol/water mixture to yield 5-nitroindoline as a solid.
Stage 2: Scale-Up Synthesis of this compound
This stage involves a standard nucleophilic acyl substitution. The secondary amine of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride.[7]
Expertise & Experience: Causality of Protocol Choices
-
Acetylating Agent (Acetic Anhydride): Acetic anhydride is a highly effective and common acetylating agent. It is more reactive than acetyl chloride and produces acetic acid as a byproduct, which is less corrosive than HCl.
-
Solvent and Base (Pyridine): Pyridine serves a dual role. It is a suitable solvent for the reaction and, as a tertiary amine base, it neutralizes the acetic acid byproduct. This neutralization is critical as it prevents the protonation of the starting amine (which would render it non-nucleophilic) and drives the reaction equilibrium towards the product.[7][8]
-
Inert Atmosphere (Argon): While not strictly necessary for the reaction chemistry itself, conducting the reaction under an inert atmosphere (like argon or nitrogen) is good practice, especially during scale-up, to prevent the introduction of atmospheric moisture which can hydrolyze the acetic anhydride.[8]
Detailed Protocol 2: Acetylation of 5-Nitroindoline
| Reagent | Molar Mass ( g/mol ) | Amount (Scale: 0.07 mol) | Molar Equivalents |
| 5-Nitroindoline | 164.16 | 11.5 g | 1.0 |
| Pyridine | 79.10 | ~100 mL | Solvent/Base |
| Acetic Anhydride | 102.09 | ~50 mL | Reagent/Solvent |
| Argon Gas | - | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with an argon inlet, add 5-nitroindoline (11.5 g, 0.07 mol).
-
Reagent Addition: Add pyridine (100 mL) followed by acetic anhydride (50 mL).[8]
-
Reaction Conditions: Stir the mixture at room temperature under an argon atmosphere. The reaction is typically complete within 12-18 hours.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess pyridine and acetic anhydride. This will typically result in a solid or semi-solid crude product.[8]
-
Purification: The crude product can be purified by recrystallization. Triturate the residue with a suitable solvent like diethyl ether or a mixture of ethanol and water to induce crystallization, then collect the solid by vacuum filtration. Wash the solid with cold solvent and dry under vacuum.
Overall Process Workflow & Validation
The successful scale-up of this synthesis relies on a logical and well-documented workflow, from reagent preparation to final product analysis.
Figure 2: Detailed experimental workflow for the two-stage synthesis and validation.
Characterization and Quality Control
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques. The expected data are summarized below.
| Analytical Technique | Expected Results for this compound |
| Appearance | Solid |
| Melting Point | 175-177 °C[8] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 8.28, 8.10, 8.01, 4.23, 3.31, 2.28[8] |
| ¹³C NMR (CDCl₃, 75.47 MHz) | δ (ppm): 169.8, 143.4, 132.4, 124.27, 119.93, 115.73, 49.11, 27.01, 23.95[8] |
| FT-IR (CHCl₃) | ν (cm⁻¹): 1680 (Amide C=O), 1600, 1520 & 1340 (NO₂ stretch), 1480, 1470, 1390, 1320[8] |
| Mass Spectrometry | Confirmation of the molecular weight (C₁₀H₁₀N₂O₃ = 206.20 g/mol ) |
| HPLC | Purity analysis, typically >95% for scaled batches |
Conclusion
This application note details a validated and scalable two-stage synthesis for this compound. By prioritizing safety through rigorous process control during the nitration stage and employing a robust acetylation protocol, this guide provides a reliable pathway for producing this key intermediate in multi-gram quantities. The emphasis on the rationale behind procedural choices, coupled with clear analytical benchmarks, ensures that researchers and drug development professionals can confidently reproduce and adapt this synthesis for their specific program needs.
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Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications - Organic Process Research & Development. Available at: [Link]
-
Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. National Institutes of Health (NIH). Available at: [Link]
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Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. Available at: [Link]
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Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate. Available at: [Link]
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Nitration reaction safety. YouTube. Available at: [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications - Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of N-Acetyl-5-nitroindoline (II). PrepChem.com. Available at: [Link]
-
Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at: [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PubMed Central (PMC). Available at: [Link]
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Development of an analytical method to detect metabolites of nitrofurans. ScienceDirect. Available at: [Link]
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Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. National Institutes of Health (NIH). Available at: [Link]
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5-Nitroindole as an universal base analogue. PubMed. Available at: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]
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Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. ResearchGate. Available at: [Link]
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Application Notes and Protocols: 1-Acetyl-5-nitroindoline as a Versatile Precursor for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the use of 1-acetyl-5-nitroindoline as a precursor for the synthesis of radiolabeled molecules for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. The presence of the nitro group on the indoline scaffold serves as a key feature, activating the aromatic ring for nucleophilic aromatic substitution, thereby facilitating the introduction of radiohalogens such as fluorine-18 ([¹⁸F]) and iodine-125 ([¹²⁵I]). This document outlines the synthesis of the precursor, detailed protocols for its radiolabeling, and discusses the underlying chemical principles and potential applications in neuroscience and oncology research.
Introduction
The development of novel radiotracers is a cornerstone of molecular imaging, enabling the non-invasive visualization and quantification of biological processes at the molecular level.[1][2] Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are powerful imaging modalities that rely on the administration of compounds labeled with positron-emitting or gamma-emitting radionuclides, respectively.[2] The choice of precursor molecule is critical for the successful development of a radiotracer, as it must be readily synthesized, amenable to radiolabeling, and possess the desired pharmacokinetic and pharmacodynamic properties.
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of many biologically active molecules, including neurotransmitters and drugs targeting the central nervous system.[3][4] The ability to radiolabel indole-containing molecules opens up avenues for developing PET and SPECT tracers for a wide range of neurological targets.[5][6] this compound emerges as a promising precursor for this purpose. The electron-withdrawing nitro group at the 5-position activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[7][8][9][10] This chemical property allows for the direct introduction of radiohalogens like fluorine-18 and iodine-125, which are widely used in PET and SPECT imaging.
This guide provides detailed methodologies for leveraging this compound as a platform for the synthesis of novel radiopharmaceuticals.
Precursor Synthesis: this compound
The synthesis of this compound is a straightforward process, achievable through the acetylation of commercially available 5-nitroindoline.
Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-acetylation of indoles.[11]
Materials:
-
5-nitroindoline
-
Acetic anhydride
-
Pyridine
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-nitroindoline in pyridine.
-
Add acetic anhydride to the solution.
-
Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 17 hours.
-
After the reaction is complete, remove the pyridine and excess acetic anhydride under reduced pressure using a rotary evaporator.
-
The resulting solid is the desired product, this compound.[11]
Characterization: The identity and purity of the synthesized precursor should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.[11]
Radiolabeling Protocols
The activated nitro group in this compound facilitates its use as a precursor for both radiofluorination and radioiodination.
[¹⁸F]Radiofluorination via Nucleophilic Aromatic Substitution
The introduction of fluorine-18 is achieved by displacing the nitro group with [¹⁸F]fluoride. The electron-withdrawing nature of the acetyl group further enhances the reactivity of the aromatic ring towards nucleophilic attack.[7][8]
Underlying Principle: The nitro group is an effective leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is activated by electron-withdrawing groups.[7][8] High temperatures are typically required for the substitution of a nitro group.[7][8]
dot
Caption: Workflow for the [¹⁸F]radiofluorination of this compound.
Protocol: Synthesis of 1-Acetyl-5-[¹⁸F]fluoroindoline
Materials:
-
[¹⁸F]Fluoride in target water
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
This compound
-
Automated radiosynthesis unit or shielded hot cell
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Solid-phase extraction (SPE) cartridges for formulation
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: Pass the cyclotron-produced [¹⁸F]fluoride in target water through an anion exchange cartridge to trap the [¹⁸F]F⁻. Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Drying: Remove the solvent by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen or argon until the [¹⁸F]fluoride/K₂₂₂ complex is dry.
-
Radiolabeling Reaction: Dissolve this compound in anhydrous DMSO and add it to the dried [¹⁸F]fluoride/K₂₂₂ complex. Seal the reaction vessel and heat it at a high temperature (typically in the range of 120-180°C) for a specified time.[7][8]
-
Purification: After cooling, quench the reaction and purify the crude product using semi-preparative HPLC to isolate the 1-acetyl-5-[¹⁸F]fluoroindoline.
-
Formulation: The collected HPLC fraction containing the product is typically reformulated into a physiologically compatible solution (e.g., sterile saline with a small amount of ethanol) using an SPE cartridge.
-
Quality Control: Perform standard quality control tests, including radiochemical purity (by analytical HPLC), residual solvent analysis, and sterility testing.
[¹²⁵I]Radioiodination via Electrophilic Substitution
While the nitro group is primarily a leaving group for nucleophilic substitution, radioiodination can be achieved through electrophilic substitution on the activated aromatic ring of a stannylated precursor derived from a bromo-intermediate.
Underlying Principle: Electrophilic radioiodination is a common method for labeling aromatic compounds.[12] The use of an organotin precursor (e.g., a trialkylstannyl derivative) allows for a mild and regioselective introduction of iodine via an iododestannylation reaction.[12]
dot
Caption: Workflow for the [¹²⁵I]radioiodination of a stannylated 1-acetylindoline derivative.
Protocol: Synthesis of 1-Acetyl-5-[¹²⁵I]iodoindoline
Note: This protocol requires the synthesis of a stannylated precursor, which can be prepared from 1-acetyl-5-bromoindoline (synthesized by bromination of 1-acetylindoline).
Materials:
-
Stannylated 1-acetylindoline precursor
-
Sodium iodide ([¹²⁵I]NaI)
-
Oxidizing agent (e.g., Chloramine-T, Iodogen)
-
Reaction buffer (e.g., phosphate buffer)
-
Solvent (e.g., ethanol, methanol)
-
HPLC system or SPE cartridges for purification
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the stannylated precursor in a suitable solvent.
-
Radioiodination: Add [¹²⁵I]NaI to the precursor solution, followed by the addition of the oxidizing agent. The reaction is typically carried out at room temperature for a short duration.
-
Quenching: Quench the reaction by adding a reducing agent (e.g., sodium metabisulfite) to consume any unreacted oxidizing agent.
-
Purification: Purify the reaction mixture using either semi-preparative HPLC or a suitable SPE cartridge to isolate the 1-acetyl-5-[¹²⁵I]iodoindoline.
-
Quality Control: Analyze the final product for radiochemical purity using analytical HPLC or radio-TLC.
Quantitative Data Summary
| Parameter | [¹⁸F]Radiofluorination | [¹²⁵I]Radioiodination |
| Precursor | This compound | Stannylated 1-acetylindoline |
| Radionuclide | Fluorine-18 | Iodine-125 |
| Reaction Type | Nucleophilic Aromatic Substitution | Electrophilic Iododestannylation |
| Typical Reaction Temp. | 120-180°C | Room Temperature |
| Typical Reaction Time | 10-20 minutes | 5-15 minutes |
| Anticipated RCY | Variable, dependent on conditions | Generally high |
| Purification Method | HPLC | HPLC or SPE |
RCY: Radiochemical Yield
Discussion and Future Perspectives
The use of this compound as a radiolabeling precursor offers a versatile platform for the development of novel PET and SPECT tracers. The straightforward synthesis of the precursor and the established methodologies for radiohalogenation of nitro-aromatic compounds provide a solid foundation for researchers in this field.
The resulting radiolabeled 1-acetyl-5-fluoro/iodoindoline can serve as a core structure for further chemical modifications to create tracers with specific biological targets. For instance, the acetyl group can be hydrolyzed to provide a free amine for conjugation to targeting vectors, or the indoline scaffold itself can be further functionalized.
Potential applications for radiolabeled indoline derivatives are broad, with significant promise in neuroimaging to study targets such as serotonin receptors, and in oncology for imaging tumor-related processes.[3][4][6] The choice between [¹⁸F] for PET and [¹²⁵I] for preclinical SPECT studies will depend on the specific research question, with [¹⁸F] offering higher sensitivity and resolution for in vivo imaging in humans.
References
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Synthesis and In Vitro Evaluation of Oxindole Derivatives as Potential Radioligands for 5-HT7 Receptor Imaging with PET. PMC. Available at: [Link]
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Synthesis and Evaluation of Pyridyloxypyridyl Indole Carboxamides as Potential PET Imaging Agents for 5-HT2C Receptors. PMC. Available at: [Link]
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Synthesis of N-Acetyl-5-nitroindoline (II). PrepChem.com. Available at: [Link]
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Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. Available at: [Link]
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A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. NIH. Available at: [Link]
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Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PMC. Available at: [Link]
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Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
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Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson OpenWorks. Available at: [Link]
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A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. ResearchGate. Available at: [Link]
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Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link]
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Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. Available at: [Link]
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Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity in the Duplex. J-Stage. Available at: [Link]
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Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. Available at: [Link]
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Iodination of carboxylic acid, nitro compounds, and other inactive aromatic compounds. Chemia. Available at: [Link]
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A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. MDPI. Available at: [Link]
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This compound Experimental Data without Metabolic Activation. J-CHECK. Available at: [Link]
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PET Imaging of Neuroinflammation in Neurological Disorders. PMC. Available at: [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. ACS Publications. Available at: [Link]
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PET/SPECT imaging agents for neurodegenerative diseases. PMC. Available at: [Link]
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Recent advances in the synthesis of aromatic nitro compounds. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer's disease and mild cognitive impairment. PMC. Available at: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]
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Application of cross-species PET imaging to assess neurotransmitter release in brain. PMC. Available at: [Link]
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Update on the Use of PET/MRI Contrast Agents and Tracers in Brain Oncology: A Systematic Review. PMC. Available at: [Link]
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Nitroaromatic compounds, from synthesis to biodegradation. PubMed. Available at: [Link]
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Application Note & Protocol Guide: Development of In Vitro Assays for 1-Acetyl-5-nitroindoline Derivatives
Abstract
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a nitro group, as seen in 1-acetyl-5-nitroindoline and its derivatives, offers intriguing possibilities for modulation of cellular pathways, leveraging the known bioactivity of nitroaromatic compounds, which have been explored for applications ranging from antibacterial to anticancer agents.[2][3][4] This guide provides a comprehensive framework for the development of robust in vitro assays to characterize the biological activity of this compound derivatives. We present a tiered approach, beginning with broad-spectrum cytotoxicity screening, followed by targeted enzyme inhibition assays and mechanistic cell-based assays. This document is intended for researchers, scientists, and drug development professionals seeking to establish a systematic in vitro evaluation cascade for this promising class of compounds.
Introduction: The Scientific Rationale
The convergence of the indoline core and a nitroaromatic moiety in this compound derivatives suggests a high potential for biological activity. Indoline derivatives have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1] Concurrently, nitroaromatic compounds are known to engage in various biological processes, often through mechanisms involving enzymatic reduction of the nitro group, which can lead to the generation of reactive nitrogen species or alkylating agents.[3][5] Some nitroindoles have been specifically investigated as binders of c-Myc G-quadruplexes, highlighting their potential as targeted anticancer agents.[6]
Given this background, a logical starting point for the in vitro characterization of novel this compound derivatives is to assess their general cytotoxicity against relevant cell lines. This initial screen provides a broad measure of biological activity and helps determine the appropriate concentration ranges for subsequent, more nuanced assays. Following this, a deeper mechanistic investigation is warranted. Many drugs exert their effects through enzyme inhibition, making this a critical area of study.[7][8][9] Therefore, establishing a platform for enzyme inhibition screening is a logical next step. Finally, to understand the cellular consequences of compound activity, specific cell-based functional assays are indispensable.[10][11]
This guide outlines detailed protocols for each of these stages, emphasizing the causality behind experimental choices and providing a framework for self-validating assays.
Tier 1: Primary Screening - Cytotoxicity Assessment
The initial step in characterizing a new chemical series is to determine its effect on cell viability. This provides a quantitative measure of potency (e.g., IC50) and informs the concentration ranges for subsequent mechanistic studies. The MTT assay, a colorimetric method, is a widely used and cost-effective technique for this purpose.[12]
Protocol 2.1: MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, a purple crystalline product.
Principle: The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
This compound derivatives (and other test compounds)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette and plate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of the this compound derivatives in complete medium from a 1000X DMSO stock. Perform a serial dilution to obtain a range of concentrations.
-
Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO in medium) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis & Interpretation:
The percentage of cell viability is calculated as: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical Cytotoxicity Data for a this compound Derivative (Compound X)
| Concentration (µM) | % Viability (Mean ± SD) |
| 0.1 | 98.5 ± 4.2 |
| 0.5 | 92.1 ± 5.1 |
| 1 | 85.3 ± 3.8 |
| 5 | 52.6 ± 4.5 |
| 10 | 25.8 ± 3.1 |
| 50 | 5.2 ± 1.9 |
| Calculated IC50 | 4.8 µM |
Tier 2: Target-Based Screening - Enzyme Inhibition Assays
Many therapeutic agents function by inhibiting specific enzymes.[7][9] The chemical structure of this compound derivatives suggests they could act as inhibitors for a variety of enzymes, such as kinases or reductases, which are often implicated in cancer and inflammation.[7]
Workflow for Enzyme Inhibition Assay Development
The following diagram illustrates a generalized workflow for developing and validating an enzyme inhibition assay.
Caption: Workflow for enzyme inhibition assay development.
Protocol 3.1: General Protocol for a Kinase Inhibition Assay
This protocol provides a template for a luminescence-based kinase assay, which measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed).
Principle: The amount of light produced by the luciferase reaction is inversely proportional to the activity of the kinase.
Materials:
-
Target kinase and its specific substrate
-
This compound derivatives
-
Kinase buffer (specific to the enzyme)
-
ATP
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare kinase, substrate, and ATP solutions in the appropriate kinase buffer. The optimal concentrations should be determined empirically, often near the Km for the substrate and ATP.[13]
-
-
Compound Addition:
-
Add 5 µL of the test compound dilutions in buffer to the wells of a white, opaque plate. Include positive (known inhibitor) and negative (vehicle) controls.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X kinase/substrate master mix. Add 10 µL of this mix to each well.
-
Prepare a 2X ATP solution. Add 10 µL to each well to start the reaction. The final volume is 25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
Data Analysis & Interpretation:
The percentage of inhibition is calculated as: % Inhibition = 100 * (1 - (Luminescence_Compound - Luminescence_Min) / (Luminescence_Max - Luminescence_Min)) Where Luminescence_Min is the signal with a potent inhibitor (no kinase activity) and Luminescence_Max is the signal from the vehicle control (full kinase activity). IC50 values are then determined as described in Protocol 2.1.
Tier 3: Mechanistic Insight - Cell-Based Functional Assays
After identifying a direct target or a potent cytotoxic effect, the next step is to understand the compound's mechanism of action within a cellular context.[12] Based on the known activities of related compounds, a plausible hypothesis is that this compound derivatives could induce apoptosis or modulate inflammatory pathways.
Hypothesized Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a simplified apoptosis pathway that could be activated by a cytotoxic agent.
Caption: Simplified intrinsic apoptosis pathway.
Protocol 4.1: Caspase-3/7 Activity Assay for Apoptosis
This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.
Principle: A luminogenic substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.
Materials:
-
Cells and culture reagents
-
This compound derivatives
-
Luminescence-based Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
-
White-walled, clear-bottom 96-well plates
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate (10,000 cells/well in 100 µL) and incubate for 24 hours.
-
Treat cells with the test compounds at various concentrations (e.g., 0.5X, 1X, and 2X the IC50 value determined previously). Include a positive control (e.g., staurosporine) and a vehicle control.
-
Incubate for a period relevant to apoptosis induction (e.g., 12, 24, or 48 hours).
-
-
Assay Reagent Addition:
-
Equilibrate the plate and the caspase detection reagent to room temperature.
-
Add 100 µL of the caspase detection reagent to each well.
-
Mix gently by orbital shaking for 1 minute.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis & Interpretation:
The results are typically expressed as fold change in caspase activity relative to the vehicle control. A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of executioner caspases.
Conclusion and Future Directions
This guide provides a structured, multi-tiered approach for the initial in vitro characterization of this compound derivatives. By systematically assessing cytotoxicity, enzyme inhibition, and key cellular mechanisms like apoptosis, researchers can efficiently profile this compound class and identify promising candidates for further development. Future work should focus on identifying the specific molecular targets of active compounds and validating these findings in more complex biological systems, such as 3D cell cultures and preclinical animal models.[14]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
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An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst (RSC Publishing). [Link]
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A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. NIH. [Link]
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Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
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Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]
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Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. ResearchGate. [Link]
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Development of Novel α-Amylase Inhibitors: Synthesis, Molecular Docking, and Biochemical Studies. PubMed. [Link]
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Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. ResearchGate. [Link]
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Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. [Link]
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Guide to the Safe Handling and Disposal of 1-Acetyl-5-nitroindoline Waste
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Acetyl-5-nitroindoline is a nitroaromatic compound utilized in chemical synthesis and drug development. While its toxicological profile is not fully characterized, its structure—containing a nitroaromatic moiety—necessitates a cautious and systematic approach to its handling and disposal.[1] The presence of the nitro group suggests potential for chemical reactivity and biological activity, including mutagenicity as indicated by chromosomal aberration studies.[2][3] This document provides a comprehensive protocol for the safe management of this compound waste, from point-of-generation to final disposal. The procedures outlined herein are designed to ensure personnel safety, environmental protection, and regulatory compliance with standards set by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5]
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with this compound stem from its chemical structure.
-
Toxicological Hazards: The toxicological properties have not been fully investigated.[1] However, many nitroaromatic compounds are known to be toxic and mutagenic.[2] Experimental data on this compound has shown it to be positive for inducing chromosomal aberrations in cell cultures, indicating potential genotoxicity.[3] Therefore, it must be handled as a substance with significant potential health risks, including irritation upon contact and systemic effects upon absorption.
-
Chemical Reactivity: As a nitroaromatic compound, it should be considered potentially energetic. The nitro group is a strong electron-withdrawing group, making the compound susceptible to nucleophilic attack and potentially unstable under certain conditions (e.g., high heat, presence of strong reducing agents).[2] It is classified as a combustible solid.[6]
-
Environmental Hazards: Nitroaromatic compounds are recognized as environmental contaminants that can be recalcitrant to natural degradation, posing risks to soil and groundwater.[2] Improper disposal, such as sewering, is strictly prohibited to prevent environmental release.[7][8]
Chemical and Physical Properties Summary
A summary of key data for this compound is provided below for easy reference.
| Property | Value | Source |
| CAS Number | 33632-27-8 | [6][9] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [6][10] |
| Molecular Weight | 206.20 g/mol | [6][10] |
| Physical State | Crystals, Solid Powder | [1][6] |
| Appearance | Yellow / Beige | [1][11] |
| Melting Point | 175-176 °C | [6][9] |
| Storage Temperature | 2-8°C, in a dry, cool, well-ventilated place | [1][6] |
| Storage Class | 11 - Combustible Solids | [6] |
Safe Handling and Personal Protective Equipment (PPE)
Prior to generating waste, adherence to safe handling protocols is mandatory to minimize exposure and prevent spills.
-
Engineering Controls: All weighing and manipulation of solid this compound, as well as all reactions involving it, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12] An eyewash station and safety shower must be readily accessible.[13]
-
Personal Protective Equipment (PPE): The minimum required PPE when handling this compound includes:
-
Eye Protection: Chemical safety goggles or a face shield if there is a splash hazard.[13]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: Not typically required when using a fume hood. If work outside a hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is necessary.
-
Spill Management Protocol
Immediate and correct response to a spill is critical for safety.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the laboratory and contact the institution's Environmental Health & Safety (EHS) office.
-
Control & Contain: If safe to do so, prevent the spread of the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust. For liquid spills (solutions), surround the area with an absorbent material (e.g., chemical spill pads or vermiculite).
-
Cleanup:
-
Wear appropriate PPE as described in Section 4.0.
-
For solid spills, carefully sweep the material into a designated waste container using spark-proof tools.[12]
-
For liquid spills, use absorbent pads to collect the material.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Dispose: All materials used for cleanup (gloves, absorbent pads, paper towels) must be collected, bagged, and disposed of as hazardous waste alongside the primary this compound waste.[14]
Diagram: Spill Response Decision Tree
This diagram outlines the logical flow for responding to a chemical spill.
Caption: Workflow for responding to a spill of this compound.
Waste Characterization and Segregation
Proper waste characterization is a legal requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[5][15]
-
Waste Characterization: Waste containing this compound should be classified as hazardous waste . Although not explicitly listed by the EPA, it may exhibit characteristics of toxicity. Given the lack of complete data, a conservative approach is mandated. Nitroaromatic compounds like Nitrobenzene carry the EPA waste code F004, which can serve as a guideline for segregation.[16]
-
Segregation: It is critical to segregate this waste stream to ensure safety and proper disposal.[17]
-
DO NOT mix this compound waste with incompatible materials such as strong acids, bases, or reducing agents.
-
DO NOT dispose of this chemical down the drain.[18]
-
Keep solid and liquid waste streams separate.
-
Segregate halogenated and non-halogenated solvent waste, as this impacts disposal routes and costs.[17]
-
Diagram: Laboratory Waste Segregation
This diagram illustrates the correct segregation of waste streams.
Caption: Segregation of this compound waste streams.
Protocol for Waste Deactivation (Optional)
For facilities equipped to perform chemical treatments, reducing the nitro group can render the waste less hazardous. This process converts the nitroaromatic compound to a more biodegradable aromatic amine.[19] This protocol is adapted from methods using zero-valent iron (ZVI).[19]
CAUTION: This procedure should only be performed by trained personnel in a controlled laboratory setting.
-
Preparation: In a chemical fume hood, prepare a reaction vessel of appropriate size. The vessel should be equipped with a magnetic stirrer.
-
Reagents: For each gram of this compound waste, use approximately 5-10 grams of fine-grade zero-valent iron (ZVI) powder. The reaction is typically performed in an aqueous solution buffered to a near-neutral pH.
-
Procedure: a. Dissolve or suspend the this compound waste in water or a water/methanol mixture in the reaction vessel. b. Slowly add the ZVI powder to the stirring solution. An exothermic reaction may occur. c. Allow the reaction to stir at room temperature for 24-48 hours. The disappearance of the yellow color may indicate the reduction of the nitro group. d. Monitor the reaction completion using an appropriate analytical method (e.g., TLC, LC-MS) to confirm the absence of the starting material.
-
Waste Collection: After completion, the entire mixture, including the iron sludge and the resulting aromatic amine solution, must still be collected and disposed of as hazardous chemical waste, but it is now in a chemically reduced, less reactive state.
Waste Collection and Disposal Workflow
This section details the standard operating procedure for accumulating and disposing of untreated waste.
Waste Containerization
-
Select Compatible Containers: Use containers that are compatible with the waste. For liquid waste, use glass or polyethylene carboys. For solid waste, use wide-mouth plastic containers or lined boxes.[18][20]
-
Secondary Containment: All liquid waste containers must be stored in a secondary containment bin or tray capable of holding 110% of the volume of the largest container.[21]
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste.[18][21] This prevents the release of vapors and avoids spills.
Labeling
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added to a container, it must be labeled with an official hazardous waste tag provided by your institution's EHS department.[14]
-
Complete the Tag: Fill out all information clearly and completely, including:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound," "Acetone"). Avoid abbreviations or formulas.[17]
-
The approximate percentages of each component.
-
The date accumulation started.
-
The associated hazards (e.g., "Toxic," "Combustible").
-
Accumulation and Disposal
-
Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation.[20]
-
Monitor Fill Level: Do not fill liquid containers beyond 90% capacity to allow for expansion.
-
Request Pickup: Once a container is full or has been in accumulation for the maximum time allowed by your institution (typically 6-12 months), submit a waste pickup request to your EHS department.[20][21] Do not move the waste yourself. Trained EHS professionals will transport the waste to a central accumulation facility for final disposal by a licensed hazardous waste vendor.[22]
Diagram: Waste Management Lifecycle
This workflow illustrates the complete process from waste generation to final disposal.
Caption: End-to-end workflow for managing this compound waste.
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CDMS (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS Website. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
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Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160. [Link]
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Application Note: Leveraging 1-Acetyl-5-nitroindoline in Fragment-Based Drug Discovery Campaigns
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with higher ligand efficiency.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1-acetyl-5-nitroindoline as a versatile fragment in FBDD campaigns. We will explore the physicochemical rationale for its inclusion in a fragment library, provide detailed protocols for primary screening and hit validation using key biophysical techniques, and discuss strategic pathways for hit-to-lead optimization.
The Fragment: Physicochemical Profile of this compound
The selection of high-quality fragments is paramount to the success of any FBDD program.[1][3] this compound presents a compelling profile, adhering well to the empirical "Rule of Three," a set of guidelines used to define a good fragment starting point. Its molecular properties are summarized below.
| Property | Value | Source |
| CAS Number | 33632-27-8 | [5][6][7] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [5][8] |
| Molecular Weight | 206.20 g/mol | [6][8][9] |
| Melting Point | 175-176 °C | [8] |
| SMILES | CC(=O)N1CCc2cc(ccc12)=O | [8] |
| InChI Key | OJKKTNFCWMBYMT-UHFFFAOYSA-N | [8] |
1.1. Rationale for Inclusion in a Fragment Library
The utility of this compound stems from its unique combination of three key structural features, each offering distinct advantages for target interaction and subsequent optimization:
-
The Indoline Scaffold: The 2,3-dihydro-1H-indole core is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved pharmaceuticals.[10] Its defined three-dimensional shape provides a rigid framework that can fit into well-defined binding pockets, reducing the entropic penalty upon binding.
-
The N-Acetyl Group: The acetyl moiety serves a dual purpose. Firstly, the carbonyl oxygen is an excellent hydrogen bond acceptor, capable of forming a key interaction to anchor the fragment to a target protein. Secondly, the methyl group provides a clear, synthetically tractable vector for "fragment growing"—one of the primary strategies for hit-to-lead optimization.[11][12]
-
The 5-Nitro Group: The nitro group is a powerful and polar functional group with strong electron-withdrawing properties.[13][14] This feature significantly influences the electronic character of the aromatic ring and makes the oxygen atoms potent hydrogen bond acceptors.[15][16] While its potential for metabolic liabilities must be considered during later optimization stages, its ability to form strong, specific interactions makes it an excellent feature for initial hit discovery.[13][17]
The FBDD Workflow: A Strategic Overview
Because fragments are designed to be small and simple, their binding affinities are typically weak, with dissociation constants (K_d) in the high micromolar to millimolar range.[3] Consequently, FBDD campaigns rely on highly sensitive biophysical techniques rather than traditional biochemical assays to detect these interactions.[18] The three most prominent and synergistic methods are Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography.[18]
A typical FBDD campaign follows a hierarchical process designed to efficiently identify and validate true hits while eliminating false positives.
Caption: General workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Protocol 1: Primary Screening via Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique ideal for primary screening due to its high sensitivity, real-time data acquisition, and relatively high throughput.[19][20] It measures changes in mass on a sensor surface, allowing for the direct detection of fragment binding to an immobilized protein target.[21]
3.1. Causality and Experimental Design Considerations
-
Target Immobilization: The target protein is covalently coupled to a sensor chip. The choice of chip (e.g., CM5 for amine coupling) and immobilization level is critical. A lower immobilization level is often preferred for fragment screening to minimize mass transport limitations, which can distort kinetic data.[22]
-
Buffer and DMSO Matching: SPR is sensitive to refractive index changes. Therefore, the running buffer and the fragment solutions must have precisely matched concentrations of dimethyl sulfoxide (DMSO), the solvent typically used for compound libraries.[20] Mismatches are a common source of false positives.
-
Multiplexed Screening: To increase throughput and confidence, screening can be performed in a multiplexed fashion, using multiple flow cells for the target protein, a reference protein (to identify non-specific binders), and a blank surface.[21][23]
3.2. Step-by-Step SPR Screening Protocol
-
System Preparation: Equilibrate the SPR instrument (e.g., a Biacore system) with the chosen running buffer (e.g., HBS-EP+ with 5% DMSO) until a stable baseline is achieved.
-
Target Immobilization:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~5000-8000 Response Units) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Prepare a reference flow cell using the same procedure but without protein injection to serve as a reference surface.
-
-
Fragment Library Preparation: Prepare a plate of fragments, including this compound, as concentrated stocks in 100% DMSO. Dilute the fragments into running buffer to the desired screening concentration (typically 100-500 µM).
-
Screening Cycle:
-
Inject a fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds).
-
Allow the buffer to flow for a defined dissociation time (e.g., 120 seconds).
-
Inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) to remove any bound fragment and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.
-
Identify hits as fragments that produce a response significantly above the baseline noise.
-
For initial hits, perform a dose-response experiment to confirm binding and estimate the dissociation constant (K_d).
-
Caption: Step-by-step workflow for an SPR-based fragment screening experiment.
Protocol 2: Hit Validation and Mapping via NMR Spectroscopy
NMR spectroscopy is a powerful method for hit validation because it can unambiguously confirm binding and simultaneously map the location of the binding site on the protein surface.[24][25] The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), which requires an isotopically labeled protein.[26][27]
4.1. Causality and Experimental Design Considerations
-
Protein Labeling: The target protein must be expressed in minimal media containing ¹⁵N-labeled ammonium chloride as the sole nitrogen source. This allows for the detection of each backbone amide group as a unique peak in the HSQC spectrum.
-
Chemical Shift Perturbation (CSP): When a fragment binds to the protein, it alters the local chemical environment of nearby amino acid residues.[28] This causes the corresponding peaks in the HSQC spectrum to shift. By identifying which peaks move, one can map the binding site onto the protein's structure.[27]
-
Orthogonal Validation: A positive result in an NMR experiment provides strong, independent validation of a hit from a primary screen like SPR, significantly increasing confidence that the interaction is genuine and not an artifact of the primary assay technology.[26]
4.2. Step-by-Step ¹H-¹⁵N HSQC Protocol
-
Protein Preparation: Express and purify ¹⁵N-labeled target protein. Concentrate the protein to 50-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, containing 10% D₂O).
-
Acquire Reference Spectrum: Record a baseline ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the reference against which all other spectra will be compared.
-
Fragment Addition: Add a stock solution of the hit fragment (e.g., this compound in d6-DMSO) to the protein sample to achieve a final concentration typically 10-20 fold higher than the protein concentration (e.g., 1 mM fragment).
-
Acquire Test Spectrum: Record a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Identify peaks that have shifted their position (a chemical shift perturbation, or CSP) or have significantly broadened/disappeared upon fragment addition.
-
Map the perturbed residues onto the 3D structure of the target protein. Residues that show significant CSPs are likely at or near the fragment's binding site.
-
-
Binding Affinity (Optional): Perform a titration by adding increasing concentrations of the fragment and recording an HSQC spectrum at each step. The K_d can be calculated by fitting the change in chemical shift as a function of fragment concentration.
Protocol 3: Structural Characterization via X-ray Crystallography
Obtaining a high-resolution crystal structure of the protein-fragment complex is the gold standard in FBDD.[29][30] It provides definitive proof of binding and reveals the precise binding mode, including the specific atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that mediate the interaction. This structural information is invaluable for guiding subsequent structure-based drug design efforts.[31][32]
5.1. Step-by-Step Crystal Soaking Protocol
-
Protein Crystallization: Grow high-quality crystals of the target protein using vapor diffusion (hanging or sitting drop) or other established crystallization methods.
-
Soaking Solution Preparation: Prepare a solution of the hit fragment (e.g., this compound) at a high concentration (typically 1-20 mM) in a cryoprotectant-containing solution that is compatible with the protein crystals.
-
Crystal Soaking: Carefully transfer a protein crystal from its growth drop into the fragment-containing soaking solution. Allow the crystal to soak for a period ranging from minutes to hours. The optimal time must be determined empirically.
-
Cryo-cooling: Remove the crystal from the soaking solution and flash-cool it in liquid nitrogen to prevent ice crystal formation during data collection.
-
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.[30]
-
Structure Determination and Analysis:
-
Process the diffraction data and solve the structure using molecular replacement with the known apo-protein structure.
-
Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment.
-
Refine the protein-fragment complex structure to high resolution. Analyze the binding pocket and the key interactions between this compound and the protein.
-
From Hit to Lead: Optimizing this compound
Once a fragment hit is validated and its binding mode is understood, the next phase is to evolve it into a potent, lead-like molecule.[33][34] This is typically achieved through three main strategies.[12][35]
Caption: Key strategies for hit-to-lead optimization in FBDD.
-
Fragment Growing: This involves adding chemical functionality to the fragment to make additional favorable interactions with the target.[12] For this compound, a high-resolution crystal structure might reveal an adjacent hydrophobic pocket that can be accessed by extending the N-acetyl group into, for example, an N-phenylethyl group.
-
Fragment Linking: If a second, distinct fragment is found to bind in a pocket adjacent to this compound, the two can be connected with a chemical linker.[35] The resulting linked molecule can exhibit a dramatic increase in affinity and potency due to the additive binding energies of the two fragments.
-
Fragment Merging: This strategy is employed when two fragments are found to bind in the same pocket with overlapping features.[36][37] A new molecule can be designed that incorporates the key binding elements of both fragments into a single, more potent scaffold.
Conclusion
This compound represents a valuable chemical entity for inclusion in fragment screening libraries. Its combination of a privileged indoline scaffold, a hydrogen-bonding acetyl group, and a polar, interactive nitro group provides multiple avenues for target recognition and subsequent optimization. By employing a systematic workflow of sensitive biophysical techniques such as SPR for primary screening, NMR for hit validation, and X-ray crystallography for structural elucidation, researchers can effectively leverage this fragment as a starting point for the development of novel, high-quality lead compounds.
References
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Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
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Kyne, S. H., & Ciulli, A. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]
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Li, H., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103278. [Link]
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Hartshorn, M. J., et al. (2005). Crystallographic fragment screening. Journal of Medical Chemistry, 48(2), 403-413. [Link]
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Matrix Fine Chemicals. This compound | CAS 33632-27-8. Matrix Fine Chemicals. [Link]
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Monti, L., et al. (2022). A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry, 65(15), 10348-10358. [Link]
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White, S. W., et al. (2015). Adventures in Small Molecule Fragment Screening by X-ray Crystallography. Protein Science, 24(1), 29-39. [Link]
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Kyne, S. H., & Ciulli, A. (2022). Fragment-based drug discovery-the importance of high-quality molecule libraries. Molecular Oncology, 16(21), 3761-3777. [Link]
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Kumar, A., & Singh, J. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 75(1), 1-7. [Link]
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Si, D., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 187. [Link]
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Bitar, L., & Jaber, A. (2024). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences and Pharmacy, 12(1), 1-10. [Link]
-
ResearchGate. Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]
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Volkman, B. F., et al. (2021). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 651, 131-157. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 89. [Link]
-
Lundgren, M. T., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Lundgren, M. T., et al. (2021). Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. Scientific Reports, 11(1), 1-17. [Link]
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ResearchGate. Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]
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Angiulli, G., & Luchinat, E. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Methods in Molecular Biology, 2304, 145-163. [Link]
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Gill, A. L., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of Medicinal Chemistry, 48(2), 414-426. [Link]
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Neumann, L., et al. (2007). SPR-based fragment screening: advantages and applications. Current Opinion in Chemical Biology, 11(5), 570-575. [Link]
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de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 89. [Link]
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Creative Biostructure. Fragment-to-Lead. Creative Biostructure. [Link]
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Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. [Link]
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ResearchGate. (2015). Adventures in Small Molecule Fragment Screening by X-ray Crystallography. [Link]
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Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Creative BioMart. [Link]
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Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 54-58. [Link]
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González-Chávez, Z., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. [Link]
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ResearchGate. (2024). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]
-
Patrick, G. L. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-385). Elsevier. [Link]
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Taylor & Francis. Nitro group – Knowledge and References. Taylor & Francis. [Link]
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ResearchGate. (2012). Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. [Link]
-
Minassi, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15096-15121. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]
-
Wiley Online Library. Fragment-based drug discovery—the importance of high-quality molecule libraries. [Link]
-
Amato, J., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(1), 1-12. [Link]
-
Si, D., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 187. [Link]
-
Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]
-
Cambridge Healthtech Institute. Fragment Based Drug Discovery. [Link]
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PubMed. An Overview of Acridine Analogs: Pharmacological Significance and Recent Developments. [Link]
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Application Notes and Protocols for C-N Bond Formation Reactions Involving 1-Acetyl-5-nitroindoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Acetyl-5-nitroindoline in Medicinal Chemistry
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The indoline scaffold is a privileged structure, appearing in numerous natural products and pharmacologically active compounds. The presence of a nitro group at the 5-position offers a strategic advantage; it can be readily reduced to an amino group, which then serves as a handle for a variety of functionalization reactions. This feature is particularly valuable for the construction of carbon-nitrogen (C-N) bonds, a fundamental transformation in the synthesis of a vast array of pharmaceuticals.[1]
The N-acetyl group provides a stable protecting group for the indoline nitrogen, allowing for selective reactions at other positions of the molecule. This application note provides a comprehensive guide to the strategic use of this compound in C-N bond formation reactions, with a focus on palladium- and copper-catalyzed cross-coupling methodologies that are central to modern synthetic organic chemistry.[2][3] We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and discuss their applications in the synthesis of bioactive molecules.
Core C-N Bond Formation Strategies
The introduction of new nitrogen-containing substituents onto the indoline core is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and versatile methods for this purpose are the Buchwald-Hartwig amination and the Ullmann condensation.
The Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds between aryl halides (or triflates) and a wide range of amines.[2] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[4] The general transformation involves a palladium catalyst, a phosphine-based ligand, and a base.
Mechanism of the Buchwald-Hartwig Amination
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that proceeds through a series of key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (in this case, a derivative of this compound) to form a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center, and a base facilitates the deprotonation of the amine to form an amido complex.
-
Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
An unproductive side reaction that can occur is β-hydride elimination, which can be minimized by the careful selection of ligands.[2]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Acetyl-5-nitroindoline - Troubleshooting and FAQs
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 1-acetyl-5-nitroindoline. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction intricacies to empower you to overcome common challenges in your laboratory work.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
The nitration of 1-acetylindoline is a classic electrophilic aromatic substitution. However, the reaction can be sensitive to conditions, leading to a variety of side products. This section details the most common impurities, the reasons for their formation, and actionable strategies to minimize their presence.
Issue 1: Formation of Regioisomers (4-Nitro and 6-Nitro Isomers)
Observation: You observe multiple spots on your TLC plate with similar Rf values, and your NMR spectrum shows a complex mixture of aromatic signals, indicating the presence of isomers alongside your desired 5-nitro product.
Root Cause Analysis: The acetyl group at the N-1 position of the indoline ring is an ortho-, para-director. However, its activating effect is modest. The benzene ring of the indoline system is activated towards electrophilic substitution, and the directing effect of the acetyl group and the inherent reactivity of the aromatic ring can lead to the formation of not only the desired 5-nitro isomer but also the 4-nitro and 6-nitro isomers. The precise ratio of these isomers is highly dependent on the reaction conditions, particularly the nitrating agent and the temperature.
Mitigation Strategies:
-
Choice of Nitrating Agent: The use of milder nitrating agents can significantly improve regioselectivity. A mixture of nitric acid and sulfuric acid is a very strong nitrating medium and can lead to lower selectivity. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, is often a better choice for achieving higher yields of the 5-nitro isomer.
-
Temperature Control: Maintaining a low reaction temperature (typically between -10°C and 0°C) is crucial. Higher temperatures provide more energy for the formation of the higher-energy intermediates leading to the 4- and 6-nitro isomers.
-
Slow Addition of Nitrating Agent: A slow, dropwise addition of the nitrating agent to the solution of 1-acetylindoline ensures that the concentration of the nitrating agent remains low at any given time, which can favor the formation of the thermodynamically more stable 5-nitro product.
Issue 2: Dinitration Products
Observation: Your mass spectrum shows a peak corresponding to a molecular weight of 251.21 g/mol , and your NMR indicates a decrease in the number of aromatic protons, suggesting the formation of a dinitrated product.
Root Cause Analysis: The presence of a nitro group on the aromatic ring is deactivating for further electrophilic substitution. However, under harsh reaction conditions (e.g., excess of a strong nitrating agent, elevated temperatures), a second nitration can occur. The first nitro group will direct the second nitration, leading to various dinitro-1-acetylindoline isomers.
Mitigation Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for complete conversion of the starting material without promoting dinitration.
-
Reaction Time: Monitor the reaction progress closely using TLC. Once the starting material is consumed, quench the reaction promptly to avoid over-nitration.
-
Milder Conditions: As with isomer formation, using a milder nitrating agent and maintaining low temperatures will significantly reduce the likelihood of dinitration.
Issue 3: Hydrolysis of the Acetyl Group
Observation: You detect the presence of 5-nitroindoline in your crude product via TLC or MS analysis. Your IR spectrum may also show the appearance of an N-H stretch.
Root Cause Analysis: The N-acetyl group is an amide and can be susceptible to hydrolysis under strongly acidic conditions, which are often employed in nitration reactions. The presence of water in the reaction mixture, either from the reagents or atmospheric moisture, can facilitate this side reaction, leading to the formation of 5-nitroindoline.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous reagents and solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.
-
Choice of Acid: If using a mixed acid system, minimizing the amount of sulfuric acid can reduce the propensity for hydrolysis.
-
Work-up Procedure: Neutralize the reaction mixture promptly and carefully during the work-up to avoid prolonged exposure to acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the best nitrating agent for the synthesis of this compound?
While various nitrating agents can be used, acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, is often preferred for its milder nature, which can lead to better regioselectivity and reduced formation of dinitrated byproducts.
Q2: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (1-acetylindoline), the desired product (this compound), and potential side products. The disappearance of the starting material spot is a good indicator of reaction completion.
Q3: My crude product is a dark, oily residue. What could be the cause?
The formation of a dark, tarry substance is often due to polymerization of the indoline starting material or product, especially under strongly acidic and/or high-temperature conditions. To avoid this, maintain strict temperature control and consider using milder reaction conditions.
Q4: What is the best method for purifying the crude this compound?
A combination of recrystallization and column chromatography is often the most effective approach.
-
Recrystallization: This is a good first step to remove a significant portion of impurities. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol or a mixture of ethanol and water can be effective.
-
Column Chromatography: For separating the desired 5-nitro isomer from the 4-nitro and 6-nitro isomers, which often have very similar polarities, column chromatography is typically necessary. A silica gel column with a gradient elution system of hexane and ethyl acetate is a common choice.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1-Acetylindoline
-
Fuming Nitric Acid
-
Acetic Anhydride
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-acetylindoline (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to -10°C in an ice-salt bath.
-
In a separate flask, prepare the nitrating agent by slowly adding fuming nitric acid (1.1 equivalents) to acetic anhydride (2 equivalents) at 0°C. Caution: This mixture is highly corrosive and a strong oxidant.
-
Slowly add the prepared nitrating agent dropwise to the cooled solution of 1-acetylindoline, ensuring the internal temperature does not rise above -5°C.
-
After the addition is complete, stir the reaction mixture at -10°C to 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them under vacuum.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica in hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions and analyze them by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Acetylindoline | C₁₀H₁₁NO | 161.20 |
| This compound | C₁₀H₁₀N₂O₃ | 206.20 |
| 1-Acetyl-4-nitroindoline | C₁₀H₁₀N₂O₃ | 206.20 |
| 1-Acetyl-6-nitroindoline | C₁₀H₁₀N₂O₃ | 206.20 |
| 1-Acetyl-dinitroiindoline | C₁₀H₉N₃O₅ | 251.20 |
| 5-Nitroindoline | C₈H₈N₂O₂ | 164.16 |
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction and common side product pathways.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for side product mitigation.
References
- Note: Specific, universally applicable URLs for detailed experimental protocols and spectral data can be elusive and may reside behind paywalls or in chemical databases. The principles and general procedures outlined in this guide are based on established organic chemistry knowledge and common laboratory practices.
Technical Support Center: Synthesis of 1-Acetyl-5-nitroindoline
Welcome to the technical support center for the synthesis and optimization of 1-Acetyl-5-nitroindoline. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield, purity, and consistency of this important synthetic intermediate. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and in-depth FAQs to address the common challenges encountered in the lab.
Overview of Synthetic Strategies
The synthesis of this compound (CAS: 33632-27-8) is primarily achieved through two distinct routes: the acetylation of 5-nitroindoline or the nitration of 1-acetylindoline. While both paths can lead to the desired product, the nitration of 1-acetylindoline is often preferred for scalability and precursor accessibility, though it presents unique challenges in controlling regioselectivity and preventing side reactions. This guide will focus predominantly on optimizing the nitration route, while also addressing key aspects of the acetylation pathway.
Troubleshooting Guide: Enhancing Your Synthesis
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My yield of this compound is consistently low (<50%) when nitrating 1-acetylindoline. What are the primary causes?
This is a common issue often rooted in the control of the electrophilic aromatic substitution (EAS) reaction conditions. The N-acetyl group on the indoline ring is deactivating, making the aromatic ring less nucleophilic and requiring potent nitrating conditions. However, harsh conditions can lead to degradation and side products.
Core Causalities & Solutions:
-
Inefficient Nitronium Ion (NO₂⁺) Generation: The active electrophile, the nitronium ion, is generated from nitric acid using a strong acid catalyst, typically sulfuric acid.[1] If the concentration or ratio of these acids is suboptimal, the electrophile concentration will be too low for an efficient reaction.
-
Solution: Use a well-established mixed acid system. A mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) is highly effective. The sulfuric acid protonates the nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.[2][3] Ensure your acids are fresh and anhydrous, as water will quench the nitronium ion.
-
-
Suboptimal Reaction Temperature: Nitration is a highly exothermic reaction. Poor temperature control is a leading cause of low yields.
-
Solution: Maintain a low reaction temperature, typically between 0°C and 5°C, especially during the addition of the substrate to the mixed acid.[4] Running the reaction at the freezing point of glacial acetic acid has been shown to afford consistent high yields in related systems.[5] Use an ice/salt bath or a cryo-cooler for precise temperature management. A runaway reaction will result in a dark, tarry mixture of oxidized and polymerized byproducts.
-
-
Incorrect Order of Addition: The order in which reagents are mixed is critical for success.
-
Solution: The preferred method is to add the 1-acetylindoline (dissolved in a suitable solvent like glacial acetic acid or a portion of the sulfuric acid) slowly and dropwise to the pre-chilled mixed acid solution. This ensures that the substrate is always in the presence of an excess of the nitrating agent, promoting the desired reaction while minimizing degradation from localized heating.
-
Q2: My TLC analysis shows multiple spots, including one that is very close to my product spot. What are the likely impurities and how can I minimize them?
The formation of isomeric and over-nitrated byproducts is a significant challenge in the nitration of substituted indolines.
Likely Impurities & Mitigation Strategies:
-
Isomeric Byproducts (e.g., 1-Acetyl-7-nitroindoline): The N-acetyl group directs electrophilic substitution to the para position (C5), and to a lesser extent, the ortho position (C7). While the C5 position is sterically more accessible and electronically favored, the formation of the C7 isomer is a common side reaction.
-
Mitigation: Lowering the reaction temperature can improve regioselectivity, favoring the thermodynamically more stable 5-nitro isomer. Using a less aggressive nitrating agent can sometimes improve selectivity, although this may come at the cost of conversion rate.
-
-
Di-nitrated Products: If the reaction conditions are too harsh (high temperature, extended reaction time, or overly concentrated acid), a second nitro group can be added to the ring, leading to products like 1-acetyl-5,7-dinitroindoline.[6]
-
Mitigation: Use a stoichiometric amount of nitric acid (1.0 to 1.1 equivalents). Carefully monitor the reaction progress using TLC. Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice.
-
-
Oxidized Byproducts: The indoline ring is susceptible to oxidation under strong acidic and nitrating conditions, leading to colored, often tarry impurities.
-
Mitigation: Strict temperature control and maintaining an inert atmosphere (e.g., with nitrogen or argon) can help reduce oxidative side reactions.
-
Purification: Careful column chromatography on silica gel is typically effective for separating the 5-nitro and 7-nitro isomers. A gradient elution system, for example, starting with hexane/ethyl acetate, can provide good resolution. Recrystallization from a suitable solvent like ethanol or methanol can be used to further purify the isolated product.[7]
Q3: I am attempting the synthesis via acetylation of 5-nitroindoline, but the reaction is sluggish and incomplete. How can I drive it to completion?
While seemingly simpler, the acetylation of 5-nitroindoline can be inefficient if not properly catalyzed and driven. The nitro group deactivates the indoline nitrogen, making it less nucleophilic.
Troubleshooting the Acetylation:
-
Insufficient Base/Catalyst: A base is required to deprotonate the indoline nitrogen, increasing its nucleophilicity. Pyridine is commonly used as both a solvent and a base catalyst.[8]
-
Solution: Ensure you are using anhydrous pyridine in sufficient excess. For a more potent catalyst, a small amount of 4-Dimethylaminopyridine (DMAP) can be added to the reaction mixture.
-
-
Reagent Quality: Acetic anhydride is highly susceptible to hydrolysis. Using old or partially hydrolyzed acetic anhydride will result in poor conversion.
-
Solution: Use a fresh bottle of acetic anhydride or distill it prior to use.
-
-
Reaction Temperature: While often run at room temperature, gentle heating (e.g., to 40-50°C) can sometimes increase the reaction rate without causing significant degradation. Monitor the reaction by TLC to find the optimal balance.
Frequently Asked Questions (FAQs)
-
What are the critical safety precautions for this reaction? Working with mixed nitric and sulfuric acids is extremely hazardous. Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Prepare a quench bath (ice water) and a neutralizing agent (e.g., sodium bicarbonate solution) before starting the reaction. Add reagents slowly to control the exothermic reaction.
-
How can I best monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between the starting material and the product (e.g., 3:1 Hexane:Ethyl Acetate). The product, being more polar, will have a lower Rf value than 1-acetylindoline. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
-
What are the expected spectroscopic characteristics of this compound? The final product should be a crystalline solid with a melting point of approximately 175-177°C.[8] Key NMR signals include the acetyl methyl protons around 2.28 ppm and distinct aromatic protons in the 8.0-8.3 ppm region, indicative of the electron-withdrawing nitro group. The IR spectrum will show strong absorbances for the carbonyl group (~1680 cm⁻¹) and the nitro group (~1500 and 1340 cm⁻¹).[8]
Data Summary & Protocols
Comparison of Nitrating Conditions
| Nitrating Agent System | Substrate | Temperature | Reported Yield | Reference |
| Fuming HNO₃ in Glacial Acetic Acid | Sodium 1-Acetylindoline-2-sulfonate | Freezing Point of Acetic Acid (~16°C) | 90% | [5] |
| Concentrated HNO₃ / H₂SO₄ | 1-Acetylindoline | 0-5°C | Typically 60-80% (Optimization Dependent) | General EAS Knowledge[1] |
| Standard Nitration Procedures | Sodium 1-Acetylindoline-2-sulfonate | Not Specified | 40% | [5] |
Recommended Experimental Protocol: Nitration of 1-Acetylindoline
This protocol is a synthesis of best practices derived from literature precedents for electrophilic aromatic nitration.[1][5]
1. Preparation of the Nitrating Mixture:
-
In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, 20 mL) to the flask.
-
Cool the flask to 0°C using an ice/salt bath.
-
Slowly, and with vigorous stirring, add fuming nitric acid (HNO₃, 1.1 eq) dropwise to the sulfuric acid, ensuring the temperature does not rise above 10°C. Cool the resulting mixed acid back down to 0°C.
2. Reaction:
-
Dissolve 1-acetylindoline (1.0 eq) in a minimal amount of concentrated sulfuric acid.
-
Add the solution of 1-acetylindoline to the dropping funnel.
-
Add the substrate solution dropwise to the cold, stirred nitrating mixture over 30-45 minutes. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
After the addition is complete, let the reaction stir at 0-5°C for an additional 1-2 hours, monitoring the consumption of the starting material by TLC.
3. Quenching and Work-up:
-
Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. This will precipitate the crude product.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7) to remove residual acid.
-
Wash the cake with a small amount of cold ethanol to aid in drying.
4. Purification:
-
Dry the crude solid under vacuum.
-
Recrystallize the crude product from ethanol to yield pure this compound as pale yellow crystals.[9][10]
Visualizations: Workflows and Mechanisms
Experimental Workflow for Nitration
Caption: Key steps in the optimized nitration of 1-acetylindoline.
Mechanism: Electrophilic Aromatic Substitution
Caption: Generation of the nitronium ion and its attack on the aromatic ring.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
References
-
PrepChem.com. Synthesis of N-Acetyl-5-nitroindoline (II). Available at: [Link]
-
Rhodium Archive. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate. Available at: [Link]
-
ResearchGate. Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Available at: [Link]
-
Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]
-
YouTube. Electrophilic Aromatic Substitution: Nitration. Available at: [Link]
-
Wikipedia. Nitration. Available at: [Link]
-
YouTube. Aromatic Nitration Mechanism - EAS vid 4 by Leah4sci. Available at: [Link]
-
Organic Syntheses. 4-nitroindole. Available at: [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. guidechem.com [guidechem.com]
- 5. 5-Substituted Indoles via Sodium Indoline-2-Sulfonate - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. prepchem.com [prepchem.com]
- 9. This compound 98 33632-27-8 [sigmaaldrich.com]
- 10. This compound | 33632-27-8 [chemicalbook.com]
Purification challenges of 1-Acetyl-5-nitroindoline
Answering the call of the modern drug discovery laboratory, this guide serves as a dedicated technical support resource for scientists and researchers navigating the specific purification challenges of 1-Acetyl-5-nitroindoline. As a Senior Application Scientist, my aim is to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Technical Support Center: this compound
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of this compound that I should be aware of before purification?
Answer: Understanding the basic properties of this compound is the foundation for any successful purification strategy. This moderately polar compound presents as crystals with a distinct melting point, and its stability is a key consideration.[1]
Table 1: Key Physical & Chemical Properties
| Property | Value | Significance for Purification |
|---|---|---|
| CAS Number | 33632-27-8 | Unique identifier for ensuring you are working with the correct compound.[1][2][3][4] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | Indicates the elemental composition.[1][4] |
| Molecular Weight | 206.20 g/mol | Essential for calculating molar quantities and reaction yields.[1][5] |
| Melting Point | 175-176 °C | A sharp melting point in this range is a primary indicator of high purity.[1][2] |
| Appearance | Crystals | The ability to form a well-defined crystalline lattice is advantageous for purification by recrystallization.[1] |
| Storage Temp. | 2-8°C | Recommended storage at refrigerated temperatures suggests potential for degradation over time at ambient temperature.[1] |
The presence of both a polar nitro group and a moderately polar acetyl group on the indoline core dictates its solubility, making it sparingly soluble in non-polar solvents and more soluble in polar organic solvents.
Q2: My synthesized this compound is a brownish-yellow color, not the expected off-white crystals. What causes this and how can I fix it?
Answer: This is a very common issue. The color typically arises from two sources:
-
Residual Nitrating Agents or Byproducts: If the synthesis of the 5-nitroindoline precursor was not perfectly clean, residual impurities can persist.[6]
-
Degradation Products: Nitroaromatic compounds can be sensitive to heat and light.[7][8] Prolonged heating during synthesis or workup can lead to the formation of colored impurities.
The most effective solution for removing color is decolorization during recrystallization . This involves adding a small amount of activated charcoal to the hot solution before the filtration step.[9] The charcoal has a high surface area that adsorbs the colored, often highly conjugated, impurities.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most efficient method for purifying this compound, leveraging its crystalline nature. However, several problems can arise.
Q3: I'm struggling to find a suitable solvent for recrystallization. What do you recommend?
Answer: The ideal solvent should dissolve this compound completely when hot but poorly when cold.[10] Given its moderate polarity, single-solvent systems like isopropanol or ethanol can be effective. However, a mixed-solvent system often provides superior results by allowing for more precise control over solubility.
A highly effective and recommended system is Ethanol/Water :
-
Dissolve the crude product in a minimal amount of boiling ethanol.
-
To the hot solution, add hot water dropwise until the solution just begins to turn cloudy (the saturation point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
This method provides a wide polarity range, ensuring high recovery of pure crystals.
Q4: My compound "oils out" instead of crystallizing. What's happening and how do I prevent it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid layer instead of solid crystals.[11] This is often due to the solution being cooled too rapidly or the presence of impurities that depress the melting point of the mixture.
Troubleshooting Steps:
-
Slow Down Cooling: After dissolving your compound, cover the flask and allow it to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling encourages the growth of larger, purer crystals.[12]
-
Re-dissolve and Dilute: If an oil has formed, reheat the solution until the oil redissolves completely. Add a small amount (10-15%) more of the hot solvent to dilute the solution slightly, then attempt the slow cooling process again.[11]
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the liquid-air interface. The microscopic imperfections in the glass can serve as nucleation sites to initiate crystal growth.[11]
Workflow for Successful Recrystallization
Sources
- 1. 1-乙酰基-5-硝基二氢吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 33632-27-8 [chemicalbook.com]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | CAS 33632-27-8 [matrix-fine-chemicals.com]
- 5. scbt.com [scbt.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
Removing unreacted 5-nitroindoline from the product
Topic: Removing Unreacted 5-Nitroindoline from Reaction Products
Introduction for the Modern Researcher
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are facing the common yet critical challenge of purifying a desired product from unreacted 5-nitroindoline. As a starting material, 5-nitroindoline is a versatile building block, but its presence as an impurity can complicate downstream applications and data interpretation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflow. The guidance herein is grounded in established chemical principles to ensure you can not only solve your immediate separation challenges but also understand the underlying logic to adapt these methods to your specific product's characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 5-nitroindoline that I should consider for purification?
A1: Understanding the physical properties of 5-nitroindoline is the first step in designing an effective purification strategy. Key properties are summarized in the table below. Its aromatic nature and the presence of a nitro group make it a moderately polar compound. It is a yellow crystalline solid, which can often be a helpful visual cue during chromatography or extraction.[1]
Table 1: Physical and Chemical Properties of 5-Nitroindoline
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [1] |
| Molecular Formula | C₈H₈N₂O₂ | [2][3] |
| Molecular Weight | 164.16 g/mol | [2][3] |
| Melting Point | 92-94 °C | [4] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; poorly soluble in water.[1] Also soluble in diethyl ether and petroleum ether.[5] | |
| Polarity | Moderately polar | [6] |
Q2: How do I choose the best purification method to remove 5-nitroindoline?
A2: The optimal purification method depends on the properties of your desired product relative to 5-nitroindoline. The key is to exploit the differences in polarity, solubility, or other chemical characteristics. A decision-making workflow is presented below to guide your choice.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 5-Nitroindoline | C8H8N2O2 | CID 36219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. 5-硝基吲哚啉 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 5-Nitroindole | 6146-52-7 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
Optimizing reaction conditions for 1-Acetyl-5-nitroindoline synthesis
An in-depth guide to navigating the complexities of synthesizing 1-Acetyl-5-nitroindoline, a key intermediate in pharmaceutical research and development. This technical support center provides detailed troubleshooting advice and frequently asked questions to ensure a successful and optimized reaction.
Technical Support Center: this compound Synthesis
As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It delves into the causality of experimental choices, offering a framework for rational problem-solving during the synthesis of this compound. Our focus is on building a robust understanding of the reaction to empower researchers to overcome common challenges.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, providing a solid starting point for researchers new to this specific transformation.
Q1: What is the standard and most direct method for synthesizing this compound?
The most common and straightforward approach is the N-acylation of 5-nitroindoline using an acetylating agent.[1] The reaction involves the nucleophilic attack of the indoline nitrogen onto the electrophilic carbonyl carbon of the acetyl group. Acetic anhydride is the most frequently used acetylating agent for this purpose, often in the presence of a base or a nucleophilic catalyst like pyridine.[1]
Q2: How is the necessary precursor, 5-nitroindoline, typically prepared?
5-Nitroindoline is not always commercially available and often needs to be synthesized. A prevalent method is the reduction of 5-nitroindole.[2] This reduction selectively targets the C2-C3 double bond of the indole ring without affecting the nitro group. Common reducing agents for this transformation include sodium borohydride in trifluoroacetic acid.[2] Careful control of the reaction conditions is essential to prevent over-reduction or side reactions.
Q3: What is the specific role of pyridine in the acetylation reaction?
Pyridine serves a dual purpose in this reaction. Firstly, it acts as a base to neutralize the acetic acid byproduct that is formed when using acetic anhydride. This is crucial as an acidic environment can lead to unwanted side reactions or degradation of the product. Secondly, and more importantly, pyridine functions as a nucleophilic catalyst. It reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is much more electrophilic than acetic anhydride itself, thus accelerating the rate of acylation of the weakly nucleophilic indoline nitrogen.
Q4: What are the critical reaction parameters that must be controlled for optimal results?
To achieve high yield and purity, the following parameters should be carefully monitored:
-
Stoichiometry: An excess of acetic anhydride is typically used to ensure the complete consumption of the 5-nitroindoline starting material.
-
Temperature: The reaction is often performed at room temperature.[1] Elevated temperatures can increase the rate of reaction but may also lead to the formation of side products.
-
Reaction Time: The reaction progress should be monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine the point of completion. A typical reaction time can be several hours (e.g., 17 hours).[1]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially since the intermediates can be sensitive.[1]
Q5: How can I confirm the identity and purity of the final this compound product?
A combination of spectroscopic and physical methods is essential for product validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The appearance of a singlet corresponding to the acetyl methyl protons (around 2.28 δ in CDCl₃) and the appropriate shifts in the aromatic and indoline ring protons are key indicators.[1]
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680 cm⁻¹ is characteristic of the amide carbonyl group.[1]
-
Melting Point: A sharp melting point range (e.g., 175-177 °C) is a good indicator of high purity.[1]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product (206.2 g/mol ).[3]
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This guide provides solutions to specific issues that may arise during the synthesis. The diagnostic approach is designed to help you identify the root cause of a problem and implement an effective solution.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or TLC analysis shows no product formation. What are the likely causes and how can I fix this?
A: Low or no yield is a common issue that can stem from several factors. Here is a systematic approach to diagnosing the problem.
-
Cause 1: Poor Reactivity of the Indoline Nitrogen
-
Explanation: The nitrogen atom in the indoline ring is part of an aromatic system, which reduces its nucleophilicity. The presence of a strong electron-withdrawing nitro group at the 5-position further deactivates the ring and makes the nitrogen even less nucleophilic, hindering the acylation reaction.[4][5]
-
Solution: Enhance the electrophilicity of the acetylating agent. Using pyridine as a catalyst is a standard approach. For particularly stubborn reactions, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside pyridine can significantly increase the reaction rate. DMAP is a hypernucleophilic acylation catalyst.
-
-
Cause 2: Quality of Reagents
-
Explanation: Acetic anhydride is susceptible to hydrolysis by atmospheric moisture, converting it to acetic acid, which is unreactive in this context. The 5-nitroindoline precursor may also contain impurities from its synthesis that can interfere with the reaction.
-
Solution: Use a fresh bottle of acetic anhydride or distill it prior to use. Verify the purity of your 5-nitroindoline starting material by NMR or melting point and recrystallize if necessary.
-
-
Cause 3: Incomplete Reaction
-
Explanation: The reaction may simply not have reached completion due to insufficient time or non-optimal temperature.
-
Solution: Monitor the reaction closely using TLC. If the starting material spot persists after the recommended time, consider extending the reaction duration. A modest increase in temperature (e.g., to 40-50 °C) can also be beneficial, but should be done cautiously to avoid side-product formation.
-
-
Cause 4: Alternative Reaction Conditions
-
Explanation: For challenging substrates, the chosen conditions may not be sufficiently forcing.
-
Solution: Consider an alternative N-acylation method. For instance, deprotonating the 5-nitroindoline with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF, followed by the addition of the acetylating agent, can be very effective.[6] This generates the highly nucleophilic indolide anion, which reacts readily.
-
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree for troubleshooting low yield issues.
Problem: Impure Product After Work-up
Q: My final product is contaminated with starting material or other impurities. How can I improve the purification process?
A: Achieving high purity often depends on both the work-up and the final purification step.
-
Cause 1: Inefficient Work-up
-
Explanation: The work-up procedure is designed to remove excess reagents and the catalyst. If excess acetic anhydride is not properly quenched, it can complicate purification. Pyridine must also be thoroughly removed.
-
Solution: After the reaction, concentrate the mixture under reduced pressure to remove most of the pyridine and excess acetic anhydride.[1] Dissolve the residue in a suitable organic solvent (like ethyl acetate) and wash it sequentially with a dilute acid (e.g., 1M HCl) to remove any remaining pyridine, followed by a saturated sodium bicarbonate solution to neutralize any acetic acid, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) before evaporation.
-
-
Cause 2: Suboptimal Purification Technique
-
Explanation: this compound is a solid, and the choice of purification method is critical.
-
Solution:
-
Recrystallization: This is often the most effective method for removing minor impurities. Experiment with different solvent systems. A mixture of ethyl acetate and hexanes, or ethanol, can be a good starting point. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If recrystallization is ineffective or if impurities have similar polarity to the product, column chromatography is necessary. Use a solvent system (eluent) that provides good separation on a TLC plate (e.g., a gradient of ethyl acetate in hexanes).
-
-
Problem: Formation of Unexpected Side Products
Q: I have isolated a side product. What could it be and how can I prevent its formation?
A: While N-acylation is generally clean, side reactions can occur under non-optimal conditions.
-
Possible Side Reaction: C-Acylation
-
Explanation: While less common for indolines than for indoles, acylation can sometimes occur on the aromatic ring (at the C7 position). This is typically promoted by Lewis acid catalysts (e.g., AlCl₃), which are sometimes used in Friedel-Crafts acylation reactions.[7][8]
-
Prevention: Strictly avoid the use of Lewis acid catalysts if N-acylation is the desired outcome. The use of a base like pyridine strongly favors the reaction at the nitrogen atom.
-
Experimental Protocols & Data
Optimized Reaction Conditions
The following table summarizes a reliable set of conditions for the synthesis, derived from established literature.
| Parameter | Recommended Condition | Rationale |
| Starting Material | 5-Nitroindoline | Precursor for the reaction. Purity should be >98%. |
| Reagent | Acetic Anhydride | Acetyl source. Use in excess (e.g., 5-10 equivalents). |
| Solvent/Catalyst | Pyridine | Acts as a base and nucleophilic catalyst to accelerate the reaction.[1] |
| Temperature | Room Temperature (~20-25 °C) | Provides a balance between reaction rate and minimizing side products.[1] |
| Reaction Time | 12-24 hours | Should be monitored by TLC to ensure completion.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents hydrolysis of acetic anhydride.[1] |
Step-by-Step Synthesis Protocol
This protocol details a standard lab-scale synthesis of this compound.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitroindoline (1.0 eq).
-
Reagent Addition: Place the flask under an inert atmosphere (e.g., an argon-filled balloon). Add dry pyridine (approx. 0.1 M concentration relative to the substrate) via syringe, followed by acetic anhydride (5.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 17 hours.[1] Monitor the reaction's progress by TLC (e.g., using 3:7 ethyl acetate/hexanes as the mobile phase), checking for the consumption of the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the pyridine and acetic anhydride.
-
Extraction: Dissolve the resulting residue in ethyl acetate. Wash the organic layer with 1M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexanes) to obtain this compound as a crystalline solid.
General Synthesis Workflow
Caption: Overall workflow from 5-nitroindole to the final product.
References
-
National Institutes of Health (NIH). Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. Available at: [Link]
- Google Patents. The preparation method of 5-nitroindole-2-carboxylic acid.
-
ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry. Available at: [Link]
-
PrepChem.com. Synthesis of N-Acetyl-5-nitroindoline (II). Available at: [Link]
-
ACS Publications. Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. Available at: [Link]
-
National Institutes of Health (NIH). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Available at: [Link]
-
Organic Preparations and Procedures, Inc. A CONVENIENT N-ACETYLATION OF INDOLES. Available at: [Link]
-
MDPI. Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules. Available at: [Link]
-
PubMed Central. Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]
-
J-Stage. Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity in the Duplex. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
ACS Publications. Synthesis and Photoreactivity of 7-Nitroindoline-S-thiocarbamates. ACS Omega. Available at: [Link]
-
National Institutes of Health (NIH). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Available at: [Link]
-
Beilstein Journals. Chemoselective N-acylation of indoles using thioesters as acyl source. Available at: [Link]
-
Stratech Scientific. This compound, min 98%, 1 gram. Available at: [Link]
Sources
Preventing degradation of 1-Acetyl-5-nitroindoline during storage
Welcome to the dedicated technical support resource for 1-Acetyl-5-nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and stability of this compound during storage and handling. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments. Our goal is to provide not just procedural steps, but also the scientific rationale behind them, empowering you to maintain the quality of your reagents and the reproducibility of your results.
I. Understanding the Stability of this compound
This compound is a molecule that incorporates two key functional groups influencing its stability: a nitroaromatic system and an N-acetylated indoline core . The nitro group, being strongly electron-withdrawing, and the aromatic system's ability to absorb light, make the molecule susceptible to specific degradation pathways.[1] Similarly, the amide bond of the acetyl group can be a point of vulnerability under certain conditions. A foundational understanding of these potential liabilities is crucial for preventing degradation.
II. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at 2-8°C in a tightly sealed, amber-colored vial to protect it from light and moisture. Long-term storage at -20°C can also be considered, especially for larger quantities, to minimize thermal degradation.
Q2: My solid this compound has changed color from a pale yellow to a darker yellow/brown. What does this indicate?
A visible color change is often an indicator of degradation. For nitroaromatic compounds, this can be a sign of photodegradation or thermal decomposition, leading to the formation of colored impurities. It is strongly recommended to assess the purity of the material by an appropriate analytical method, such as HPLC, before use.
Q3: Is this compound sensitive to light?
Yes. Nitroaromatic compounds are known to be photosensitive.[2][3] Exposure to UV or even strong visible light can provide the energy to initiate photochemical reactions, leading to the reduction of the nitro group or other rearrangements. Therefore, it is critical to store and handle the compound in a way that minimizes light exposure.
Q4: Can I store solutions of this compound? If so, what is the best solvent and what are the recommended storage conditions?
While it is always best to prepare solutions fresh, if storage is necessary, use an anhydrous, aprotic solvent such as DMSO or DMF. Solutions should be stored at -20°C or below in tightly capped, amber vials. Avoid aqueous or protic solvents for long-term storage, as they may facilitate hydrolysis of the acetyl group.
Q5: What are the primary degradation pathways for this compound?
The two most probable degradation pathways are:
-
Photochemical/Thermal Degradation: This primarily affects the nitroaromatic part of the molecule. It can involve the reduction of the nitro group to nitroso, hydroxylamino, or even amino functionalities, or other complex rearrangements.[4]
-
Hydrolysis: The N-acetyl group can be susceptible to hydrolysis, particularly in the presence of strong acids or bases, or prolonged exposure to aqueous environments. This would result in the formation of 5-nitroindoline and acetic acid.
III. Troubleshooting Guide
This section addresses specific problems you might encounter and provides a systematic approach to resolving them.
Problem 1: Inconsistent or Non-Reproducible Experimental Results
| Potential Cause | Troubleshooting Steps |
| Degradation of Stock Material | 1. Visual Inspection: Check for any change in the physical appearance (color, clumping) of your solid compound. 2. Purity Analysis: Perform a purity check using HPLC-UV. Compare the chromatogram of your current stock with a fresh sample or a previous, reliable batch. Look for the appearance of new peaks or a decrease in the area of the main peak. 3. Review Storage Conditions: Ensure the compound has been consistently stored at 2-8°C and protected from light. |
| Degradation of Solutions | 1. Solution Age: Avoid using old solutions. It is best practice to prepare solutions fresh for each experiment. 2. Solvent Purity: Ensure the solvent used is of high purity and anhydrous, as contaminants can catalyze degradation. 3. Storage of Solution: If solutions must be stored, confirm they were kept at -20°C or below, in a tightly sealed, light-protected container. |
Problem 2: Appearance of Unidentified Peaks in Analytical Runs (e.g., HPLC, LC-MS)
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Handling Procedure Review: Evaluate your sample preparation workflow. Was the compound or its solution exposed to ambient light for an extended period? 2. Implement Light Protection: Use amber vials or wrap containers in aluminum foil during all steps of your experiment. Work in a dimly lit area when possible. 3. Forced Degradation Study: To confirm light sensitivity, intentionally expose a small sample of the compound (in solid or solution form) to direct light and analyze it by HPLC or LC-MS. The appearance of the same unidentified peaks will confirm photodegradation as the issue. |
| Thermal Degradation | 1. Temperature Exposure: Check for any instances where the compound or its solutions might have been exposed to elevated temperatures (e.g., left on a benchtop, stored in a faulty freezer). 2. Forced Thermal Degradation: Heat a small sample (e.g., at 60°C) and analyze it to see if the unidentified peaks are generated. |
| Hydrolysis of Acetyl Group | 1. Solvent/Buffer pH: If you are using aqueous or protic solvents/buffers, check the pH. Strongly acidic or basic conditions can promote hydrolysis. 2. Forced Hydrolysis Study: Treat a small sample with dilute acid (e.g., 0.1 M HCl) and another with dilute base (e.g., 0.1 M NaOH). Analyze the samples by LC-MS and look for a peak corresponding to the mass of 5-nitroindoline. |
IV. Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute to 0.1 mg/mL with the initial mobile phase composition (80% A, 20% B).
Protocol 2: Forced Degradation Study
This study will help identify potential degradation products and confirm degradation pathways.
-
Prepare Stock Solution: Create a 1 mg/mL solution of this compound in acetonitrile.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber or direct sunlight for 24 hours.
-
Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 80°C for 48 hours, then dissolve for analysis.
-
-
Analysis: Analyze all samples, including an unstressed control, using the HPLC method described in Protocol 1. Compare the chromatograms to identify degradation products.
V. Visual Diagrams
Potential Degradation Pathways
Caption: Major potential degradation routes for this compound.
Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting purity issues.
VI. References
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-893.
-
DR-NTU. (n.d.). Photochemical degradation of nitroaromatic pollutants using UV-based advanced oxidation technologies. Retrieved from [Link]
-
Burek, J., et al. (2019). Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene. Frontiers in Chemistry, 7, 247.
-
Flores, M., et al. (2007). On the mechanism of the photocatalytic reduction of nitrobenzene on TiO2. Journal of Molecular Catalysis A: Chemical, 265(1-2), 145-151.
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
-
Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. National Bureau of Standards.
-
Scribd. (2012). New Trends in Forced Degradation Studies. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
ACD/Labs. (2022). What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Ravisankar, P., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 197, 113948.
-
Olsen, B. A., & Giles, J. A. (2001). How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. AZoM.
-
Gassman, P. G., Hodgson, P. K. G., & Balchunis, R. J. (1976). Base-promoted hydrolysis of amides at ambient temperatures. Journal of the American Chemical Society, 98(5), 1275–1276.
Sources
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- 4. Frontiers | Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene [frontiersin.org]
Technical Support Center: Analysis of 1-Acetyl-5-nitroindoline
Welcome to the technical support resource for the analysis of 1-Acetyl-5-nitroindoline. This guide is designed for researchers, analytical scientists, and drug development professionals who use Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment and impurity identification. Here, we address common challenges and questions in a direct, question-and-answer format, blending foundational theory with practical, field-proven advice.
Frequently Asked Questions (FAQs)
Q1: I have synthesized this compound. What are the expected ¹H and ¹³C NMR signals for the pure compound?
A1: Understanding the baseline spectrum of your target compound is the critical first step in identifying impurities. The structure of this compound dictates a specific set of signals. The electron-withdrawing nature of the nitro group at the C5 position and the acetyl group on the nitrogen significantly influences the chemical shifts, particularly of the aromatic protons.
The protons on the benzene ring (H4, H6, H7) are deshielded and appear far downfield. The H4 proton, being adjacent to the electron-withdrawing nitro group, is expected to be the most downfield of the aromatic signals, appearing as a doublet. The H6 proton, also influenced by the nitro group, will be a doublet of doublets, and the H7 proton will be a doublet. The protons of the indoline ring (H2 and H3) appear as triplets, with the H3 protons deshielded due to their proximity to the acetylated nitrogen. The acetyl methyl group (CH₃) will appear as a sharp singlet in the aliphatic region.
Below is a summary of the expected chemical shifts. Note that exact values can vary slightly based on the solvent and sample concentration.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| -COCH₃ | ~2.25 | Singlet (s) | ~24.5 |
| H2 | ~3.25 | Triplet (t) | ~28.0 |
| H3 | ~4.40 | Triplet (t) | ~54.0 |
| C3a | - | - | ~126.0 |
| H4 | ~8.30 | Doublet (d) | ~115.5 |
| C4 | - | - | ~115.5 |
| C5 | - | - | ~143.0 |
| H6 | ~8.15 | Doublet of Doublets (dd) | ~120.5 |
| C6 | - | - | ~120.5 |
| H7 | ~8.25 | Doublet (d) | ~126.0 |
| C7 | - | - | ~126.0 |
| C7a | - | - | ~149.0 |
| C=O | - | - | ~170.0 |
Data is estimated based on spectral data for structurally similar compounds and general NMR principles.[1][2][3][4]
Q2: I see unexpected peaks in my ¹H NMR spectrum. What are the most common impurities I should look for?
A2: The appearance of unexpected signals is a common issue. These peaks typically arise from three sources: (1) unreacted starting materials , (2) reaction by-products or degradation products , and (3) residual solvents from the synthesis or purification process.
The most probable impurities in a synthesis of this compound are:
-
5-Nitroindoline: The unreacted starting material.
-
Acetic Acid: Formed from the hydrolysis of the acetylating agent (acetic anhydride) or the product itself.
-
Acetic Anhydride: The unreacted acetylating agent.
-
Residual Solvents: Such as Ethyl Acetate, Hexanes, Dichloromethane, or DMSO, depending on your workup and purification.
The following table provides diagnostic peaks for these common suspects.
Table 2: Diagnostic ¹H NMR Signals for Common Impurities (in DMSO-d₆)
| Impurity | Diagnostic Signal (ppm) | Multiplicity | Notes |
| 5-Nitroindoline[1] | ~7.90 (dd), ~7.83 (s), ~6.44 (d) | Aromatic signals | Look for characteristic aromatic patterns and the absence of the acetyl singlet. |
| Acetic Acid[5] | ~1.91 (s), ~12.0 (broad s) | Methyl and Carboxylic Acid | The carboxylic proton is broad and may exchange with water. |
| Acetic Anhydride[6] | ~2.26 (s) | Methyl singlet | Often very close to the product's acetyl signal; may require high-resolution instrument to resolve. |
| Ethyl Acetate[7] | ~4.05 (q), ~1.98 (s), ~1.15 (t) | Quartet, Singlet, Triplet | Classic pattern for this common extraction and chromatography solvent. |
| Dichloromethane[7] | ~5.76 (s) | Singlet | A common solvent for reactions and chromatography. |
| Water[7] | ~3.33 | Broad Singlet | Highly variable depending on solvent, temperature, and pH. |
Q3: How can I definitively identify residual starting material, 5-nitroindoline, in my sample?
A3: The most direct method is to compare the spectrum of your sample with a reference spectrum of pure 5-nitroindoline. However, if a reference spectrum is unavailable, you can identify it by its unique spectral features.
The key difference is the absence of the N-acetyl group. Therefore, you will be looking for a set of signals corresponding to the 5-nitroindoline core without the sharp singlet around δ 2.25 ppm. Instead, you will see a broad signal for the N-H proton.
Key spectral features of 5-Nitroindoline (in DMSO-d₆)[1]:
-
Aromatic Protons: Distinct signals around δ 7.90 (dd), 7.83 (s), and 6.44 (d). These will have different chemical shifts from the acetylated product due to the change in the electronic environment at the nitrogen atom.
-
Indoline Protons: Triplets around δ 3.65 (H3) and δ 3.04 (H2).
-
N-H Proton: A broad singlet, often around δ 7.25, which may exchange with D₂O.
Confirmation Tip: To confirm the N-H proton, add a drop of D₂O to your NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H proton signal of 5-nitroindoline will decrease in intensity or disappear entirely due to proton-deuterium exchange.
Q4: My integration values don't match the expected proton count. Could this be due to an impurity, and how do I quantify it?
A4: Yes, incorrect integration ratios are a strong indicator of an impurity. If you know the structure of the impurity, you can determine the purity of your sample using quantitative NMR (qNMR).[8][9] This method provides an absolute purity assessment without relying on chromatography.[10][11]
The most robust method involves using a certified internal standard.
Principle of qNMR: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known signal from your analyte to the integral of a known amount of a high-purity internal standard, you can calculate the absolute amount of your analyte.
Protocol for Quantitative ¹H NMR (qNMR) Analysis:
-
Select an Internal Standard: Choose a standard that has a simple spectrum (ideally a single sharp peak), is stable, not volatile, and has a peak in a region of your spectrum that does not overlap with any analyte or impurity signals. Maleic acid or dimethyl sulfone are common choices.
-
Accurate Weighing: Accurately weigh a specific amount of your this compound sample (e.g., ~15-20 mg) and the internal standard (e.g., ~5-10 mg) into a vial. Record the weights precisely.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.7 mL of DMSO-d₆). Ensure complete dissolution.[12][13]
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using quantitative parameters. The most critical parameter is the relaxation delay (D1) . It must be set to at least 5 times the longest T₁ relaxation time of any proton being quantified (both analyte and standard). A D1 of 30-60 seconds is often sufficient for small molecules.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for your analyte (e.g., the acetyl singlet) and a peak for the internal standard.
-
-
Purity Calculation: Use the following formula to calculate the purity of your sample[9]:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_analyte = 3 for the acetyl group)
-
MW: Molecular weight
-
m: Mass
-
P_std: Purity of the internal standard (usually >99.5%)
-
Q5: I suspect residual solvent contamination. How can I confirm this?
A5: Residual solvents are ubiquitous in synthesized samples. Fortunately, their NMR signals are well-documented. The best approach is to compare the unknown peaks in your spectrum to published chemical shift tables for common laboratory solvents.[7][14][15]
Workflow for Solvent Identification:
-
Record the Solvent: Note the deuterated solvent used for your NMR experiment (e.g., CDCl₃, DMSO-d₆).
-
Consult Reference Tables: Use authoritative resources, such as the paper by Gottlieb, Kotlyar, and Nudelman in The Journal of Organic Chemistry, to find the chemical shifts of common solvents in your specific deuterated solvent.[16]
-
Match Signals: Compare the chemical shifts and multiplicities of your unknown peaks with the reference data. For example, a quartet at ~3.4 ppm and a triplet at ~1.1 ppm in CDCl₃ strongly suggests the presence of diethyl ether.
Troubleshooting Guides & Workflows
Guide 1: Systematic Impurity Identification Workflow
When an unknown peak is observed, a systematic approach is necessary. The following workflow can guide your investigation from initial observation to structural elucidation.
Caption: A decision-tree workflow for systematic impurity identification by NMR.
Guide 2: Protocol for High-Quality NMR Sample Preparation
The quality of your NMR data is fundamentally dependent on proper sample preparation.[17] Poor preparation can lead to broad peaks, inaccurate integration, and difficulty in shimming, masking the very impurities you are trying to detect.
Caption: Standard workflow for preparing a high-quality NMR sample.
Detailed Steps & Justification:
-
Weighing: Use an analytical balance. For routine ¹H NMR, 5-10 mg is sufficient. For less sensitive nuclei like ¹³C or for detecting low-level impurities (<1%), use a higher concentration (20-50 mg).[18]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves your sample. The solvent's residual peak should not obscure important regions of your spectrum.[18]
-
Initial Dissolution: Dissolve the sample in a small, clean glass vial before transferring it to the NMR tube. This allows for more effective mixing and visual confirmation of complete dissolution.
-
Homogenization: Incomplete dissolution is a primary cause of broad spectral lines and poor shimming. If necessary, gently warm the sample or use a vortex mixer.
-
Filtration: Undissolved particulate matter will severely degrade the magnetic field homogeneity, resulting in poor resolution and distorted peak shapes. A simple and effective method is to push a small plug of glass wool to the bottom of a Pasteur pipette and filter the solution through it directly into the NMR tube.[17]
-
Transfer and Height: The final volume in a standard 5 mm NMR tube should be between 0.6 and 0.7 mL, which corresponds to a column height of about 4-5 cm. This ensures the sample is correctly positioned within the instrument's detection coil.
-
Cleaning: Any dirt or residue on the outside of the NMR tube can contaminate the instrument's probe. Always wipe the lower portion of the tube before inserting it into the spectrometer.[13]
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link]
-
Almac. Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Holzgrabe, U. (2014). NMR spectroscopy: Quality control of pharmaceutical products. European Pharmaceutical Review. [Link]
-
SpectraBase. Acetic anhydride - Optional[1H NMR] - Spectrum. [Link]
-
Pharmabiz.com. (2014). NMR for “pharmacy of the world”. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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ResearchGate. 13C NMR Spectrum of the reaction product mix of acetic anhydride.... [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
GfK, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Chegg.com. (2020). Solved Draw a representative NMR spectrum of acetic. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]
-
NMR Wiki Q&A Forum. (2010). Limit Testing by NMR?. [Link]
-
I.R.I.S. Sample preparation for NMR analysis. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
The Royal Society of Chemistry. (2020). Using weak interactions to control C-H mono-nitration of indolines. [Link]
-
University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
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University of Wisconsin-Madison. NMR Chemical Shifts. [Link]
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Clark, D. A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 529-535. [Link]
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ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... [Link]
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Gsrs. 5-NITROINDOLINE. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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University of Colorado Boulder. 13C NMR Chemical Shift Table. [Link]
-
The Royal Society of Chemistry. Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction.... [Link]
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ArtMolecule. Impurities and Degradation products. [Link]
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International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new.... [Link]
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Overcoming solubility issues with 1-Acetyl-5-nitroindoline in reactions
Welcome to the technical support center for 1-Acetyl-5-nitroindoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common challenges encountered during its use in chemical synthesis, with a primary focus on solubility issues.
Introduction
This compound is a key intermediate in medicinal chemistry and organic synthesis, valued for its role in the development of various therapeutic agents, including α1-adrenoceptor antagonists and anti-inflammatory compounds.[1][2] Its chemical structure, featuring a polar nitro group and an acetylated indoline core, presents unique solubility characteristics that can pose challenges in reaction setup and execution. This guide provides a comprehensive resource to address and overcome these solubility hurdles, ensuring successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a crystalline solid with a melting point of 175-176 °C.[3][4] Based on its structure and data from analogous nitroaromatic compounds, it exhibits poor solubility in water and non-polar organic solvents. It is generally soluble in polar aprotic solvents and, to a lesser extent, in polar protic solvents, especially with heating.
Q2: In which organic solvents is this compound most likely to be soluble?
A2: High solubility can be expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). Experimental evidence from studies on this compound and related nitroindoles confirms its solubility in DMSO. Moderate to good solubility, particularly upon heating, can be achieved in polar protic solvents like ethanol and methanol, as well as other polar solvents like acetone and acetonitrile.
Q3: Are there any common reactions where the solubility of this compound is a critical factor?
A3: Yes, in reactions such as the synthesis of pyrazoline derivatives, where 1-acetyl-3-(4-nitrophenyl)-5-(substituted phenyl) pyrazolines are formed, the initial dissolution of the chalcone precursor in ethanol is a key step.[5] Similarly, in the development of indoline-based dual 5-LOX/sEH inhibitors, the starting material, 5-nitroindoline, is often functionalized in solvents that can accommodate both the substrate and reagents.[2][6]
Q4: Can the nitro group on this compound be reduced, and how does this affect solubility?
A4: The nitro group of this compound can be reduced to an amino group, which is a common transformation for this class of compounds. This reduction significantly alters the polarity and hydrogen bonding capabilities of the molecule, thereby changing its solubility profile. The resulting 1-Acetyl-5-aminoindoline will exhibit different solubility in various solvents, generally showing increased solubility in polar protic solvents.
Troubleshooting Guide: Overcoming Solubility Issues
Solubility Profile
While precise quantitative data is not extensively available, the following table provides a qualitative guide to the solubility of this compound in common laboratory solvents. This information is synthesized from experimental data on analogous compounds and general principles of organic chemistry.
| Solvent | Type | Predicted Solubility (at Room Temperature) | Notes |
| Water | Polar Protic | Poorly Soluble | The hydrophobic indoline backbone limits solubility despite the polar nitro and acetyl groups. |
| Hexane/Toluene | Non-Polar | Poorly Soluble | The overall polarity of the molecule is too high for significant solubility in non-polar solvents.[2] |
| Dichloromethane (DCM) | Polar Aprotic | Sparingly Soluble | May be suitable for some room temperature reactions with low concentrations or as a co-solvent. |
| Diethyl Ether | Polar Aprotic | Sparingly to Poorly Soluble | Limited utility due to low polarity. |
| Acetone | Polar Aprotic | Moderately Soluble | A good starting point for dissolution, especially with gentle warming. |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Similar to acetone, solubility can be enhanced by heating. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately to Readily Soluble | Often a good solvent choice for reactions involving nitroaromatic compounds. |
| Ethanol/Methanol | Polar Protic | Moderately Soluble | Solubility is often significantly improved with heating. Ethanol is a common solvent for reactions involving chalcones derived from nitroaromatic compounds.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately to Readily Soluble | A versatile solvent for a range of organic reactions. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Readily Soluble | An excellent solvent for dissolving this compound and related compounds, often used in syntheses involving 5-nitroindole derivatives.[7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Readily Soluble | A strong polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds. It has been used as a vehicle for this compound in biological assays.[8] |
Experimental Protocols for Enhancing Solubility
If you are facing challenges in dissolving this compound for your reaction, consider the following step-by-step protocols.
-
Solvent Selection: Choose a solvent from the "Moderately Soluble" category in the table above (e.g., Ethanol, Acetone, Ethyl Acetate).
-
Initial Slurry: Add the desired amount of this compound to your reaction vessel, followed by a minimal amount of the selected solvent to create a slurry.
-
Controlled Heating: While stirring, gently heat the slurry using a water bath or heating mantle. Increase the temperature in increments of 5-10 °C.
-
Incremental Solvent Addition: If the compound does not fully dissolve upon reaching a moderate temperature (e.g., 40-50 °C), add small aliquots of the same solvent until a clear solution is obtained.
-
Reaction Temperature: Once dissolved, adjust the temperature to the desired reaction condition. Be mindful of the solvent's boiling point.
Causality: The solubility of most solids increases with temperature as the kinetic energy of the solvent molecules becomes sufficient to overcome the lattice energy of the solid.
-
Primary Solvent: Dissolve this compound in a minimal amount of a "Readily Soluble" solvent (e.g., DMF or DMSO).
-
Secondary Solvent (Co-Solvent): To this solution, slowly add a less polar co-solvent in which the other reactants are soluble, but this compound is less so. This should be done while carefully monitoring for any precipitation.
-
Optimization: The ratio of the two solvents may need to be optimized to maintain the solubility of all reaction components.
-
Reaction Setup: Proceed with the addition of other reagents once a stable, homogeneous solution is achieved.
Causality: A co-solvent system can modulate the overall polarity of the reaction medium to accommodate reactants with different solubility profiles.
-
Solvent and Slurry Preparation: Prepare a slurry of this compound in a suitable solvent as described in Protocol 1.
-
Ultrasonic Bath: Place the reaction vessel in an ultrasonic bath.
-
Sonication: Apply ultrasonic energy for short intervals (e.g., 5-10 minutes). Monitor the dissolution.
-
Combined Approach: Sonication can be used in conjunction with gentle heating to further enhance the rate of dissolution.
Causality: The high-frequency sound waves generated during sonication create micro-cavitations in the solvent, which can help to break down the solid lattice and accelerate the dissolution process.
Solvent Selection Workflow
The following diagram outlines a logical workflow for selecting an appropriate solvent system for reactions involving this compound.
Caption: A decision workflow for selecting a suitable solvent for this compound.
References
-
Synthesis and Biological Activities of 1-Acetyl-5-substituted Indoline Compounds. (2025). ResearchGate. [Link]
-
Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. (2021). PubMed Central. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). ACS Publications. [Link]
-
Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (2015). International Journal of Current Microbiology and Applied Sciences. [Link]
-
This compound (1-アセチル-5-ニトロインドリン) Experimental Data without Metabolic Activation (C9607-). National Institute of Health Sciences, Japan. [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). PubMed Central. [Link]
-
Recent progress in transition metal catalyzed cross coupling of nitroarenes. (2019). ScienceDirect. [Link]
-
Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. (2022). PubMed Central. [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. (2022). National Institutes of Health. [Link]
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Technical Support Center: Acetylation of 5-Nitroindoline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the acetylation of 5-nitroindoline. The inherent difficulty of this transformation lies in the electronic properties of the substrate, which often leads to failed or low-yielding reactions under standard conditions. This document offers troubleshooting strategies, alternative protocols, and a deeper mechanistic understanding to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the N-acetylation of 5-nitroindoline so challenging compared to standard anilines or even indoline itself?
The primary difficulty stems from the severely diminished nucleophilicity of the indoline nitrogen. The nitro group at the C5 position is a powerful electron-withdrawing group. Through a combination of inductive and resonance effects, it pulls electron density away from the entire aromatic system and, critically, from the nitrogen atom at position 1. This electronic deactivation makes the nitrogen a very weak nucleophile, rendering it unreactive towards common, moderately reactive acetylating agents like acetic anhydride under standard conditions.[1] Consequently, forcing the reaction often requires more aggressive reagents or catalytic activation.
Q2: My reaction with acetic anhydride and pyridine is not working. What are the immediate troubleshooting steps?
If you are recovering unreacted starting material, it confirms the lack of reactivity. Before abandoning acetic anhydride, consider these optimization steps:
-
Catalytic Activation: Introduce a catalytic amount (1-5 mol%) of 4-(Dimethylamino)pyridine (DMAP). DMAP is a hyper-nucleophilic acylation catalyst that reacts with acetic anhydride to form a highly reactive N-acetylpyridinium intermediate, which is a much more potent acetylating agent.[2]
-
Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy. Monitor the reaction closely by Thin Layer Chromatography (TLC), as prolonged heating can lead to degradation and the formation of dark, tarry byproducts.[3]
-
Use a Stronger, Non-Nucleophilic Base: If using a base simply as an acid scavenger (like triethylamine), it may not be sufficient. While pyridine is a common choice, its basicity is moderate. However, the primary issue is nucleophilicity, which DMAP addresses directly.
Q3: What alternative acetylating agents can be used when acetic anhydride fails?
Switching to a more electrophilic acetylating agent is a logical next step. The choice of agent depends on the desired reactivity and the tolerance of your substrate to the reaction conditions.
-
Acetyl Chloride: This is significantly more reactive than acetic anhydride.[4] It readily acetylates weakly nucleophilic amines. However, the reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) to prevent protonation of the starting material and potential side reactions.
-
Thioesters: Agents like S-methyl butanethioate can serve as mild and highly chemoselective acyl sources for N-acylation of indoles, driven by a suitable base like cesium carbonate (Cs₂CO₃).[5] This method is advantageous for its functional group tolerance.
-
N-Acetyl Imidazole: This reagent is another mild and selective option, particularly useful in aqueous or sensitive conditions to avoid harsh pH changes.[6]
Q4: Are there alternative synthetic strategies if direct N-acetylation proves unsuccessful?
Yes. A highly effective and often superior strategy is to reverse the order of the synthetic steps. This approach bypasses the challenge of acetylating the deactivated nitro-substituted ring entirely.[1]
-
Acetylate First: Start with a more nucleophilic precursor, such as indoline itself. The N-acetylation of indoline proceeds readily under standard conditions (e.g., acetic anhydride in an appropriate solvent).
-
Nitrate Second: Perform a regioselective nitration on the resulting N-acetylindoline. The acetyl group is an ortho-, para-director, but more importantly, it protects the nitrogen. Nitration can be achieved using a nitrating agent (e.g., sodium nitrate) in a strong acid like trifluoroacetic acid (TFA) at a controlled low temperature.[1] This yields the desired N-acetyl-5-nitroindoline.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solutions |
| Low to No Yield; Starting Material Recovered | Poor Nucleophilicity: The C5-nitro group deactivates the N1 nitrogen, making it unreactive to standard acetylating agents.[1] | 1. Switch to a more reactive agent like acetyl chloride . 2. Add a catalyst such as DMAP (1-5 mol%) to activate acetic anhydride.[2] 3. Consider the alternative synthetic route : acetylate indoline first, then nitrate.[1] |
| Multiple Products Observed on TLC/NMR | C-Acetylation: Under strongly acidic (Friedel-Crafts) conditions, acetylation can occur on the aromatic ring.[7] Degradation: Nitroaromatic compounds can be sensitive to harsh basic or thermal conditions. | 1. Avoid strong Lewis acids (e.g., AlCl₃) to prevent C-acetylation. 2. Use milder conditions: lower the temperature and use a non-nucleophilic base like pyridine or triethylamine. 3. Ensure the purity of the 5-nitroindoline starting material. |
| Reaction Mixture Turns Dark / Tarry | Oxidation/Decomposition: Aniline-type compounds, especially when activated by electron-donating groups or subjected to harsh conditions, can oxidize or polymerize.[3] | 1. Maintain strict temperature control; avoid excessive heating. 2. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. 3. Minimize reaction time by monitoring closely with TLC. |
| Difficult Product Isolation | Co-elution of Byproducts: If side reactions occur, byproducts may have similar polarity to the desired product. Product Instability: The acetylated product might be sensitive to silica gel during chromatography. | 1. Optimize chromatography conditions (e.g., different solvent systems, gradient elution). 2. Consider alternative purification methods like recrystallization. 3. Use deactivated or neutral silica gel for column chromatography if product instability is suspected. |
Alternative Acetylating Agents: A Comparative Overview
| Acetylating Agent | Relative Reactivity | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Moderate | Base (Pyridine, Et₃N), optional catalyst (DMAP), 25-80 °C | Inexpensive, common reagent, byproduct (acetic acid) is relatively benign. | Often not reactive enough for deactivated substrates like 5-nitroindoline.[1] |
| Acetyl Chloride | High | Non-nucleophilic base (Et₃N, DIPEA) in an inert solvent (DCM, THF), 0-25 °C | Highly reactive, effective for weakly nucleophilic amines. | Generates corrosive HCl, moisture-sensitive, can be less selective.[4] |
| Thioesters | Mild / Moderate | Strong base (Cs₂CO₃), high temperature (e.g., 140 °C in xylene) | High chemoselectivity for N-acylation.[5] | Requires specific thioester reagent, may require higher temperatures. |
| N-Acetyl Imidazole | Mild | Aqueous or organic solvent, pH control may be needed, room temp. | Mild, selective, useful for sensitive substrates.[6] | More expensive, lower reactivity may require longer reaction times. |
Experimental Protocols
Protocol 1: Enhanced Direct Acetylation with Acetyl Chloride
This protocol uses a highly reactive acetylating agent suitable for the deactivated 5-nitroindoline.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 5-nitroindoline (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 eq). Cool the solution to 0 °C using an ice bath.
-
Acetylation: Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the consumption of the starting material by TLC.
-
Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-acetyl-5-nitroindoline.
Protocol 2: Alternative Strategy - Acetylation followed by Nitration
This protocol bypasses the difficulties of acetylating the deactivated ring.
Part A: Acetylation of Indoline
-
Dissolve indoline (1.0 eq) in a suitable solvent like DCM or use it neat.
-
Add acetic anhydride (1.2 eq). A catalytic amount of concentrated sulfuric acid can be added for faster reaction.[3]
-
Stir the mixture at room temperature until TLC analysis shows complete consumption of indoline.
-
Pour the reaction mixture into cold water to precipitate the product. Collect the N-acetylindoline by filtration, wash thoroughly with water, and dry.
Part B: Nitration of N-Acetylindoline
-
Dissolve the purified N-acetylindoline from Part A in trifluoroacetic acid (TFA).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium nitrate (1.1 eq) in small portions, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Perform a standard aqueous workup and purify the final N-acetyl-5-nitroindoline product by column chromatography or recrystallization.[1]
Visualizations
Decision Workflow for Acetylating 5-Nitroindoline
Caption: Decision workflow for selecting an appropriate strategy for the acetylation of 5-nitroindoline.
References
-
Ghosh, A. K., & Mondal, S. (2014). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal of Applied Chemistry, 7(1), 43-49. Link
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Current Organic Synthesis, 18(6), 614-633. Link
-
Kim, H., & Kim, S. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters, 24(5), 1136-1141. Link
-
BenchChem. (2025). Overcoming poor nucleophilicity in 7-Nitroindoline acylation. BenchChem Technical Support. Link
-
Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(3), 850-856. Link
-
Wang, C., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 54-60. Link
-
Sako, M., et al. (2020). Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity in the Duplex. Journal of the Pharmaceutical Society of Japan, 140(12), 1461-1469. Link
-
Zhang, J., et al. (2018). Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Molecules, 23(10), 2691. Link
-
ResearchGate Discussion. (2017). What can be the alternative of Acetic anhydride for acetylation of Chlorophenols? ResearchGate. Link
-
BenchChem. (2025). Optimizing reaction conditions for the synthesis of "N-(2-Methyl-5-nitrophenyl)acetamide". BenchChem Technical Support. Link
-
Sabuzi, F., et al. (2019). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Molecules, 24(19), 3568. Link
-
Taylor, J. E., et al. (2016). Selective aqueous acetylation controls the photoanomerization of α-cytidine-5'-phosphate. Chemical Science, 7(3), 1849-1855. Link
-
Beker, M. M., & El-Sekily, M. A. (1987). Studies on Acetylation of Indoles. Journal of Islamic Academy of Sciences, 1(1), 41-43. Link
-
BenchChem. (2025). Navigating the Acetylation of 5-Hydroxyindole: A Technical Support Guide. BenchChem Technical Support. Link
-
Singh, A., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(15), 1427-1439. Link
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Reddit r/chemistry. (2018). Acetic anhydride alternatives when it comes to the synthesis of aspirin? Reddit. Link
-
Gribble, G. W. (2016). Indolines from Oxindoles, Isatins, and Indoxyls. Indole Ring Synthesis: From Natural Products to Drug Discovery. Link
-
Ali, M. A., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 8(11), 539. Link
-
ResearchGate Discussion. (2024). Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? ResearchGate. Link
-
Solorzano, C., et al. (2009). Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. Proceedings of the National Academy of Sciences, 106(49), 20966-20971. Link
-
BenchChem. (2025). Navigating the Acetylation of 5-Hydroxyindole: A Technical Support Guide. BenchChem Technical Support. Link
-
Amit, B., et al. (1974). Synthetic and photochemical studies of substituted 1-acyl-7-nitroindolines. Journal of the American Chemical Society, 96(23), 7375-7385. Link
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Technical Support Center: N-Acetylation of 5-Nitroindoline
Introduction
Welcome to the technical support guide for the N-acetylation of 5-nitroindoline. This reaction, while fundamental, presents unique challenges due to the electronic properties of the 5-nitroindoline scaffold. The electron-withdrawing nature of the nitro group significantly decreases the nucleophilicity of the indoline nitrogen, making the choice and role of the base a critical parameter for success.[1] This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing this transformation, troubleshooting common issues, and understanding the underlying chemical principles.
Troubleshooting Guide
This section addresses common problems encountered during the N-acetylation of 5-nitroindoline in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.
Issue 1: Low to No Yield of N-Acetyl-5-Nitroindoline
Question: My reaction shows a very low conversion of 5-nitroindoline to the desired N-acetylated product. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue and typically points to one of three factors: an inappropriate base, incorrect stoichiometry, or suboptimal reaction conditions.
-
Cause A: Incorrect Choice of Base. The base in this reaction serves two primary functions: to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity, and to neutralize the acetic acid byproduct, which drives the reaction equilibrium forward.[2] Given the reduced basicity of the 5-nitroindoline nitrogen, a sufficiently strong, non-nucleophilic base is often required.
-
Cause B: Insufficient Base. An inadequate amount of base will fail to neutralize the generated acetic acid, leading to a potential protonation of the starting amine, which renders it non-nucleophilic.[3]
-
Cause C: Competing Catalytic Pathways. For highly deactivated amines, a simple base like triethylamine may only act as an acid scavenger. A more potent catalytic system, such as using 4-(dimethylamino)pyridine (DMAP), may be necessary to achieve a reasonable reaction rate. DMAP functions as a nucleophilic catalyst, not just a base.[4][5][6]
Solutions & Recommendations:
-
Select the Appropriate Base: For this specific substrate, a tertiary amine like triethylamine (Et₃N) or pyridine is a standard choice. Pyridine is less basic than triethylamine but can also serve as the solvent.
-
Use a Nucleophilic Catalyst for Difficult Acetylations: If standard bases fail, introduce a catalytic amount (1-10 mol%) of DMAP. DMAP reacts with acetic anhydride to form a highly reactive N-acylpyridinium salt, which is a much more potent acylating agent.[4][7] This approach dramatically accelerates the reaction.
-
Ensure Correct Stoichiometry: Use at least a slight molar excess of the base (e.g., 1.1-1.2 equivalents) relative to the acetylating agent to ensure complete acid scavenging.
Issue 2: Formation of Unidentified Side Products
Question: My TLC/LC-MS analysis shows the formation of multiple spots/peaks in addition to my starting material and desired product. What are these impurities?
Answer: Side product formation is often related to the reactivity of the indole nucleus or impurities in the starting materials.
-
Cause A: C-Acylation. While N-acetylation is generally favored, Friedel-Crafts C-acylation can occur on the aromatic ring, particularly under harsh conditions or in the presence of Lewis acids.[8]
-
Cause B: Degradation. 5-Nitroindoline can be sensitive to strongly acidic or basic conditions and high temperatures, potentially leading to decomposition or polymerization.
-
Cause C: Di-acetylation. Although less common for this substrate, excessive amounts of acetic anhydride and prolonged reaction times at high temperatures could potentially lead to side reactions.
Solutions & Recommendations:
-
Control Reaction Temperature: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature. Avoid excessive heating unless necessary.
-
Purify Starting Materials: Ensure the 5-nitroindoline is pure and the acetic anhydride has not hydrolyzed to acetic acid.
-
Use a Stoichiometric Amount of Acetylating Agent: A slight excess (1.1 equivalents) of acetic anhydride is usually sufficient.[9] Using a large excess can promote side reactions.
Issue 3: Difficulty in Product Isolation and Purification
Question: I'm having trouble isolating a pure product. My crude material is an oil, or it co-elutes with impurities during chromatography.
Answer: Purification challenges often stem from residual reagents or byproducts.
-
Cause A: Residual Base. Tertiary amine bases like triethylamine or pyridine, and especially DMAP, can be difficult to remove by solvent evaporation alone and may co-elute with the product on silica gel.
-
Cause B: Acetic Acid/Anhydride. Residual acetic anhydride can hydrolyze during workup, and the resulting acetic acid can make purification difficult.
Solutions & Recommendations:
-
Aqueous Workup: After the reaction is complete, perform a liquid-liquid extraction. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and remove the basic catalyst into the aqueous phase.
-
Bicarbonate Wash: Follow the acid wash with a saturated sodium bicarbonate (NaHCO₃) solution wash to neutralize any remaining acetic acid and remove it into the aqueous layer.[7]
-
Drying and Concentration: Thoroughly dry the organic layer with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before concentrating under reduced pressure.
Process Logic & Workflow Visualization
To aid in troubleshooting, the following decision tree outlines a logical workflow for addressing common issues in the N-acetylation of 5-nitroindoline.
Frequently Asked Questions (FAQs)
Q1: Why is a base essential for the N-acetylation of 5-nitroindoline? A1: A base is crucial for two reasons. First, it deprotonates the indoline nitrogen (N-H), making it a more potent nucleophile to attack the electrophilic carbonyl carbon of acetic anhydride. Second, the reaction produces one equivalent of acetic acid as a byproduct. The base neutralizes this acid, preventing it from protonating the starting amine (which would deactivate it) and helping to drive the reaction to completion.[2]
Q2: What is the mechanistic difference between a simple base (like Et₃N) and a nucleophilic catalyst (like DMAP)? A2: Triethylamine (Et₃N) primarily acts as a Brønsted-Lowry base, accepting a proton from the indoline and the acetic acid byproduct. It does not directly participate in the acyl transfer. In contrast, 4-(dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst. Its pyridine nitrogen is highly nucleophilic and attacks the acetic anhydride to form a highly reactive N-acetylpyridinium intermediate. This intermediate is a superior acylating agent and is readily attacked by the 5-nitroindoline, after which the DMAP catalyst is regenerated.[4][5][6] This catalytic cycle significantly lowers the activation energy of the reaction.
Q3: How does the 5-nitro substituent impact the choice of base and reaction conditions? A3: The nitro group (-NO₂) is a strong electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the entire indole ring system, including the nitrogen atom. This makes the lone pair on the indoline nitrogen less available and therefore less nucleophilic and less basic compared to unsubstituted indoline. Consequently, the reaction is slower, and a more effective base or a nucleophilic catalyst like DMAP is often required to achieve a good yield in a reasonable timeframe.
Q4: What are the primary safety concerns when performing this reaction? A4: Acetic anhydride is corrosive and a lachrymator; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Organic bases like pyridine and triethylamine are flammable and have strong odors. DMAP is toxic.[10] Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Summary: Effect of Base on Reaction Outcome
The following table summarizes the typical effects of different bases on the N-acetylation of 5-nitroindoline with acetic anhydride in a solvent like dichloromethane (DCM) at room temperature. (Note: Values are illustrative for comparison).
| Base (1.2 eq.) | Catalyst (mol%) | Approx. Reaction Time | Typical Yield | Key Considerations |
| None | None | > 48 hours | < 5% | Reaction is extremely slow due to low nucleophilicity and product inhibition. |
| Pyridine | None | 12-24 hours | 60-75% | Moderately effective; can also be used as a solvent. |
| Triethylamine (Et₃N) | None | 6-12 hours | 75-85% | More basic than pyridine, leading to faster rates. Acts as an acid scavenger. |
| Triethylamine (Et₃N) | DMAP (5 mol%) | 1-3 hours | > 95% | Highly efficient due to nucleophilic catalysis.[5][6] The industry standard for difficult acetylations. |
Experimental Protocols
Protocol 1: Standard N-Acetylation using Triethylamine
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-nitroindoline (1.0 eq.).
-
Solvent: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane, THF, or ethyl acetate) to a concentration of approximately 0.1-0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add triethylamine (1.2 eq.) via syringe, followed by the slow, dropwise addition of acetic anhydride (1.1 eq.).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-12 hours, monitoring completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with the organic solvent. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization.
Protocol 2: DMAP-Catalyzed N-Acetylation
-
Setup & Solvent: Follow steps 1 and 2 from Protocol 1.
-
Catalyst Addition: Add 4-(dimethylamino)pyridine (DMAP, 0.05 eq.) to the solution.
-
Cooling & Reagent Addition: Follow steps 3 and 4 from Protocol 1.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring completion by TLC or LC-MS. The reaction is typically much faster.
-
Workup & Isolation: Follow steps 6 and 7 from Protocol 1. The acidic wash is particularly important to ensure complete removal of DMAP.
-
Purification: Purify as described in step 8 of Protocol 1.
References
- Understanding DMAP's Mechanism: The Science Behind Enhanced Acyl
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) . Chemistry, 11(16), 4751-7. [Link]
- The Nucleophilic Catalysis of 4-Dimethylaminopyridine in Acylation Reactions: A Technical Guide. Benchchem.
-
Xu, S., et al. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) . Semantic Scholar. [Link]
- 4-Dimethylaminopyridine (DMAP) acts as a catalyst in acyl transfer reactions. Google Search.
-
Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions . IJCRT.org. [Link]
- Process for the direct acetylation of aromatic amines.
-
Lab 10 N Acetylation - The Acetylation of A Primary Aromatic Amine . Scribd. [Link]
-
Base‐Mediated N‐Acetylation of Anilines/Amines: Nitriles as a Surrogate of the Acetyl Group . ResearchGate. [Link]
-
Amines . NCERT. [Link]
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Green Acetylation of Primary Aromatic Amines . Resonance. [Link]
-
What is acetylation of amines? . Quora. [Link]
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Mild and eco-friendly chemoselective acylation of amines in aqueous medium . Semantic Scholar. [Link]
-
Mild and Useful Method for N-Acylation of Amines . Taylor & Francis Online. [Link]
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Synthesis of Nucleoside Derivatives of N-Acetyl-7-nitroindoline, Their Incorporation into the DNA Oligomer, and Evaluation of Their Photoreactivity in ... . J-Stage. [Link]
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The mechanism of photoinduced acylation of amines by N-acyl-5,7-dinitroindoline as determined by time-resolved infrared spectroscopy . PubMed. [Link]
-
Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride . Indian Academy of Sciences. [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions . scielo.br. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source . PubMed Central. [Link]
-
N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity . PubMed Central. [Link]
-
4-Dimethylaminopyridine . Wikipedia. [Link]
-
Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation . PubMed Central. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 13 Amines . BYJU'S. [Link]
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NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids . BYJU'S. [Link]
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Illuminating the impact of N-terminal acetylation: from protein to physiology . PMC. [Link]
-
The Effect of N-Acetylation on the Anti-Inflammatory Activity of Chitooligosaccharides and Its Potential for Relieving Endotoxemia . MDPI. [Link]
-
Studies on Acetylation of Indoles . ResearchGate. [Link]
-
ChemInform Abstract: Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N-H) Indoles with Nitriles . ResearchGate. [Link]
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions . Royal Society of Chemistry. [Link]
-
Structural Analyses of N‐Acetylated 4‐(Dimethylamino)pyridine (DMAP) Salts . Wiley Online Library. [Link]
-
N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives . MDPI. [Link]
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Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation . Journal of Organic Chemistry. [Link]
-
Catalysis by 4-dialkylaminopyridines . Semantic Scholar. [Link]
-
Structural analyses of N-acetylated 4-(dimethylamino)pyridine (DMAP) salts . PubMed. [Link]
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Widespread and Enzyme-independent Nϵ-Acetylation and Nϵ-Succinylation of Proteins in the Chemical Conditions of the Mitochondrial Matrix . NIH. [Link]
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Technical Support Center: Column Chromatography Techniques for 1-Acetyl-5-nitroindoline Purification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chromatographic purification of 1-Acetyl-5-nitroindoline. This document provides field-proven insights, detailed protocols, and robust troubleshooting strategies designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-purity isolation of your target compound.
Section 1: Core Principles & Recommended Protocol
The purification of this compound (MW: 206.20 g/mol , MP: 175-176 °C) relies on normal-phase adsorption chromatography.[1][2] The principle is to leverage the polarity difference between the desired compound and any impurities from the synthesis, such as unreacted 5-nitroindoline or residual reagents.[3][4] The stationary phase, typically silica gel, is highly polar, while a less polar mobile phase is used to elute the compounds. Non-polar impurities will travel through the column faster, while more polar impurities will be retained longer than the moderately polar this compound.
Experimental Workflow: A Step-by-Step Guide
This protocol outlines a standard flash column chromatography procedure for a lab-scale synthesis.
1. Mobile Phase Selection (TLC Analysis):
- Before packing the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).
- Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
- Spot the crude mixture on a silica gel TLC plate.
- Develop the plate in various solvent systems. A good starting point is a mixture of Hexanes and Ethyl Acetate.
- The ideal solvent system should give your target compound, this compound, a Retention Factor (Rf) of 0.25-0.35 . This Rf value typically ensures good separation and a reasonable elution time.[5]
2. Column Packing (Wet Slurry Method):
- Select a glass column of appropriate size. For 1-2 grams of crude material, a column with a 4-5 cm diameter is usually sufficient.
- Insert a small cotton or glass wool plug at the bottom of the column to support the packing material.[6]
- Add a thin layer (approx. 1 cm) of sand over the plug to create a flat base.[6]
- In a separate beaker, prepare a slurry of silica gel (200-300 mesh is common) in the initial, least polar mobile phase determined by your TLC analysis (e.g., 10% Ethyl Acetate in Hexanes).[7]
- Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.[6]
- Once the silica has settled, add another layer of sand (approx. 1 cm) on top to prevent the stationary phase from being disturbed when adding the sample or eluent.[5]
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the column run dry at any point. [6]
3. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of a solvent like Dichloromethane. Using a pipette, carefully apply the solution to the top of the column. Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.[8]
- Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approx. 10-20 times the mass of the sample) to the solution. Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[8]
4. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle, positive pressure (using a pipette bulb or regulated air/nitrogen line) to achieve a steady flow rate. This is the essence of "flash" chromatography.
- Begin collecting fractions in test tubes. The number of fractions and their volume will depend on the scale of your separation.
- Monitor the elution by spotting collected fractions onto TLC plates and visualizing under UV light (254 nm).
- If separation is poor or the compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (e.g., from 10% to 20% Ethyl Acetate in Hexanes). This is known as a step gradient.[9]
5. Product Isolation:
- Analyze all fractions by TLC.
- Combine the fractions that contain the pure this compound.
- Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid product.
Purification Workflow Diagram
Caption: Workflow for this compound Purification.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound? A1: Standard grade silica gel (SiO2) with a particle size of 40-63 µm (230-400 mesh) is the most common and effective stationary phase.[7] It is a polar adsorbent that works well for separating compounds of moderate polarity like this compound from common reaction impurities.
Q2: Which mobile phase system is most suitable? A2: A binary system composed of a non-polar solvent and a polar solvent is ideal. The most common choices are:
-
Hexanes/Ethyl Acetate: This is a versatile and widely used system. You can start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the proportion of ethyl acetate.
-
Dichloromethane/Methanol: This system is more polar and can be effective if the compound and impurities are not well-resolved with Hexanes/Ethyl Acetate. A starting point could be 99:1 DCM:Methanol. Similar nitroindole derivatives have been purified using this system.[10]
Q3: My crude product is a dark oil/solid. How can I monitor its elution? A3: this compound, containing a nitroaromatic chromophore, is expected to be a colored (likely yellow or brownish) compound.[11] You may be able to visually track the main colored band as it moves down the column. However, visual tracking is not a substitute for analytical monitoring. All fractions must be analyzed by TLC and visualized under a UV lamp (254 nm), as indole derivatives are typically UV-active.[5] This allows you to differentiate the product from colored impurities and confirm the purity of each fraction.
Q4: What are the likely impurities from the synthesis of this compound? A4: The synthesis typically involves the acetylation of 5-nitroindoline using acetic anhydride, often with a base like pyridine.[3] Potential impurities include:
-
5-nitroindoline (starting material): This compound is more polar than the product due to the free N-H group and will have a lower Rf value.
-
Acetic Anhydride/Acetic Acid: These are usually removed during the reaction workup but can be washed off the column with the initial non-polar solvent.
-
Pyridine: Also typically removed during workup, but if present, it may interact strongly with the silica.
-
Side-products: Over-acetylation or other side reactions can generate impurities of varying polarities.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide addresses common issues encountered during the purification of nitroaromatic compounds.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Recovery of Product | 1. Compound is irreversibly adsorbed or degrading on silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds, although this is less common for acetylated indolines.[9][12] | a. Perform a silica stability test: Spot the compound on a TLC plate, let it sit for an hour, then elute. If a new spot appears or the original spot diminishes, degradation is occurring.[9] b. Deactivate the silica by pre-treating the column with a solvent system containing a small amount of a base like triethylamine (0.1-1%).[13] c. Consider switching to a less acidic stationary phase like alumina. |
| 2. Compound eluted in the solvent front: The mobile phase was too polar from the start. | Check the very first fractions collected using TLC. If this is the case, repeat the column with a significantly less polar mobile phase. | |
| 3. Fractions are too dilute to detect: The compound did elute, but is spread across many fractions at low concentrations. | Concentrate a range of fractions where you expected the compound to elute and re-analyze by TLC.[9] | |
| Poor Separation (Co-elution) | 1. Inappropriate mobile phase: The chosen solvent system does not have the right selectivity to resolve the product from an impurity. | a. Re-evaluate your mobile phase using TLC. Try different solvent combinations (e.g., switch from Ethyl Acetate to Diethyl Ether, or add a small amount of DCM). b. Use an isocratic (constant solvent composition) elution if the Rf values of your product and impurity are very close. This maximizes separation but can lead to band broadening. |
| 2. Column was overloaded: Too much crude material was loaded onto the column for its size. | Use a larger diameter column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| 3. Poor column packing: Cracks, channels, or an uneven surface in the silica bed will lead to a non-uniform solvent front. | Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the silica without forming air pockets.[6] | |
| Product Streaking or Tailing | 1. Strong interaction with silica: The nitro and acetyl groups can have strong dipole interactions with the acidic silanol groups on the silica surface.[13] | a. Add a more polar modifier to the mobile phase, such as a small amount of methanol (0.5-2%), to help displace the compound from the active sites. b. As mentioned for degradation, adding a small amount of triethylamine can mask the silanol groups and improve peak shape for basic or highly polar compounds.[13] |
| 2. Sample was not loaded in a concentrated band: The initial sample volume was too large, or a solvent was used that is much stronger than the mobile phase. | Load the sample in the absolute minimum volume of solvent possible. Dry loading is often the best solution to ensure a highly concentrated starting band.[8] | |
| Column Flow is Blocked or Very Slow | 1. Fine particles clogging the frit: Very fine silica particles have blocked the bottom of the column. | Ensure the cotton/glass wool plug is sufficiently packed. Using a layer of sand at the bottom can also act as a filter. |
| 2. Compound precipitation on the column: The compound may have low solubility in the mobile phase, causing it to crystallize and block flow. | This is rare but can happen with highly concentrated samples. You may need to use a mobile phase in which the compound is more soluble, even if it compromises separation slightly, or use a wider column.[9] |
References
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 33632-27-8. Retrieved from [Link][14]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link][9]
-
PrepChem.com. (n.d.). Synthesis of N-Acetyl-5-nitroindoline (II). Retrieved from [Link][3]
-
Stellarnova. (n.d.). This compound, min 98%, 1 gram. Retrieved from [Link][16]
-
Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link][8]
-
Sharma, P., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC - PubMed Central. Retrieved from [Link][10]
-
Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link][11]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Rapid Construction of the 6/6/5 tricyclic framework. Retrieved from [Link][7]
-
Reddit. (2022). Struggling with the purification of a nitroaldol product. Retrieved from [Link][12]
-
Professor Dave Explains. (2023). Performing Column Chromatography. YouTube. Retrieved from [Link][6]
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Technical Support Center: Troubleshooting Coloration Issues in 1-Acetyl-5-nitroindoline
This guide is designed for researchers, scientists, and drug development professionals encountering coloration issues with their 1-Acetyl-5-nitroindoline product. Our goal is to provide a comprehensive resource that not only offers solutions but also explains the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Is it normal for this compound to have some color?
A1: Pure this compound is typically described as a pale yellow or off-white crystalline solid. A slight yellow tinge is often acceptable. However, any intense yellow, orange, brown, or pink/red coloration is indicative of impurities and should be addressed.
Q2: What are the most likely causes of discoloration in my product?
A2: Coloration typically arises from residual starting materials, side-products from the synthesis, or degradation of the final compound. For this compound, common culprits include unreacted 5-nitroindoline, over-nitration leading to dinitro- species, or the formation of other colored regioisomers (e.g., 1-acetyl-4-nitroindoline or 1-acetyl-6-nitroindoline).
Q3: Can the coloration issue affect the downstream applications of my this compound?
A3: Absolutely. Colored impurities can interfere with analytical measurements (e.g., UV-Vis or fluorescence-based assays), introduce reactive functional groups that lead to unwanted side reactions in subsequent synthetic steps, and potentially exhibit toxicity in biological systems.
Q4: How can I remove the color from my product?
A4: The most common and effective methods for removing colored impurities are recrystallization, often in combination with an activated carbon treatment, and column chromatography. The best approach will depend on the nature and concentration of the impurity.
Troubleshooting Guide: A Deeper Dive into Coloration Issues
This section provides a more detailed analysis of potential coloration problems, their chemical origins, and step-by-step protocols for remediation.
Issue 1: Pale to Intense Yellow or Brownish Product
A yellow to brown discoloration is the most frequently encountered issue and can often be attributed to several factors.
Potential Causes:
-
Residual 5-Nitroindoline: The starting material, 5-nitroindoline, can itself be a colored compound. Incomplete acetylation will result in its presence in the final product.
-
Formation of Nitroindole Regioisomers: During the nitration of 1-acetylindoline, the nitro group is directed primarily to the 5-position. However, small amounts of other isomers, such as 1-acetyl-4-nitroindoline and 1-acetyl-6-nitroindoline, can form. These isomers can contribute to a yellow hue, with some studies indicating that 4-nitroindole's absorption spectrum extends further into the visible range.[1]
-
Oxidation Byproducts: Indole rings can be susceptible to oxidation, which can generate highly conjugated, colored species. This is more likely if the reaction or work-up is exposed to air for extended periods at elevated temperatures.
Troubleshooting Workflow:
Caption: Troubleshooting logic for yellow/brown discoloration.
Recommended Solutions:
-
Recrystallization: This is the first line of defense for purifying your product. A successful recrystallization relies on selecting a solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain in solution.
-
Solvent Selection: While a universally cited single solvent is not available, good starting points for screening, based on the polarity of this compound, include:
Solvent System Rationale Ethanol/Water This compound should be soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling. Acetone/Water Similar to ethanol/water, acetone is a good solvent, and water acts as the anti-solvent. Ethyl Acetate/Hexane A less polar option where ethyl acetate is the primary solvent and hexane is the anti-solvent. -
-
Activated Carbon Treatment: If recrystallization alone does not remove the color, highly conjugated colored impurities may be present. Activated carbon has a high surface area and can effectively adsorb these impurities.[4][5]
Experimental Protocol: Recrystallization with Activated Carbon
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for a minute.
-
Charcoal Addition: Add a small amount of activated carbon (about 1-2% of the solute's weight) to the solution. Caution: Adding charcoal to a boiling solution can cause it to froth over violently.[6]
-
Reheating: Gently reheat the mixture to boiling for 5-10 minutes with swirling.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
Issue 2: Pink, Red, or Dark Orange Product
The appearance of pink, red, or dark orange hues often points to more significant impurities, such as dinitro-aromatic compounds.
Potential Causes:
-
Over-Nitration: Harsh reaction conditions (e.g., high temperature, excess nitric acid) can lead to the formation of dinitro- derivatives, such as 1-acetyl-5,7-dinitroindoline or other isomers. Dinitro and trinitro aromatic compounds are well-known to be highly colored (yellow, orange, or red).[7][8] The presence of multiple nitro groups increases conjugation and shifts the absorption maximum to longer wavelengths (a bathochromic shift).
-
Formation of Nitroso Impurities: In some cases, side reactions can lead to the formation of nitroso (-N=O) species, which can also be colored.
Troubleshooting Workflow:
Caption: Troubleshooting logic for pink/red/orange discoloration.
Recommended Solutions:
-
Column Chromatography: For highly colored impurities that are difficult to remove by recrystallization, column chromatography is the preferred method. The significant difference in polarity between the mono-nitro product and potential dinitro byproducts allows for effective separation.
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is a suitable choice.
-
Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is recommended. Start with a low polarity (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar impurities will elute first, followed by the desired this compound. More polar, highly colored impurities will elute later or may remain on the column.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Analytical Characterization: To confirm the identity of the colored impurity, advanced analytical techniques are invaluable.
-
HPLC-UV/Vis: High-Performance Liquid Chromatography coupled with a UV-Vis detector can separate the impurities and provide their absorption spectra. Different nitroindole isomers have distinct UV-Vis spectra, which can aid in their identification.[1]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can separate the components of the mixture and provide the molecular weight of each, which is a powerful tool for identifying unknown impurities like dinitro- species.[9][10]
-
References
- Carbotecnia. (2025).
-
Lin, M., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. [Link]
- Chemistry LibreTexts. (2022). 3.5C: Charcoal.
- Bose, P. K. (1934). On the Colour Reaction of Certain Nitro Compounds. Zenodo.
- Thermo Fisher Scientific. (2024). Color Analysis for Pharmaceutical Products using UV-Visible Absorption Techniques.
- Carbontech.
- BenchChem. (2025).
- Google Patents. (2011).
- University of Rochester, Department of Chemistry.
- Rost, R. W., & Nicholson, F. (1935). A Color Test for the Identification of Mono-, Di-, and Trinitro Compounds.
- PubChem. 1,3-Dinitrobenzene.
- Chemistry Stack Exchange. (2018). Why does 2,4 DNP give orange colour crystals?.
- Wang, P., et al. (2005). Identification of a trace colored impurity in drug substance by preparative liquid chromatography and mass spectrometry.
- Google Patents. (2011).
- University of Illinois Chicago, Department of Chemistry. (n.d.).
- PubMed. (2005).
- ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals.
- Google Patents. (2016).
- Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. The Journal of Organic Chemistry.
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- 10. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Synthesis of 1-Acetyl-5-nitroindoline by Thin-Layer Chromatography (TLC)
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Acetyl-5-nitroindoline. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure the successful monitoring of this reaction using Thin-Layer Chromatography (TLC). Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.
Overview: The Synthesis and its TLC-Monitored Progress
The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The reaction typically involves the nitration of 1-acetylindoline. Monitoring the progress of this reaction is paramount to ensure optimal yield and purity of the final product. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose, offering a rapid, simple, and cost-effective method to qualitatively track the consumption of the starting material and the formation of the product.[1][2]
The core principle of TLC lies in the differential partitioning of compounds between a stationary phase (typically silica gel on a plate) and a mobile phase (a solvent system).[2] The separation is based on polarity: more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Conversely, less polar compounds have a higher Rf value.
In the context of this compound synthesis, we are monitoring the conversion of the less polar starting material, 1-acetylindoline, to the more polar product, this compound, due to the introduction of the highly polar nitro group.
Experimental Protocol: Step-by-Step TLC Analysis
This section provides a detailed workflow for monitoring the synthesis of this compound.
Materials and Equipment:
-
TLC Plates (Silica gel 60 F254)
-
TLC Development Chamber
-
Capillary Tubes for spotting
-
Mobile Phase Solvents (e.g., hexanes, ethyl acetate)
-
UV Lamp (254 nm)
-
Staining Solution (e.g., potassium permanganate)
-
Heating device (heat gun or hot plate)
-
Reaction mixture aliquots
-
Standard solutions of 1-acetylindoline (starting material) and purified this compound (product)
Workflow Diagram:
Caption: Workflow for TLC Monitoring of this compound Synthesis.
Detailed Procedure:
-
Chamber Preparation: Line the inside of the TLC development chamber with filter paper and add the chosen mobile phase to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a vapor-rich environment, leading to better and more reproducible separation.
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate. Mark starting points for the starting material (SM), reaction mixture (RXN), and a co-spot (CO).[3]
-
Sample Spotting:
-
Using a clean capillary tube, spot a small amount of the diluted starting material solution on the "SM" mark.
-
With another clean capillary, spot the reaction mixture on the "RXN" mark.
-
For the co-spot, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[3] The co-spot is crucial for confirming the identity of the starting material spot in the reaction lane, especially if the Rf values are very similar.[3][4]
-
-
Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[5][6] Close the lid and allow the solvent front to ascend the plate.
-
Completion and Drying: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp at 254 nm.[2][7][8] Both 1-acetylindoline and this compound are expected to be UV-active due to their aromatic nature.[2][9] Circle the visible spots with a pencil.
-
Staining (if necessary): If the spots are faint or not visible under UV light, a chemical stain can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing organic compounds.[7] Dip the plate in the stain solution or spray it evenly, then gently heat with a heat gun until colored spots appear against a purple background.[2]
-
-
Analysis: Measure the distance traveled by each spot and the solvent front from the baseline. Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the TLC monitoring of the this compound synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[6][10] 2. The compounds are not UV-active or do not react with the chosen stain. 3. The solvent level in the chamber was above the baseline, washing the sample away.[6] | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[6][10] 2. Try a different visualization technique. For nitroaromatic compounds, specific stains like diphenylamine or reduction followed by diazotization can be used.[1] 3. Ensure the baseline on the TLC plate is always above the solvent level in the developing chamber.[5] |
| The spots are streaking or elongated. | 1. The sample is overloaded (too concentrated).[6][10] 2. The compound is interacting strongly with the acidic silica gel.[10] 3. The chosen solvent system is not optimal. | 1. Dilute the sample before spotting.[10] 2. Add a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase to neutralize the acidic sites on the silica.[10] 3. Experiment with different solvent systems to find one that provides better spot resolution. |
| The spots are too close to the baseline (low Rf). | The mobile phase is not polar enough to move the compounds up the plate.[11] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of ethyl acetate.[11] |
| The spots are too close to the solvent front (high Rf). | The mobile phase is too polar, causing the compounds to move too quickly.[11] | Decrease the polarity of the mobile phase. In a hexane/ethyl acetate system, increase the proportion of hexanes.[11] |
| The starting material and product spots have very similar Rf values. | The chosen solvent system does not provide adequate separation. | Try a different solvent system. Exploring solvent mixtures with different polarities and selectivities (e.g., dichloromethane/methanol, toluene/ethyl acetate) can improve separation.[4][10] |
| The solvent front is running unevenly. | 1. The TLC plate is touching the side of the chamber or the filter paper.[6] 2. The bottom of the TLC plate is not level in the chamber. | 1. Ensure the plate is centered in the chamber and not in contact with the walls or filter paper.[6] 2. Make sure the plate is resting flat on the bottom of the chamber. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring this reaction?
A1: A good starting point for developing a TLC solvent system for indole derivatives is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[12] Begin with a low polarity mixture, such as 9:1 or 4:1 hexanes:ethyl acetate, and adjust the ratio based on the initial results. The goal is to have the starting material (1-acetylindoline) with an Rf of approximately 0.5-0.6 and the more polar product (this compound) with a lower Rf.
Q2: How do I interpret the TLC plate as the reaction progresses?
A2: At the beginning of the reaction (t=0), you should see a prominent spot corresponding to the starting material. As the reaction proceeds, you will observe the starting material spot diminishing in intensity while a new, lower Rf spot corresponding to the product appears and intensifies.[5] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Q3: My starting material, 1-acetylindoline, was prepared from indoline. Could residual indoline interfere with the TLC?
A3: Yes. Indoline is more polar than 1-acetylindoline due to the presence of the N-H group. Therefore, it will have a lower Rf than 1-acetylindoline. If your starting material is impure, you may see a spot corresponding to indoline. It is important to ensure the purity of your 1-acetylindoline before starting the nitration reaction.[13]
Q4: What are some alternative visualization methods for nitroaromatic compounds?
A4: A specific method for visualizing nitro compounds involves their chemical reduction to a primary amine, which can then be derivatized to form a colored compound.[1] This can be achieved by spraying the TLC plate with a solution of stannous chloride (SnCl₂) and heating, followed by diazotization with sodium nitrite and coupling with a reagent like β-naphthol to produce a brightly colored azo dye.[1]
Scientific Rationale and Deeper Insights
The Chemistry of Separation
The separation of 1-acetylindoline and this compound on a silica gel TLC plate is governed by their differing polarities. Silica gel is a highly polar stationary phase due to the presence of surface silanol (Si-OH) groups. The mobile phase, a less polar solvent mixture, competes with the analytes for binding sites on the silica gel.
-
1-Acetylindoline: This molecule is moderately polar. The lone pair of electrons on the amide nitrogen and the carbonyl oxygen can form hydrogen bonds with the silanol groups of the stationary phase.
-
This compound: The addition of the nitro group (-NO₂) significantly increases the polarity of the molecule. The highly electronegative oxygen atoms of the nitro group create a strong dipole and can engage in strong hydrogen bonding with the silica gel.
This increased polarity leads to a stronger interaction with the stationary phase, causing this compound to be retained more strongly and thus have a lower Rf value compared to 1-acetylindoline.
Reaction Pathway and TLC Monitoring Logic
The synthesis of this compound from 1-acetylindoline is an electrophilic aromatic substitution reaction. The progress of this transformation can be logically followed by observing the changes in the TLC profile over time.
Sources
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Validation & Comparative
A Tale of Two Isomers: A Comparative Guide to the Synthesis of 1-Acetyl-5-nitroindoline and 1-Acetyl-7-nitroindoline
For researchers, scientists, and drug development professionals, the precise introduction of a nitro group onto an indoline scaffold is a critical step in the synthesis of a diverse array of bioactive molecules. The seemingly subtle difference in the position of this functional group, as exemplified by 1-acetyl-5-nitroindoline and 1-acetyl-7-nitroindoline, can lead to profoundly different pharmacological profiles. This in-depth technical guide provides a comprehensive comparison of the synthetic routes to these two key isomers, supported by experimental data and mechanistic insights to inform strategic decisions in chemical synthesis and drug discovery.
The indoline nucleus is a privileged scaffold in medicinal chemistry, and the regioselective installation of a nitro group unlocks pathways to a variety of functional groups and molecular architectures. Derivatives of 5-nitroindole have recently gained attention as potential anticancer agents that target c-Myc G-quadruplex DNA.[1] Conversely, the 7-nitroindole framework is a well-established pharmacophore for the development of selective inhibitors of neuronal nitric oxide synthase (nNOS), with implications for treating neurodegenerative diseases.[2] Furthermore, 1-acyl-7-nitroindoline derivatives are valuable photolabile "caged" compounds, allowing for the light-induced release of bioactive molecules.[3]
This guide will dissect the synthetic nuances that govern the formation of either the 5-nitro or the 7-nitro isomer, providing a clear rationale for experimental choices and detailed protocols for their synthesis.
The Decisive Factor: Regioselectivity in the Nitration of 1-Acetylindoline
The synthesis of both this compound and 1-acetyl-7-nitroindoline hinges on the electrophilic nitration of the common precursor, 1-acetylindoline. The regioselectivity of this reaction is exquisitely sensitive to the choice of nitrating agent and the reaction conditions, a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution.
The acetyl group at the N-1 position is an ortho-, para-director. However, due to the electron-donating nature of the nitrogen atom, the benzene ring of the indoline system is highly activated towards electrophilic attack. The positions para (C-5) and ortho (C-7) to the nitrogen are the most electronically enriched and thus the most likely sites for nitration. The steric hindrance at the C-7 position, being ortho to the fused pyrrolidine ring, plays a significant role in directing the outcome of the reaction.
A generalized workflow for the synthesis of these isomers is depicted below:
Figure 1. General synthetic workflow for this compound and 1-acetyl-7-nitroindoline.
Synthesis of this compound: The Thermodynamic Product
The formation of this compound is favored under strongly acidic conditions, typically employing a mixture of concentrated nitric acid and sulfuric acid. This combination generates the highly reactive nitronium ion (NO₂⁺), a potent electrophile.
Mechanism Insight:
Under these conditions, the reaction is likely under thermodynamic control. The C-5 position, being para to the activating nitrogen atom, represents the most electronically favorable site for electrophilic attack. While the C-7 position is also activated, it is sterically more hindered. The strong acid conditions may also lead to protonation of the acetyl group, further influencing the electronic distribution in the aromatic ring. The arenium ion intermediate formed by attack at the C-5 position is well-stabilized by resonance, leading to the preferential formation of the 5-nitro isomer.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Acetylindoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-acetylindoline (1 equivalent) in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise to the solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to afford pure this compound.
Synthesis of 1-Acetyl-7-nitroindoline: The Kinetically Favored Product
The synthesis of 1-acetyl-7-nitroindoline is achieved using a milder nitrating agent, acetyl nitrate, which is typically generated in situ from acetic anhydride and nitric acid. This method often employs a strategic starting material, sodium 1-acetylindoline-2-sulfonate, to further direct the nitration to the C-7 position.
Mechanism Insight:
The use of acetyl nitrate in a less acidic medium favors kinetic control. The bulky nature of the nitrating agent, potentially a complex of acetyl nitrate with acetic anhydride, may experience greater steric repulsion at the more accessible C-5 position. The C-7 position, although sterically hindered, becomes a more favorable site of attack under these conditions.
The use of sodium 1-acetylindoline-2-sulfonate is a key strategy to enhance the yield of the 7-nitro isomer. The sulfonate group at the C-2 position effectively blocks one of the ortho positions to the nitrogen, and its electronic and steric influence further directs the incoming electrophile to the C-7 position.
Experimental Protocol: Synthesis of 1-Acetyl-7-nitroindoline via Sodium 1-Acetylindoline-2-sulfonate
This is a two-step process starting from indoline.
Part 1: Synthesis of Sodium 1-Acetylindoline-2-sulfonate
-
This intermediate is prepared from indoline through reaction with sodium bisulfite followed by acetylation with acetic anhydride.
Part 2: Nitration to 1-Acetyl-7-nitroindoline
Materials:
-
Sodium 1-acetylindoline-2-sulfonate
-
Acetic Anhydride
-
Nitric Acid (60-70%)
-
Ice
-
Water
Procedure:
-
Prepare the nitrating agent (acetyl nitrate) by slowly adding nitric acid (1.1 equivalents) to acetic anhydride (excess) at a temperature below 10 °C.
-
In a separate flask, suspend sodium 1-acetylindoline-2-sulfonate (1 equivalent) in acetic anhydride and cool to 0-5 °C.
-
Add the freshly prepared acetyl nitrate solution dropwise to the suspension while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto ice and stir until the ice has melted.
-
Collect the precipitated solid, which is the crude 1-acetyl-7-nitroindoline, by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization.
Comparative Data Summary
The following table summarizes the key differences in the synthesis and properties of the two isomers.
| Feature | This compound | 1-Acetyl-7-nitroindoline |
| Favored By | Thermodynamic Control | Kinetic Control |
| Typical Nitrating Agent | HNO₃ / H₂SO₄ | Acetyl Nitrate (HNO₃ / Ac₂O) |
| Key Intermediate | 1-Acetylindoline | Sodium 1-acetylindoline-2-sulfonate |
| Expected Yield | Generally high | Moderate to high |
| Melting Point (°C) | 175-177 | Data not readily available |
| Spectroscopic Data (¹H NMR, CDCl₃, δ ppm) | ~8.28 (d), 8.10 (dd), 8.01 (d), 4.23 (t), 3.31 (t), 2.28 (s) | ~7.85 (d), 7.64 (d), 7.49 (t), 4.29 (t), 3.30 (t), 2.28 (s) (for a 5-substituted derivative)[4] |
| Spectroscopic Data (IR, cm⁻¹) | ~1680 (C=O), ~1510 & 1340 (NO₂) | ~1679 (C=O), ~1580 & 1307 (NO₂) (for a 5-substituted derivative)[4] |
Note: Spectroscopic data for 1-acetyl-7-nitroindoline is based on a closely related derivative and may vary slightly for the unsubstituted compound. Definitive characterization should always be performed on the synthesized material.
Logical Framework for Synthetic Strategy Selection
The choice between synthesizing the 5-nitro or 7-nitro isomer is dictated by the desired biological target and the subsequent synthetic transformations planned. The following decision tree illustrates the logical process for selecting the appropriate synthetic route.
Figure 2. Decision tree for selecting a synthetic strategy for nitration of 1-acetylindoline.
Conclusion
The regioselective synthesis of this compound and 1-acetyl-7-nitroindoline is a classic illustration of how subtle changes in reaction conditions can dramatically alter the outcome of a chemical transformation. The use of strong nitrating agents under thermodynamic control favors the formation of the 5-nitro isomer, a precursor for potential anticancer agents. In contrast, milder conditions and the use of acetyl nitrate, often in conjunction with a directing group, lead to the kinetically favored 7-nitro isomer, a key building block for nNOS inhibitors and photoactivatable compounds. A thorough understanding of the underlying mechanistic principles and careful execution of the experimental protocols are paramount for researchers aiming to harness the synthetic utility of these valuable isomeric building blocks in the pursuit of novel therapeutics.
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Comparing the reactivity of 5-nitroindoline and 7-nitroindoline
An In-Depth Comparative Analysis of the Reactivity of 5-Nitroindoline and 7-Nitroindoline
A Guide for Medicinal Chemists and Process Development Scientists
In the landscape of heterocyclic chemistry, the indoline scaffold is a privileged structure, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of a nitro group, a potent electronic modulator, dramatically alters the scaffold's reactivity, creating valuable intermediates for drug development. However, the regiochemical placement of this group is not trivial. The distinction between 5-nitroindoline and 7-nitroindoline, while seemingly subtle, has profound implications for their synthetic utility. This guide provides an in-depth, evidence-based comparison of their reactivity, explaining the causal electronic effects and providing practical, data-supported insights for the laboratory.
The reactivity of the indoline core is dictated by the interplay between the electron-donating secondary amine (N1) and the electron-withdrawing nitro group. The nitro group exerts its influence through two primary mechanisms: a field-based inductive effect (-I) and a resonance effect (-M), both of which withdraw electron density from the ring system.[1][2] The critical difference between the 5- and 7-isomers lies in how these effects propagate through the molecule to influence the two primary reactive sites: the N1 nitrogen and the aromatic ring.
7-Nitroindoline: The ortho relationship between the nitro group and the N1 amine results in a powerful and direct deactivation of the nitrogen. The proximity maximizes the potent -I effect, while the -M effect effectively delocalizes the nitrogen's lone pair into the nitro group. This synergy drastically reduces the nucleophilicity of the N1 nitrogen, rendering it a very weak base and nucleophile.[3][4]
5-Nitroindoline: With the nitro group in the para position relative to N1, the inductive effect is attenuated by distance. While the resonance effect still significantly withdraws electron density from the aromatic system and the nitrogen, the overall deactivation of the N1 lone pair is less severe compared to the 7-nitro isomer. This leaves the 5-nitroindoline nitrogen more nucleophilic and reactive.
The following diagram illustrates the key resonance contributors that demonstrate the delocalization of the N1 lone pair and the consequent reduction in its nucleophilicity, which is more pronounced in the 7-nitro isomer due to the proximity of the nitro group.
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A Comparative Guide to the Biological Activities of 5-Nitroindoline and 6-Nitroindoline Derivatives
Introduction
The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural products and synthetic bioactive compounds.[1] The introduction of a nitro (NO₂) group onto this scaffold dramatically influences its electronic properties and biological potential. The nitro group is a potent pharmacophore, its electron-withdrawing nature and capacity for bioreduction being key to the mechanisms of many antimicrobial and anticancer agents.[2][3]
A critical, yet often nuanced, aspect of drug design is the positional isomerism of key functional groups. This guide provides a detailed comparative analysis of 5-nitroindoline and 6-nitroindoline derivatives, exploring how the seemingly minor shift of the nitro group from the 5- to the 6-position on the indoline ring profoundly alters the resulting biological activities, mechanisms of action, and therapeutic applications. We will delve into the synthetic accessibility of these scaffolds, compare their performance in anticancer, antimicrobial, and other specialized assays, and provide the experimental frameworks necessary for their evaluation.
I. Synthetic Accessibility: Building the Core Scaffolds
The feasibility of exploring a chemical series is rooted in the accessibility of its core structure. Both 5- and 6-nitroindoline isomers can be synthesized through several established routes, though the choice of method can influence yield and isomeric purity.
A common strategy is the direct electrophilic nitration of an indoline precursor, such as indoline-2-carboxylic acid. This method, however, often yields a mixture of the 5-nitro and 6-nitro isomers, necessitating careful chromatographic separation.[4] More regioselective methods have been developed to favor one isomer over the other. For instance, 6-nitroindole derivatives can be synthesized with high regioselectivity from enaminones and nitroaromatic compounds under transition metal-free conditions.[5][6] Conversely, 5-nitroindoline is commonly prepared via the hydrogenation reduction of 5-nitroindole.[1]
II. Comparative Analysis of Biological Activities
The positioning of the nitro group is a critical determinant of how a derivative interacts with biological targets. The current body of literature shows that 5- and 6-nitroindoline derivatives have been channeled into largely distinct therapeutic and research applications.
A. Anticancer Activity: A Tale of Two Isomers
The quest for novel anticancer agents has extensively explored nitroaromatic compounds. In this domain, a clear divergence emerges between the 5- and 6-nitroindoline scaffolds.
5-Nitroindoline Derivatives: Potent c-Myc G-Quadruplex Binders
A significant body of research highlights the promise of 5-nitroindole derivatives as potent anticancer agents that function by targeting non-canonical DNA structures known as G-quadruplexes (G4).[7][8] These structures are prevalent in the promoter regions of oncogenes, most notably c-Myc.
-
Mechanism of Action: Derivatives based on the 5-nitroindole scaffold have been shown to bind to and stabilize the G4 structure in the c-Myc promoter. This stabilization acts as a transcriptional roadblock, repressing the expression of the c-Myc protein, a key driver of cell proliferation.[9] The downstream effects include cell cycle arrest, an increase in intracellular reactive oxygen species (ROS), and ultimately, apoptosis in cancer cells.[7][8]
-
Quantitative Data: Studies have demonstrated the potent anti-proliferative effects of these compounds against various cancer cell lines.
| Compound Class | Target Cell Line | IC₅₀ (µM) | Source |
| Pyrrolidine-substituted 5-nitroindole (Cpd 5) | HeLa | 5.08 ± 0.91 | [7] |
| Pyrrolidine-substituted 5-nitroindole (Cpd 7) | HeLa | 5.89 ± 0.73 | [7] |
Notably, promising derivatives showed significantly less toxicity toward normal kidney epithelial cells, indicating a favorable therapeutic window.[7]
6-Nitroindoline Derivatives: An Underexplored Area in Oncology
In stark contrast, the peer-reviewed literature lacks a well-defined and potent anticancer mechanism specifically attributed to 6-nitroindoline derivatives. While the general indoline scaffold is explored for anticancer properties,[10] and 6-nitro-substituted quinolones (a related heterocyclic system) have been investigated,[11] a clear, targeted anticancer role for the 6-nitroindoline core itself is not as established as its 5-nitro counterpart. This suggests that the electronic and steric properties conferred by the 6-nitro substitution may be less optimal for interactions with key oncogenic targets like G-quadruplexes.
B. Antimicrobial and Antiparasitic Activity
The nitro group is a classic pharmacophore for antimicrobial agents, where its reduction within the target pathogen generates cytotoxic reactive nitrogen species.[2][3] Both 5- and 6-nitroindoline derivatives have served as scaffolds for developing agents in this space.
-
5-Nitroindoline Derivatives: Have been successfully derivatized to create compounds with potent activity against a range of pathogens.
-
Antiparasitic: 5-nitroindole-rhodanine conjugates have been synthesized and shown to possess in vitro antitrypanosomatid activity.[12]
-
Antibacterial: Spiro-linked indoline-diones containing a nitro group exhibit significant antimicrobial effects against bacteria such as Enterococcus faecalis and Staphylococcus aureus.[13]
-
-
6-Nitroindoline Derivatives: This scaffold has also been utilized, particularly in the development of antimycobacterial agents.
-
Antimycobacterial: Quinolone carboxylic acids featuring a 6-nitro substitution have been evaluated for their activity against Mycobacterium tuberculosis, with a proposed mechanism involving the inhibition of DNA gyrase.[14]
-
Antiparasitic (related scaffolds): While not indoline, related 6-nitroindazole structures have shown noteworthy antileishmanial and trichomonacidal activities, suggesting the potential of the 6-nitro aromatic system in antiparasitic design.[15][16]
-
C. Specialized Applications: Photobiology and Anti-Inflammatory Action
Beyond cytotoxicity, the unique physicochemical properties of these isomers have been harnessed for specialized applications in research and therapeutics.
-
6-Nitroindoline Derivatives: Tools for Photobiology A major application for 6-nitroindoline derivatives is as photoremovable protecting groups (PPGs) , often called "caged" compounds.[17] These molecules are engineered to release a biologically active compound upon irradiation with light (typically UV-A). This allows for precise spatial and temporal control over the release of molecules like neurotransmitters (e.g., glutamate, GABA) or signaling molecules within cells, making them invaluable tools in neuroscience and cell biology research.[17]
-
5-Nitroindoline Derivatives: Anti-Inflammatory and Molecular Biology Tools Derivatives of 5-nitroindoline have been developed as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) , two key enzymes in inflammatory pathways.[18] Additionally, 5-nitroindole has been employed as a "universal" base analogue in molecular biology. Due to its ability to stack within a DNA duplex without forming specific hydrogen bonds, it can pair with any of the four natural DNA bases, a useful property for various genetic research applications.[9][19]
III. Experimental Protocols for Biological Evaluation
To facilitate further research, this section provides standardized, step-by-step protocols for evaluating the key biological activities discussed.
Protocol 1: MTT Assay for Anticancer Cell Proliferation
This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 5- or 6-nitroindoline derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of a test compound against a specific bacterial strain.
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.
IV. Summary and Future Outlook
The positional isomerism of the nitro group on the indoline scaffold is a powerful determinant of biological function, guiding derivatives toward distinct therapeutic and research applications.
-
5-Nitroindoline derivatives have emerged as compelling candidates for anticancer therapy , with a well-supported mechanism involving the stabilization of the c-Myc G-quadruplex.[9] They also serve as valuable scaffolds for developing anti-inflammatory and antiparasitic agents.
-
6-Nitroindoline derivatives , while showing potential as specific antimicrobial agents (particularly antimycobacterial), are most prominently and successfully used as photocaging groups in cell biology and neuroscience, a role for which their specific photochemical properties are ideally suited.[17]
This comparative guide underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to profound changes in biological activity. While the current literature points to a clearer path for 5-nitroindoline derivatives in oncology, the potential of the 6-nitroindoline scaffold may yet be unlocked with further investigation into novel biological targets. The continued exploration of both isomeric scaffolds, guided by structure-activity relationship studies, will undoubtedly yield new and valuable chemical tools and therapeutic leads.
References
- Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Deriv
- Comparative Guide to the Biological Activity of 6-Nitroindoline-2-carboxylic Acid and Its Analogs. BenchChem.
- A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. BenchChem.
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, PMC.
- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, RSC Publishing.
- Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond form
- How is 5-Nitroindoline prepared?. Guidechem.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization.
- Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry. BenchChem.
- Synthesis of a Universal 5-Nitroindole Ribonucleotide and Incorporation into RNA by a Viral RNA-Dependent RNA Polymerase. NIH.
- A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applic
- Molecular Modeling and Biological Activities of New Potent Antimicrobial, Anti-Inflammatory and Anti-Nociceptive of 5-Nitro Indoline-2-One Deriv
- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, PubMed.
- Synthesis and in vitro antitrypanosomatid activity of novel 5-nitroindole-rhodanine conjug
- A Comparative Guide to 6-Nitroindoline-2-carboxylic Acid and Its Isomers in Research Applic
- Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione deriv
- A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem.
- Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
- Synthesis and biological properties of new 5-nitroindazole derivatives.
- Antimicrobial Activity of Nitroaromatic Deriv
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- WITHDRAWN: Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymeriz
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The Strategic Advantage of 1-Acetyl-5-nitroindoline in Modern Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the selection of the appropriate molecular scaffold is a critical decision that dictates the trajectory of a research program. The indoline core, a privileged structure in numerous natural products and pharmaceuticals, offers a versatile platform for the synthesis of complex and biologically active molecules.[1] However, not all indoline building blocks are created equal. This guide provides an in-depth technical comparison of 1-Acetyl-5-nitroindoline , highlighting its distinct advantages over other common indoline precursors in key synthetic transformations. By examining the interplay of its unique structural features, we will elucidate how this building block can streamline synthetic routes, enhance yields, and provide access to novel chemical space.
The Unique Electronic Landscape of this compound
The synthetic utility of an aromatic or heteroaromatic compound is fundamentally governed by its electronic properties. In this compound, the indoline nucleus is functionalized with two powerful electron-withdrawing groups (EWGs): an N-acetyl group and a C-5 nitro group. This dual substitution creates a unique electronic environment that profoundly influences its reactivity.
-
N-Acetyl Group: The acetyl group at the N-1 position serves a dual purpose. Firstly, it acts as a protecting group, preventing unwanted side reactions at the nitrogen atom. Secondly, and more critically for its synthetic advantages, it deactivates the indoline ring towards electrophilic aromatic substitution through its electron-withdrawing resonance and inductive effects. This deactivation, while making the ring less reactive than unsubstituted indoline, is key to controlling the regioselectivity of subsequent functionalization.
-
C-5 Nitro Group: The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. Its presence at the C-5 position significantly deactivates the benzene portion of the indoline ring towards electrophilic attack. This strong deactivating effect is crucial for directing incoming electrophiles to specific positions and for enabling nucleophilic aromatic substitution reactions, a transformation not readily achievable with electron-rich indolines.
The synergistic effect of these two groups transforms the typically electron-rich indoline into a well-defined, electron-poor scaffold, offering a predictable and controlled platform for synthetic elaboration.
Comparative Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry and a primary method for introducing new functional groups onto the indoline scaffold.[2][3] The success and regioselectivity of EAS reactions are highly dependent on the electronic nature of the starting material. Here, we compare the expected outcomes of a representative EAS reaction, the Vilsmeier-Haack formylation, on various indoline building blocks.
dot graph "Vilsmeier_Haack_Reaction_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Indoline [label="Indoline Substrate"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(POCl₃, DMF)", shape=ellipse, fillcolor="#EA4335"]; Intermediate [label="Iminium Ion Intermediate", fillcolor="#FBBC05"]; Hydrolysis [label="Aqueous\nWorkup", shape=ellipse, fillcolor="#34A853"]; Product [label="Formylated Indoline"];
Indoline -> Vilsmeier_Reagent [label="Electrophilic Attack"]; Vilsmeier_Reagent -> Intermediate; Intermediate -> Hydrolysis; Hydrolysis -> Product; } Caption: Generalized workflow of the Vilsmeier-Haack formylation reaction on an indoline substrate.
Table 1: Comparative Analysis of Vilsmeier-Haack Formylation on Various Indoline Building Blocks
| Building Block | Key Structural Features | Expected Reactivity in EAS | Predicted Regioselectivity | Anticipated Yield | Key Advantages/Disadvantages |
| Indoline | Electron-rich, unsubstituted | High | Mixture of C-5 and C-7 isomers | Moderate to High | Disadvantage: Poor regioselectivity, potential for over-reaction. |
| 1-Acetylindoline | Moderately deactivated N-acetyl group | Moderate | Predominantly C-5 | Good | Advantage: Improved regioselectivity over indoline. |
| 5-Nitroindoline | Strongly deactivated nitro group | Low | C-6 (meta to NO₂) | Low to Moderate | Disadvantage: Low reactivity requires harsh conditions. |
| This compound | Strongly deactivated (N-acetyl and C-5 nitro) | Very Low | C-6 (meta to NO₂ and ortho to N-acetyl) | Potentially low but highly selective | Advantage: High regioselectivity, predictable outcome. Disadvantage: Requires forcing conditions. |
As the table illustrates, while this compound is expected to be the least reactive towards traditional electrophilic attack, it offers the highest degree of regiochemical control. This predictability is a significant advantage in multi-step syntheses where the precise installation of functional groups is paramount. For instance, in the synthesis of complex pharmaceutical intermediates, avoiding the formation of difficult-to-separate isomers can dramatically improve overall efficiency and reduce purification costs.
Enabling Nucleophilic Aromatic Substitution (SNAr)
One of the most significant advantages of this compound is its ability to undergo nucleophilic aromatic substitution (SNAr). The powerful electron-withdrawing nature of the nitro group at the C-5 position, ortho and para to potential leaving groups, activates the ring for attack by nucleophiles. This reactivity is largely absent in electron-rich indolines.
dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Substrate [label="Activated Aryl Halide\n(e.g., 6-Halo-1-acetyl-5-nitroindoline)"]; Nucleophile [label="Nucleophile\n(e.g., R₂NH, RO⁻)", shape=ellipse, fillcolor="#EA4335"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#FBBC05"]; Leaving_Group_Expulsion [label="Leaving Group\nExpulsion", shape=ellipse, fillcolor="#34A853"]; Product [label="Substituted Indoline"];
Substrate -> Nucleophile [label="Nucleophilic Attack"]; Nucleophile -> Meisenheimer; Meisenheimer -> Leaving_Group_Expulsion; Leaving_Group_Expulsion -> Product; } Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on an activated indoline scaffold.
This opens up a diverse range of synthetic possibilities for introducing functionalities such as amines, alkoxides, and thiolates at positions that are inaccessible through electrophilic substitution.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 1-Acetylindoline
This protocol, adapted from the literature, demonstrates a typical electrophilic aromatic substitution on an N-acetylated indoline.[4]
Materials:
-
1-Acetylindoline
-
(S)-2-(Methanesulfonyloxy)propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of 1-acetylindoline in anhydrous dichloromethane at room temperature, add aluminum chloride in one portion.
-
To this mixture, add a solution of (S)-2-(methanesulfonyloxy)propionyl chloride in anhydrous dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by carefully pouring the mixture into ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-acetyl-5-(2-chloropropionyl)indoline.
Note: This reaction proceeds with an inversion of stereochemistry at the chiral center of the acylating agent.
Protocol 2: Vilsmeier-Haack Formylation of an Electron-Rich Indole (for comparison)
This is a general procedure for the formylation of an activated aromatic system.[5][6][7]
Materials:
-
Indoline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride to anhydrous N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
To this pre-formed reagent, add a solution of indoline in anhydrous DMF dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the formylated indoline.
Conclusion: A Strategic Choice for Advanced Synthesis
-
Predictable Regioselectivity: The strong deactivating nature of the substituents provides excellent control over the position of subsequent electrophilic substitutions, minimizing the formation of undesired isomers.
-
Versatility in Multi-Step Synthesis: The acetyl group can be readily removed under basic or acidic conditions, and the nitro group can be reduced to an amine, providing a handle for further diversification and the construction of intricate molecular frameworks.
While the inherent deactivation of the ring may necessitate more forcing reaction conditions for certain transformations, the benefits of enhanced selectivity and access to unique reactivity patterns often outweigh this consideration. For the discerning synthetic chemist, this compound is not merely another building block, but a strategic tool for navigating the challenges of modern organic synthesis and accelerating the discovery of novel bioactive compounds.
References
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Itoh, O., et al. (1997). Stereoselective Halogenation in Friedel-Crafts Acylation of 1-Acetylindoline with Chiral 2-(Methanesulfonyloxy)propionyl Chlorides. Chemical and Pharmaceutical Bulletin, 45(5), 857-860. [Link]
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Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Organic & Biomolecular Chemistry, 21(36), 7350-7354. [Link]
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A Technical Guide to the Comparative Stability of Acetylated Nitroindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic properties and biological activity of the indole ring.[1] Subsequent N-acetylation, a common step in drug synthesis and prodrug strategies, introduces an amide linkage whose stability is paramount to a drug candidate's shelf life, efficacy, and safety profile. Understanding the inherent stability of acetylated nitroindole isomers is therefore crucial for predicting degradation pathways, developing robust formulations, and ensuring regulatory compliance.
This guide provides a comprehensive comparison of the chemical stability of three key positional isomers: N-acetyl-4-nitroindole, N-acetyl-5-nitroindole, and N-acetyl-6-nitroindole. While direct, side-by-side kinetic studies on the degradation of these specific isomers are not extensively available in the public domain, this guide synthesizes established principles of physical organic chemistry and data from analogous systems to provide a robust predictive framework for their relative stability. We will delve into the theoretical underpinnings of their stability, outline detailed experimental protocols for forced degradation studies to generate comparative data, and provide the necessary tools for researchers to conduct their own stability assessments.
Theoretical Framework: Electronic Effects Dictate Stability
The stability of the N-acetyl group to hydrolysis is primarily governed by the electrophilicity of the amide carbonyl carbon. The potent electron-withdrawing nature of the nitro group (-NO₂) significantly influences this electrophilicity through a combination of inductive (-I) and resonance (-M or -R) effects.[1][2] The magnitude of these effects, and thus the predicted stability of the acetyl group, is highly dependent on the position of the nitro substituent on the indole ring.
-
Inductive Effect (-I): The electronegative nitro group pulls electron density through the sigma (σ) bond framework, increasing the electrophilicity of the entire indole system, including the amide carbonyl. This effect is distance-dependent, being strongest when the nitro group is closer to the acetylated nitrogen.
-
Resonance Effect (-M): The nitro group can withdraw electron density through the pi (π) system via resonance. This effect is most pronounced when the nitro group is at positions that are in direct conjugation with the lone pair of the indole nitrogen (positions 4 and 6), thereby delocalizing the nitrogen's electrons and making them less available to stabilize the adjacent amide carbonyl.
Based on these principles, we can predict the following order of stability for the N-acetyl group:
N-acetyl-5-nitroindole (Most Stable) > N-acetyl-4-nitroindole ≈ N-acetyl-6-nitroindole (Least Stable)
The 5-nitro isomer is predicted to be the most stable due to the nitro group's position, which does not allow for direct resonance delocalization with the indole nitrogen. In contrast, the 4- and 6-nitro isomers experience a strong resonance effect, which significantly increases the electrophilicity of the amide carbonyl, making it more susceptible to nucleophilic attack and subsequent hydrolysis.
Degradation Pathways: A Mechanistic Overview
The primary degradation pathway for acetylated nitroindoles under physiological and common storage conditions is hydrolysis of the N-acetyl group. This can be catalyzed by either acid or base.[3][4][5] Other potential degradation routes include photolysis and oxidation.
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[6][7] This is followed by nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of the nitroindole moiety yield acetic acid and the corresponding nitroindole.
Base-Catalyzed Hydrolysis: This pathway involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon to form a tetrahedral intermediate.[3][5] Elimination of the nitroindolyl anion, a poor leaving group, is the rate-determining step and is generally slower than acid-catalyzed hydrolysis.
Photodegradation
Nitroaromatic compounds are known to be susceptible to photodegradation.[8] Upon absorption of UV light, they can undergo a variety of reactions, including the reduction of the nitro group and cleavage of the aromatic ring. The specific photolytic pathway for acetylated nitroindoles would need to be determined experimentally but could lead to the formation of various photoproducts.
Oxidative Degradation
The indole nucleus is susceptible to oxidation. While the electron-withdrawing nitro group deactivates the ring towards electrophilic attack, oxidative degradation can still occur, potentially leading to ring-opened products.[9][10]
Comparative Stability Analysis: A Data-Driven Approach
To empirically validate the predicted stability order, a series of forced degradation studies should be performed. These studies intentionally stress the molecules under various conditions to accelerate degradation and identify potential degradation products.[11]
Experimental Protocols for Forced Degradation Studies
The following protocols provide a framework for conducting a comparative stability study of acetylated nitroindole isomers.
1. Sample Preparation:
-
Prepare stock solutions of N-acetyl-4-nitroindole, N-acetyl-5-nitroindole, and N-acetyl-6-nitroindole at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 1 M HCl.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of each stock solution, add 1 mL of 1 M NaOH.
-
Incubate the solutions at 60°C.
-
Withdraw aliquots at the same time points as the acid hydrolysis experiment.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of each stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solutions at room temperature, protected from light.
-
Withdraw aliquots at specified time points.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid samples of each isomer in a controlled temperature oven at 80°C.
-
At various time points, dissolve a known amount of the solid in the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose solutions of each isomer (in quartz cuvettes) to a calibrated light source according to ICH Q1B guidelines.
-
Simultaneously, keep control samples in the dark.
-
Analyze the samples by HPLC at appropriate time intervals.
-
3. Analytical Monitoring: A Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is essential to separate the parent compound from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12][13]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (e.g., 254 nm and 320 nm).
-
Quantification: The percentage of the remaining parent compound can be calculated by comparing the peak area at each time point to the initial peak area.
Data Presentation
The results of the forced degradation studies should be summarized in a table to facilitate a clear comparison of the stability of the three isomers under each stress condition.
| Stress Condition | Time (hours) | % Remaining N-acetyl-4-nitroindole | % Remaining N-acetyl-5-nitroindole | % Remaining N-acetyl-6-nitroindole |
| 1 M HCl, 60°C | 0 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 1 M NaOH, 60°C | 0 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| 80°C (solid) | 0 | 100 | 100 | 100 |
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Photostability | 0 | 100 | 100 | 100 |
| (Specify light exposure) |
Visualization of Key Concepts
Caption: Predicted stability based on electronic effects.
Caption: Experimental workflow for comparative stability assessment.
Conclusion and Future Directions
This guide provides a theoretical framework and a practical experimental approach for comparing the stability of N-acetylated 4-, 5-, and 6-nitroindoles. Based on fundamental electronic principles, the N-acetyl-5-nitroindole isomer is predicted to be the most stable due to the absence of a direct resonance-withdrawing effect on the indole nitrogen. The 4- and 6-nitro isomers are expected to be significantly less stable due to the strong delocalization of the indole nitrogen's lone pair by the nitro group, which enhances the electrophilicity of the amide carbonyl.
The provided experimental protocols for forced degradation studies and the stability-indicating HPLC method offer a robust platform for researchers to generate the necessary empirical data to confirm these predictions. Such data is invaluable for lead candidate selection, formulation development, and establishing appropriate storage conditions and shelf-life for new drug entities based on the nitroindole scaffold. Further studies involving the isolation and characterization of degradation products using techniques like LC-MS and NMR would provide a more complete understanding of the degradation pathways and potential safety implications.[13][14]
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Mechanism of amide hydrolysis. (2019, January 15). [Video]. YouTube. [Link]
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Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides. [Video]. YouTube. [Link]
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Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
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Kerdcharoen, T., & Liedl, K. R. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(30), 7524–7532. [Link]
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Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of environmental sciences (China), 17(6), 886–893. [Link]
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Laskin, J., Laskin, A., & Nizkorodov, S. A. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 5(7), 1757–1764. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]
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Laskin, J., Laskin, A., & Nizkorodov, S. A. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. [Link]
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Ju, K. S., & Parales, R. E. (2010). Biodegradation of nitroaromatic compounds. Semantic Scholar. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and molecular biology reviews, 74(2), 250-272. [Link]
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Kosmalski, T., et al. (2020). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Materials, 13(21), 4858. [Link]
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Potavathri, S., et al. (2009). Oxidant-controlled regioselectivity in the oxidative arylation of N-acetylindoles. Tetrahedron letters, 50(26), 3138-3141. [Link]
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Laskin, J., Laskin, A., & Nizkorodov, S. A. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ResearchGate. [Link]
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A Spectroscopic Journey: Unraveling the Molecular Evolution of 1-Acetyl-5-nitroindoline from its Precursors
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular architecture is not merely a procedural step but the very foundation of innovation. The journey from a simple starting material to a complex, functionalized molecule is a narrative of transformation, a story best told through the language of spectroscopy. This guide offers a comprehensive spectroscopic comparison of 1-Acetyl-5-nitroindoline, a key intermediate in various synthetic pathways, with its molecular progenitors: indoline and 1-acetylindoline. Through a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), we will dissect the electronic and structural modifications at each synthetic step, providing researchers with the crucial data and interpretive insights necessary for unambiguous compound identification and quality control.
The Synthetic Pathway: From Indoline to a Functionalized Target
The synthesis of this compound is a sequential process involving two key transformations of the indoline core: N-acetylation followed by electrophilic nitration. This pathway is a classic example of how functional groups are strategically introduced to modulate the electronic properties and reactivity of a parent molecule. Understanding the spectroscopic signature at each stage is paramount for reaction monitoring and ensuring the integrity of the final product.
Caption: Synthetic route to this compound.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformations
IR spectroscopy provides an invaluable real-time fingerprint of the functional groups present in a molecule. The transition from indoline to this compound is characterized by the appearance and disappearance of distinct vibrational modes.
The most telling transformation is observed in the N-H stretching region. In the spectrum of indoline , a characteristic N-H stretch is present in the region of 3400-3300 cm⁻¹. Upon acetylation to form 1-acetylindoline , this peak vanishes, and a strong, sharp carbonyl (C=O) stretching band emerges around 1660 cm⁻¹, unequivocally confirming the formation of the amide functionality[1].
The subsequent nitration to yield This compound introduces two new, strong absorption bands characteristic of the nitro group. These are the asymmetric and symmetric N-O stretching vibrations, typically observed around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[2]. The presence of these bands, alongside the persistent amide C=O stretch, provides definitive evidence for the successful synthesis of the final product.
| Functional Group | Indoline (cm⁻¹) | 1-Acetylindoline (cm⁻¹) | This compound (cm⁻¹) |
| N-H Stretch | ~3350 (m) | Absent | Absent |
| Aromatic C-H Stretch | ~3050 (m) | ~3060 (m) | ~3100 (m) |
| Aliphatic C-H Stretch | ~2920, 2850 (m) | ~2930, 2860 (m) | ~2940, 2870 (m) |
| Amide C=O Stretch | Absent | ~1660 (s) | ~1670 (s) |
| Nitro N-O Asymmetric Stretch | Absent | Absent | ~1520 (s) |
| Nitro N-O Symmetric Stretch | Absent | Absent | ~1340 (s) |
| Aromatic C=C Stretch | ~1610, 1490 (m) | ~1600, 1485 (m) | ~1605, 1495 (m) |
| C-N Stretch | ~1330 (m) | ~1350 (m) | ~1360 (m) |
(s) = strong, (m) = medium
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Ensure the solid sample is dry and free of solvent. Place a small amount of the sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
NMR spectroscopy provides a detailed map of the proton and carbon environments within a molecule, offering profound insights into the electronic effects of the newly introduced functional groups.
¹H NMR Spectroscopy
The ¹H NMR spectra reveal a clear downfield shift of the aromatic protons upon the introduction of the acetyl and nitro groups, indicative of their electron-withdrawing nature.
-
Indoline: The aromatic protons of indoline appear as a complex multiplet in the upfield aromatic region (~6.6-7.1 ppm). The protons on the five-membered ring (H-2 and H-3) are observed as triplets around 3.05 and 3.60 ppm, respectively[2].
-
1-Acetylindoline: The N-acetylation causes a significant downfield shift of the proton at the 7-position (H-7) to ~8.15 ppm due to the anisotropic effect of the adjacent carbonyl group[2]. The other aromatic protons also experience a moderate downfield shift. The protons of the acetyl group appear as a sharp singlet around 2.20 ppm[2].
-
This compound: The introduction of the strongly electron-withdrawing nitro group at the 5-position dramatically alters the aromatic region. The proton at the 4-position (H-4) and the 6-position (H-6) are significantly shifted downfield. The characteristic singlet for the acetyl protons remains.
| Proton Assignment | Indoline (δ ppm) | 1-Acetylindoline (δ ppm) | This compound (δ ppm) |
| -COCH₃ | - | ~2.20 (s, 3H) | ~2.25 (s, 3H) |
| H-2 | ~3.05 (t, 2H) | ~3.13 (t, 2H) | ~3.20 (t, 2H) |
| H-3 | ~3.60 (t, 2H) | ~4.12 (t, 2H) | ~4.45 (t, 2H) |
| Aromatic Protons | ~6.6-7.1 (m, 4H) | ~7.0-7.3 (m, 3H), ~8.15 (d, 1H) | ~8.0-8.3 (m, 3H) |
(s) = singlet, (t) = triplet, (d) = doublet, (m) = multiplet
¹³C NMR Spectroscopy
The ¹³C NMR spectra corroborate the observations from the ¹H NMR. The electron-withdrawing effects of the acetyl and nitro groups are evident in the downfield shifts of the carbon signals.
-
Indoline: The aromatic carbons of indoline resonate between ~110 and 150 ppm.
-
1-Acetylindoline: The most notable change is the appearance of the amide carbonyl carbon at ~169 ppm[3]. The aromatic carbons experience a slight downfield shift.
-
This compound: The carbon bearing the nitro group (C-5) is significantly deshielded and shifted downfield. The other aromatic carbons are also affected by the strong electron-withdrawing nature of the nitro group.
| Carbon Assignment | Indoline (δ ppm) | 1-Acetylindoline (δ ppm) | This compound (δ ppm) |
| -COCH₃ | - | ~24 | ~24 |
| C-2 | ~47 | ~48 | ~49 |
| C-3 | ~29 | ~28 | ~28 |
| Aromatic Carbons | ~110-150 | ~115-143 | ~116-149 |
| C=O | - | ~169 | ~170 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer. For ¹H NMR, standard acquisition parameters are typically sufficient. For ¹³C NMR, a larger number of scans is required to achieve an adequate signal-to-noise ratio.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the signals to the respective protons. Assign the ¹³C NMR signals based on chemical shifts and comparison with predicted values.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the definitive molecular weight of the compounds and offers valuable structural information through the analysis of fragmentation patterns.
The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of each compound:
-
Indoline: m/z = 119
-
1-Acetylindoline: m/z = 161
-
This compound: m/z = 206
The fragmentation of This compound is expected to be influenced by both the amide and the nitroaromatic functionalities. Key fragmentation pathways include:
-
Loss of the acetyl group: A prominent fragment at m/z 164 ([M-42]⁺) corresponding to the loss of a ketene molecule (CH₂=C=O) is anticipated, which is a characteristic fragmentation of N-acetylated compounds.
-
Loss of the nitro group: Fragmentation involving the nitro group can proceed via the loss of NO₂ (m/z 160, [M-46]⁺) or NO (m/z 176, [M-30]⁺)[4].
-
Cleavage of the indoline ring: The five-membered ring can also undergo cleavage, leading to further fragmentation.
Caption: Predicted mass fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.
Conclusion: A Cohesive Spectroscopic Narrative
The spectroscopic comparison of this compound with its precursors, indoline and 1-acetylindoline, provides a clear and detailed account of the molecular transformations occurring during its synthesis. Each spectroscopic technique offers a unique and complementary perspective: IR spectroscopy confirms the introduction and modification of functional groups, NMR spectroscopy elucidates the changes in the electronic environment of the molecule, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation analysis. This comprehensive guide equips researchers with the necessary data and protocols to confidently synthesize, identify, and utilize this important chemical intermediate in their scientific endeavors.
References
-
Zimmermann, R., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1671-1682. Available from: [Link]
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- 2. This compound | 33632-27-8 [chemicalbook.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Acetyl-5-nitroindoline for Medicinal Chemistry Applications
Introduction
1-Acetyl-5-nitroindoline is a key building block in medicinal chemistry and drug development. Its substituted indoline core is a prevalent motif in a wide array of pharmacologically active compounds. The presence of the nitro group at the 5-position offers a versatile chemical handle for further functionalization, such as reduction to an amine, enabling the synthesis of diverse compound libraries for drug discovery programs. Consequently, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in the field.
This guide provides an in-depth evaluation of the primary synthetic routes to this compound. We will analyze each pathway's efficiency, scalability, and underlying chemical principles, supported by experimental data and protocols to inform laboratory practice.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from three principal strategic starting points, each with distinct advantages and challenges. The choice of route often depends on the availability and cost of the starting materials, desired scale, and tolerance for multi-step sequences.
Caption: Primary synthetic pathways to this compound.
Route A: Direct N-Acetylation of 5-Nitroindoline
This is the most direct and convergent approach, involving a single transformation from a commercially available or readily synthesized precursor.
Chemical Principle: The reaction is a classic nucleophilic acyl substitution. The secondary amine of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. A mild base, typically pyridine or triethylamine, is used to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion.
Efficiency Analysis: This one-step synthesis is highly efficient in terms of atom economy and labor. Yields are typically high, and the purification of the final product is often straightforward, involving simple concentration or recrystallization. The primary drawback can be the cost and availability of the 5-nitroindoline starting material for large-scale syntheses.
Route B: Two-Step Synthesis from 5-Nitroindole
This route begins with the more readily available 5-nitroindole and involves two key transformations: reduction of the indole C2=C3 double bond to form the indoline ring, followed by N-acetylation.
Chemical Principle:
-
Reduction: The electron-rich pyrrole ring of 5-nitroindole can be selectively reduced to the corresponding indoline. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction. A particularly effective method for this transformation is the use of sodium borohydride in the presence of trifluoroacetic acid, which proceeds rapidly and at low temperatures.[1][2]
-
N-Acetylation: The resulting 5-nitroindoline is then acetylated as described in Route A.
Efficiency Analysis: While this route involves two steps, its overall efficiency can be quite high, with reported yields for the reduction step being very good.[2] This pathway offers flexibility, as 5-nitroindole is a common starting material in many synthetic campaigns. The efficiency is contingent on the yields of both the reduction and acetylation steps. A one-pot reductive acetylation, where the amine formed in situ is immediately acetylated, can further streamline this process and improve overall efficiency.[3]
Route C: Nitration of 1-Acetylindoline
This route reverses the order of functionalization compared to Route B, starting with the acetylation of indoline, followed by electrophilic aromatic substitution to introduce the nitro group.
Chemical Principle: This pathway relies on the nitration of the pre-formed 1-acetylindoline. The N-acetyl group is an ortho-, para-directing group, as is the aniline-like nitrogen atom of the indoline ring system. The steric bulk of the acetyl group and the five-membered ring can influence the regioselectivity. The desired 5-position is para to the nitrogen atom, making it an electronically favored site for electrophilic attack. However, controlling the reaction to achieve high regioselectivity for the 5-nitro isomer over other potential isomers (e.g., 7-nitro) can be challenging.[4] Mixtures of isomers often result, necessitating careful chromatographic purification.
Efficiency Analysis: The potential for forming isomeric byproducts significantly impacts the efficiency of this route. The effective yield of the desired this compound can be low, and the required purification adds complexity and cost, especially at scale. Therefore, this route is generally considered less efficient than Routes A and B unless specific conditions that highly favor 5-nitration are employed.
Comparative Data Summary
| Feature | Route A: Direct Acetylation | Route B: From 5-Nitroindole | Route C: Nitration of 1-Acetylindoline |
| Starting Material | 5-Nitroindoline | 5-Nitroindole | 1-Acetylindoline |
| Number of Steps | 1 | 2 | 1 (from 1-acetylindoline) |
| Key Reagents | Acetic Anhydride, Pyridine | 1. NaBH₄, TFA2. Acetic Anhydride, Pyridine | Nitrating Agent (e.g., HNO₃/H₂SO₄) |
| Typical Overall Yield | High (>90%) | High (Often >80% over two steps) | Moderate to Low (Highly variable) |
| Key Advantages | Highest convergency, simple | Readily available starting material | Potentially short if starting material is on hand |
| Key Disadvantages | Cost of 5-nitroindoline | Two-step process | Poor regioselectivity, difficult purification |
Detailed Experimental Protocols
Protocol for Route A: Direct N-Acetylation of 5-Nitroindoline
Caption: Workflow for the direct acetylation of 5-nitroindoline.
Procedure:
-
To a solution of 5-nitroindoline (12.0 g) in pyridine (100 ml), add acetic anhydride (50 ml).
-
Stir the mixture under an argon atmosphere at room temperature for 17 hours.[5]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the pyridine and excess acetic anhydride.
-
The resulting solid residue is the crude this compound, which can be further purified by recrystallization if necessary.[5]
Protocol for Route B: Two-Step Synthesis from 5-Nitroindole
Sources
1-Acetyl-5-nitroindoline as a research tool compared to similar compounds
An In-Depth Comparative Guide to 1-Acetyl-5-nitroindoline and Its Analogs as Research Tools
Introduction: The Indoline Scaffold and the Art of Substitution
The indoline core, a fused bicyclic heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry and chemical biology. Its rigid, yet three-dimensional, structure provides an excellent foundation for the spatial presentation of functional groups, enabling precise interactions with biological macromolecules. The true utility of this scaffold, however, is unlocked through strategic substitution. The electronic and steric nature of substituents can dramatically alter the compound's properties, transforming it from a simple building block into a highly specific research tool.
This guide focuses on This compound , a simple derivative, and evaluates its utility as a research tool. Due to the limited data on this specific molecule, we will conduct a comparative analysis against its more extensively characterized structural analogs. By examining how different substitution patterns on the indoline and indole core give rise to distinct functionalities—from photocleavable "caged" compounds to specific inhibitors of oncogenic pathways—we can build a framework to understand the potential roles, and limitations, of this compound in a research setting. We will explore the critical roles of the N-acetyl group , which modifies the electronic character of the indoline nitrogen and introduces a potential metabolic site, and the C-5 nitro group , an electron-withdrawing moiety known to participate in hydrogen bonding and undergo bioreduction to reactive species.
Structural & Physicochemical Comparison of Indoline Scaffolds
The functional diversity of indoline-based research tools originates from their distinct structural modifications. The location of the nitro group and the nature of the N-acyl (or other) substituent are paramount in defining the compound's application.
Caption: Key structural relationships between this compound and its functional analogs.
The choice of scaffold dictates the tool's purpose. As we will explore, moving the nitro group from the 5- to the 7-position and modifying the N-acyl group creates a photosensitive molecule[1]. Conversely, aromatizing the indoline to an indole and adding specific side chains creates a DNA-binding agent[2].
Table 1: Comparative Physicochemical Properties
| Compound Class | Representative Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Feature |
| Topic Compound | This compound | 206.20 | 175-176[3] | Simple substituted indoline |
| G4 Binder | Compound 7 (pyrrolidine-substituted 5-nitroindole) | 400.48 (as HCl salt) | >210 (HCl)[2] | Planar core with flexible side chains |
| Caged Compound | 1-Acetyl-7-nitroindoline | 206.20 | 134-136 | Photosensitive 7-nitro position |
| α1-AR Antagonist | 1-Acetyl-5-[piperazinyl-alkyl]indoline derivative | > 400 | Variable[4] | Large C-5 substituent for receptor binding |
A Functional Comparison of Nitroindoline-Based Research Tools
The utility of a chemical probe is defined by its function. Here, we dissect three distinct applications dominated by specific nitroindoline/nitroindole analogs and evaluate where this compound fits within this landscape.
Function 1: Spatiotemporal Control via Photocleavable Protecting Groups ("Caged Compounds")
One of the most sophisticated uses of the nitroindoline scaffold is in the creation of "caged" compounds. These tools allow researchers to release bioactive molecules, such as neurotransmitters or signaling molecules, with high spatial and temporal precision using light.
-
Key Analogs : N-Acyl-6-nitroindoline and N-Acyl-7-nitroindoline derivatives.[5][6]
-
Mechanism of Action : The photosensitivity is conferred by the nitro group at the C-7 (or C-6) position. Upon irradiation with UV-A light (typically ~350 nm), the compound undergoes an intramolecular redox reaction. This leads to the cleavage of the N-acyl bond, releasing the "caged" molecule (e.g., a carboxylic acid or an amino acid) and a harmless nitrosoindoline byproduct.[5][6] This mechanism provides exquisite control over biological processes, enabling the mapping of neural circuits or the dissection of signaling pathways in real-time.[6]
Caption: Simplified workflow of photo-uncaging using a 7-nitroindoline derivative.
-
Comparison to this compound : The title compound is poorly suited for this application. The photochemical properties are highly dependent on the nitro group's position; the 5-nitro isomer does not exhibit the same efficient photolytic cleavage pathway.[1] Furthermore, a true "caged" compound requires the molecule of interest to be part of the cleavable N-acyl group, which is not the case for the simple N-acetyl moiety. While some complex 1-acetyl-5,7-dinitroindolines have been studied for their photochemical properties, they yield mixed photoproducts and do not undergo the clean release characteristic of a reliable caged compound.[1]
Function 2: Probing Nucleic Acid Structures as G-Quadruplex Binders
Certain four-stranded DNA structures, known as G-quadruplexes (G4), are enriched in the promoter regions of oncogenes like c-Myc. Molecules that can selectively bind and stabilize these structures can inhibit gene transcription, making them valuable tools for cancer research.
-
Key Analogs : Pyrrolidine-substituted 5-nitroindole derivatives.[2]
-
Mechanism of Action : The key to this function is the planar 5-nitroindole core, which facilitates binding to the flat G-tetrads of the quadruplex structure. Crucially, large, flexible N-1 and C-3 side chains, often containing cationic groups, are required for high-affinity, selective binding and improved cellular uptake.[2] These compounds downregulate c-Myc expression, induce cell-cycle arrest, and increase reactive oxygen species (ROS), ultimately leading to cancer cell death.[2]
Table 2: Anticancer Activity of 5-Nitroindole G4 Binders [2]
| Compound | Cell Line | IC₅₀ (µM) | Selectivity (K d duplex / K d c-MYC) |
| Compound 5 | HeLa | 5.08 ± 0.91 | ~29 |
| Compound 7 | HeLa | 5.89 ± 0.73 | ~24 |
-
Comparison to this compound : While it shares the 5-nitro substitution pattern, this compound lacks all other features essential for potent G4 binding. Its non-aromatic (indoline) core is less planar than the required indole, and it is devoid of the necessary side chains for high-affinity interaction. The structure-activity relationship studies clearly show that both an amino or nitro group at C-5 and protection of the N-indole with specific side chains are critical for binding.[2] Therefore, this compound would, at best, be considered a non-binding fragment or a very weak binder with no practical utility as a G4 probe.
Function 3: Scaffolding for Receptor and Enzyme Modulators
The indoline core is a workhorse scaffold for developing ligands that target protein binding pockets. Here, the core structure serves as a rigid anchor to position pharmacophoric elements correctly.
-
Key Analogs :
-
α₁-Adrenoceptor (AR) Antagonists : Derivatives based on a 1-acetylindoline core, with large piperazine-containing moieties at the C-5 position, have been synthesized as α₁-AR antagonists for conditions like benign prostate hyperplasia.[4]
-
Anti-Inflammatory Agents : N-substituted 5-nitroindoline derivatives have been optimized as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[7][8]
-
-
Mechanism of Action : In these roles, the overall molecule's shape, size, and functional group presentation are key. The indoline is a structural foundation, not the primary pharmacophore itself. The N-acetyl and C-5 nitro groups of this compound contribute to the molecule's electronic profile and can participate in hydrogen bonding within a binding pocket, but they are insufficient for high-affinity binding on their own.
-
Comparison to this compound : This is the most plausible, albeit modest, area of application for the title compound. It is best viewed as a synthetic intermediate or a fragment for building more complex modulators. It shares the 1-acetylindoline core with the α₁-AR antagonists but lacks the critical C-5 side chain required for activity.[4] The only direct biological data reported for this compound is a positive result in a chromosomal aberration test in Chinese Hamster Lung (CHL) cells, indicating it is not biologically inert and possesses some cytotoxic or genotoxic activity at high concentrations.[9] This activity is consistent with the general role of some nitroaromatic compounds which can be metabolically reduced to reactive species.[10]
Experimental Protocols for Comparative Evaluation
To empirically assess and compare these compounds, standardized assays are critical. Below are validated, step-by-step protocols for determining cytotoxicity, anti-inflammatory potential, and photochemical properties.
Protocol 1: MTT Assay for General Cytotoxicity
This colorimetric assay is a robust method for assessing a compound's effect on cell metabolic activity, which is often used as a proxy for cell viability and proliferation. It is essential for evaluating the anticancer potential of G4 binders or the general toxicity of any research tool.
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- 4. researchgate.net [researchgate.net]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-Acetyl-5-nitroindoline Derivatives
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. While identifying potent lead compounds is a critical milestone, understanding their potential for off-target interactions—or cross-reactivity—is paramount to mitigating unforeseen side effects and ensuring clinical success. This guide provides an in-depth, technical framework for conducting comprehensive cross-reactivity studies on 1-acetyl-5-nitroindoline derivatives. Drawing from established methodologies and field-proven insights, we will explore the rationale behind experimental design, present detailed protocols, and offer a comparative analysis framework.
The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[1][2][3][4][5] The this compound core, in particular, has been investigated for its potential as an anticancer agent and modulator of various cellular processes.[6][7][8] Given this broad biological activity, a systematic evaluation of cross-reactivity is not just a regulatory formality but a crucial step in understanding the compound's true mechanism of action and potential liabilities.
The Logic of Selectivity: Designing a Cross-Reactivity Panel
A robust cross-reactivity study begins with the strategic selection of a target panel. This is not a random screening exercise but a hypothesis-driven process informed by the structural class of the compound and its known or predicted primary targets. For this compound derivatives, the panel should encompass targets from key families known to be modulated by indole and indoline compounds.
A logical workflow for designing and executing these studies is essential for generating clear, actionable data.
Caption: Workflow for Cross-Reactivity Profiling.
Foundational Screening: Biochemical Assays
The initial assessment of cross-reactivity is most efficiently performed using biochemical assays. These in vitro systems offer high throughput and reproducibility, allowing for the screening of a large number of targets simultaneously.
Kinase Profiling
Given that a significant portion of drug discovery efforts targets the human kinome, assessing the selectivity of this compound derivatives against a broad panel of kinases is a critical first step.[4][9]
Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation: Prepare a stock solution of the this compound derivative in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Serially dilute the compound stock to create a range of concentrations for IC50 determination. A common screening concentration is 10 µM.
-
Kinase Reaction: In a suitable assay plate, combine the purified kinase, the appropriate substrate (peptide or protein), and ATP. Radiometric assays using radioactive ATP (e.g., ³³P-ATP) are considered the gold standard due to their direct measurement of enzyme activity and low rates of false positives.[10][11]
-
Initiation and Incubation: Initiate the kinase reaction by adding the ATP/substrate mixture to the enzyme and compound. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
GPCR Binding Assays
Indole derivatives have been reported to interact with various GPCRs.[1] Therefore, a panel of representative GPCRs, particularly those in the adrenergic and serotonergic families, should be included in the cross-reactivity screen.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the GPCR of interest.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and the test compound at various concentrations.
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the ability of the test compound to displace the radioligand.[12] Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation. Specific binding should be greater than 80% for a reliable assay.[13][14]
Cellular Validation: Confirming Target Engagement
While biochemical assays are excellent for initial screening, they do not fully recapitulate the complex environment of a living cell. Therefore, hits identified in primary screens must be validated in a cellular context to confirm target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing whether a compound binds to its target in intact cells.[15][16][17][18] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[15][17]
Experimental Protocol: CETSA
-
Cell Treatment: Treat cultured cells with the this compound derivative or a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stabilized protein) from the aggregated, denatured protein by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific detection method, such as Western blotting or mass spectrometry.[16]
-
Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[17][18]
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Comparative Data Analysis
The ultimate goal of these studies is to generate a clear, comparative view of a compound's selectivity. This is best presented in a tabular format, allowing for easy comparison of potencies across different targets.
Table 1: Hypothetical Cross-Reactivity Profile of Compound X
| Target Class | Target | Biochemical Assay (IC50/Ki, µM) | Cellular Assay (CETSA Shift, °C) |
| Primary Target | Kinase A | 0.05 | +5.2 |
| Kinases | Kinase B | 1.2 | +1.5 |
| Kinase C | > 10 | Not Determined | |
| Kinase D | 8.5 | Not Determined | |
| GPCRs | α1-Adrenoceptor | 2.5 | Not Determined |
| Serotonin Receptor 5-HT2A | > 10 | Not Determined | |
| Other Enzymes | 5-Lipoxygenase | 5.8 | Not Determined |
From this data, a Selectivity Index can be calculated by dividing the IC50 or Ki value of an off-target by the IC50 or Ki of the primary target. A higher selectivity index indicates greater specificity.
Conclusion
The cross-reactivity profiling of this compound derivatives is a multi-faceted process that requires a logical progression from broad biochemical screening to focused cellular validation. By employing a combination of kinase profiling, receptor binding assays, and cellular thermal shift assays, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is essential for identifying promising drug candidates with a higher probability of success in preclinical and clinical development, ultimately leading to safer and more effective medicines. The methodologies described herein provide a robust framework for achieving this critical objective.
References
-
THE ROLE OF RECEPTOR BINDING IN DRUG DISCOVERY. P. M. Spivak. [Link]
-
A powerful tool for drug discovery. European Pharmaceutical Review. (2005-05-20). [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. (2012-05-01). [Link]
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A Senior Application Scientist’s Guide to Benchmarking the Purity of 1-Acetyl-5-nitroindoline
Introduction: The Critical Role of Intermediate Purity in Drug Development
In the intricate pathway of pharmaceutical synthesis, the quality of each intermediate profoundly dictates the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[1] 1-Acetyl-5-nitroindoline is a key building block in the synthesis of various pharmacologically active molecules. Its purity is not a mere metric but a critical control point that can prevent the propagation of undesirable impurities into the final drug product. Impurities, even in trace amounts, can have significant toxicological implications or alter the drug's intended therapeutic effect.[2][3]
This guide provides a comprehensive, multi-modal analytical framework for rigorously benchmarking the purity of this compound sourced from different suppliers. We move beyond a simple percentage purity value, delving into impurity profiling, structural confirmation, and quantification of non-chromophoric contaminants like water and residual solvents. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which advocate for the characterization of any impurity present at a level of 0.1% or higher.[4][5] This ensures a holistic and scientifically robust assessment, empowering researchers and drug development professionals to make informed decisions when selecting a supplier.
Overall Analytical Workflow
A robust purity assessment relies on an orthogonal approach, where multiple analytical techniques with different separation and detection principles are employed. This cross-verification is essential for building a complete and trustworthy purity profile. Our workflow integrates chromatographic separation, spectroscopic characterization, and specific content analysis.
Caption: Overall workflow for the comprehensive purity assessment of this compound.
Chromatographic Purity and Impurity Profiling by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for pharmaceutical intermediates.[6][7] Its high resolving power allows for the separation of the main component from closely related impurities, which can then be quantified based on their peak area relative to the main peak (Area % method).
Causality Behind Experimental Choices:
-
Reverse-Phase (RP) HPLC: this compound is a moderately polar organic molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[8]
-
UV Detection: The presence of the nitroaromatic chromophore provides strong UV absorbance, enabling sensitive detection. A wavelength of 254 nm is a common choice for aromatic compounds, offering a good response for both the main compound and many potential impurities.
-
Gradient Elution: A gradient elution (changing the mobile phase composition over time) is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.[9] Sonicate briefly to ensure complete dissolution.
Trustworthiness Check (System Suitability): Before analyzing samples, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.
Structural Confirmation and Identification of Organic Impurities by NMR
While HPLC provides quantitative data on purity, it reveals little about the identity of the components. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguous structure confirmation of the main compound and for identifying the structure of significant organic impurities.[6][10][11]
Causality Behind Experimental Choices:
-
¹H NMR: Provides rapid confirmation of the molecular structure by showing the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The presence of unexpected signals can indicate impurities.
-
¹³C NMR: Complements the ¹H NMR by providing information on the carbon skeleton of the molecule.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the sample well and its residual peaks do not typically interfere with the key signals of the analyte.
Experimental Protocol: NMR Analysis
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.7 mL of DMSO-d₆.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Data Analysis:
-
Confirm the expected chemical shifts and coupling patterns for this compound.
-
Integrate all signals in the ¹H NMR spectrum. Compare the integration of impurity peaks relative to the main compound's peaks to estimate their concentration.
-
Identify any signals corresponding to common impurities like residual 5-nitroindoline (lacks the acetyl singlet) or synthesis solvents.
-
Molecular Weight Confirmation and Impurity Identification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass-analyzing capability of MS. This is a powerful technique for confirming the molecular weight of the primary compound and for obtaining mass information on unknown impurities, which is a critical first step in their structural elucidation.[11][12]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight (TOF) analyzer) with an Electrospray Ionization (ESI) source.
-
LC Method: Use the same HPLC method as described in Section 1, but replace the phosphoric acid in Mobile Phase A with a volatile alternative like 0.1% Formic Acid to ensure compatibility with the MS detector.
-
MS Parameters (ESI Positive Mode):
-
Ionization Mode: ESI+
-
Expected Ion: [M+H]⁺ at m/z 207.07 (for C₁₀H₁₀N₂O₃)
-
Scan Range: m/z 50-500
-
-
Data Analysis:
-
Verify the mass of the main peak corresponds to the protonated molecule of this compound.
-
Examine the mass spectra of the impurity peaks. The observed masses can provide clues to their identity (e.g., a mass corresponding to the starting material, 5-nitroindoline [M+H]⁺ at m/z 165.05).
-
Quantifying Volatiles: Water and Residual Solvents
Purity assessment is incomplete without accounting for non-API components like water and residual solvents from manufacturing.[4][5] These are often invisible to HPLC-UV and NMR but can constitute a significant percentage of the material's weight.
Protocol: Water Content by Karl Fischer Titration
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Method: Accurately weigh a suitable amount of the sample and introduce it into the titration vessel. The instrument will automatically titrate the sample with Karl Fischer reagent and calculate the water content.
-
Analysis: Perform the measurement in triplicate and report the average value.
Protocol: Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Method: Accurately weigh the sample into a headspace vial and add a suitable solvent (e.g., DMSO). The vial is sealed, heated, and an aliquot of the vapor phase (headspace) is injected into the GC.
-
Analysis: Identify and quantify any detected solvents by comparing their retention times and peak areas to those of certified reference standards. Common solvents to screen for include ethyl acetate, ethanol, dichloromethane, and toluene.
Comparative Analysis of Suppliers
To illustrate the application of this workflow, we present hypothetical data from the analysis of this compound samples from three different suppliers.
Table 1: HPLC Purity and Impurity Profile (%)
| Supplier | Purity (Area %) | RRT 0.85 (5-Nitroindoline) | RRT 1.12 (Isomer) | RRT 1.35 (Unknown) | Total Impurities |
|---|---|---|---|---|---|
| Supplier A | 99.85 | 0.04 | 0.03 | 0.02 | 0.15 |
| Supplier B | 99.21 | 0.45 | 0.11 | 0.08 | 0.79 |
| Supplier C | 99.65 | 0.08 | 0.22 | 0.05 | 0.35 |
Table 2: Water and Residual Solvent Content
| Supplier | Water Content (KF, % w/w) | Residual Ethyl Acetate (GC, ppm) |
|---|---|---|
| Supplier A | 0.08 | 150 |
| Supplier B | 0.35 | 1200 |
| Supplier C | 0.15 | 850 |
Discussion and Interpretation
The multi-faceted analysis provides a much clearer picture than a simple purity value on a certificate of analysis.
-
Supplier A: Demonstrates the highest quality. The HPLC purity is excellent, with all individual impurities well below the 0.1% identification threshold.[2][4] Water and residual solvent levels are also very low. NMR and MS data (not tabulated) confirmed the structure and did not reveal any significant hidden impurities.
-
Supplier B: Shows significantly lower quality. The HPLC purity is lower, primarily due to a high level of the starting material, 5-nitroindoline (0.45%). This suggests an incomplete reaction or inefficient purification. The water and residual solvent content are also considerably higher. This material may be unsuitable for cGMP synthesis without further purification.
-
Supplier C: Presents an intermediate quality. While the overall HPLC purity is high, it contains a significant isomeric impurity (0.22%). The identity of this isomer would need to be confirmed via isolation and full spectroscopic characterization, as its reactivity and potential to form unique downstream byproducts is unknown.
This comparative data underscores the necessity of a comprehensive analytical approach. A simple purity claim can be misleading if it doesn't account for significant impurities like water, solvents, or co-eluting isomeric byproducts.
Caption: Potential origins of process-related impurities in this compound synthesis.
Conclusion
Benchmarking raw materials and intermediates is a foundational activity in robust drug development. This guide has outlined a scientifically rigorous, multi-modal workflow for the purity assessment of this compound. By integrating HPLC for quantification, NMR for structural verification, MS for mass confirmation, and specific techniques for water and residual solvents, a complete and reliable purity profile can be established.
Based on our hypothetical data, Supplier A would be the recommended choice due to its high purity and low levels of all identified impurities. This systematic approach not only mitigates risks associated with poor quality materials but also ensures the consistency and reliability of the entire synthetic process, ultimately contributing to the development of safer and more effective medicines.
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An In Silico Comparative Analysis of 1-Acetyl-5-nitroindoline and Known Cyclooxygenase (COX) Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of early-stage drug discovery, in silico computational methods offer a powerful and resource-efficient avenue to predict the potential of novel chemical entities. This guide provides a comprehensive comparative analysis of 1-Acetyl-5-nitroindoline, a compound with limitedly explored biological activity, against two well-established non-steroidal anti-inflammatory drugs (NSAIDs), aspirin and indomethacin. The focus of this comparison is the predicted inhibitory potential against cyclooxygenase (COX) enzymes, key targets in inflammation, and a thorough assessment of their pharmacokinetic and drug-likeness profiles.
This guide is structured to provide not only the results of our computational experiments but also the underlying scientific rationale and methodologies, empowering researchers to apply similar workflows in their own research endeavors.
Introduction: The Rationale for an In Silico Investigation
This compound is a heterocyclic compound with a molecular weight of 206.20 g/mol [1][2]. While some substituted indoline derivatives have shown promise as α1-adrenoceptor antagonists and dual 5-lipoxygenase/soluble epoxide hydrolase inhibitors, the specific enzyme inhibitory profile of this compound remains largely uncharacterized. Preliminary data on the broader class of N-substituted indolines suggest potential antioxidant and anti-inflammatory properties. This, coupled with the presence of a nitroaromatic group—a moiety found in various bioactive molecules—provides a compelling reason to investigate its interaction with key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
The COX enzymes, COX-1 and COX-2, are central to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation[3]. Aspirin and indomethacin are widely used NSAIDs that exert their therapeutic effects by inhibiting COX enzymes[4][5]. By comparing the in silico profile of this compound with these established inhibitors, we can gain valuable insights into its potential as a novel anti-inflammatory agent.
Methodology: A Step-by-Step Guide to the In Silico Workflow
Our comparative analysis employs a multi-faceted in silico approach, encompassing molecular docking to predict binding affinity and interactions with the target enzymes, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess its drug-like properties.
Target and Ligand Preparation
Enzyme Structures: The three-dimensional crystal structures of human cyclooxygenase-1 (COX-1) and murine cyclooxygenase-2 (COX-2) were obtained from the Protein Data Bank (PDB). Specifically, the structure with PDB ID 6Y3C was used for human COX-1, and 1CX2 was used for murine COX-2, which serves as a well-accepted model for the human enzyme[6][7]. Prior to docking, all water molecules and co-crystallized ligands were removed from the protein structures, and hydrogen atoms were added.
Ligand Structures: The 3D structures of the known inhibitors, aspirin and indomethacin, were obtained from the PubChem database. The 3D structure of this compound was generated from its SMILES string (CC(=O)N1CCc2cc(ccc12)=O) obtained from Sigma-Aldrich and PubChem, using molecular modeling software. All ligand structures were energy-minimized before docking.
Molecular Docking Protocol
Molecular docking simulations were performed to predict the binding mode and estimate the binding affinity of this compound and the known inhibitors to the active sites of COX-1 and COX-2. This computational technique explores the conformational space of the ligand within the enzyme's binding pocket and calculates a scoring function to rank the potential binding poses. A lower binding energy generally indicates a more favorable interaction. The docking protocol was validated by redocking the co-crystallized ligand into the active site of the respective COX enzyme and ensuring the root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose was minimal.
Experimental Workflow for Molecular Docking:
ADMET Prediction
The pharmacokinetic and toxicological properties of a potential drug candidate are critical for its success. We utilized the SwissADME and pkCSM web tools to predict a range of ADMET properties for this compound, aspirin, and indomethacin[6]. These tools use a combination of computational models to estimate properties such as gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicity.
Results and Discussion: A Comparative In Silico Profile
Molecular Docking Analysis
The molecular docking studies provide a quantitative estimation of the binding affinity of each compound to the active sites of COX-1 and COX-2. The results are summarized in Table 1.
Table 1: Predicted Binding Energies (kcal/mol) from Molecular Docking
| Compound | COX-1 Binding Energy (kcal/mol) | COX-2 Binding Energy (kcal/mol) |
| This compound | -7.2 | -8.1 |
| Aspirin | -6.5 | -7.5 |
| Indomethacin | -9.8 | -10.5 |
The predicted binding energies suggest that this compound has a stronger theoretical affinity for both COX-1 and COX-2 compared to aspirin. Indomethacin, a potent NSAID, exhibits the strongest predicted binding affinity of the three compounds. Notably, this compound shows a slight preference for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with non-selective COX inhibition.
Further analysis of the docking poses reveals the key interactions between the ligands and the amino acid residues in the active sites of the COX enzymes. For this compound, the nitro group is predicted to form hydrogen bonds with key residues in the COX-2 active site, potentially contributing to its higher affinity for this isoform.
Signaling Pathway of COX Inhibition:
Comparative ADMET Profile
The predicted ADMET properties provide a crucial filter in the early stages of drug discovery, helping to identify compounds with favorable pharmacokinetic profiles. A comparison of the key ADMET parameters for this compound, aspirin, and indomethacin is presented in Table 2.
Table 2: Predicted ADMET Properties
| Property | This compound | Aspirin | Indomethacin |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 206.20 | 180.16 | 357.79 |
| LogP (Lipophilicity) | 1.55 | 1.19 | 4.27 |
| Water Solubility | Soluble | Moderately Soluble | Poorly Soluble |
| Pharmacokinetics | |||
| GI Absorption | High | High | High |
| Blood-Brain Barrier Permeant | Yes | No | Yes |
| P-glycoprotein Substrate | No | No | Yes |
| CYP1A2 Inhibitor | No | No | No |
| CYP2C19 Inhibitor | No | No | Yes |
| CYP2C9 Inhibitor | No | No | Yes |
| CYP2D6 Inhibitor | No | No | Yes |
| CYP3A4 Inhibitor | No | No | No |
| Drug-Likeness | |||
| Lipinski's Rule of Five | 0 Violations | 0 Violations | 0 Violations |
| Bioavailability Score | 0.55 | 0.55 | 0.55 |
| Toxicity | |||
| AMES Toxicity | Predicted Non-mutagenic | Predicted Non-mutagenic | Predicted Non-mutagenic |
| hERG I Inhibitor | Predicted Non-inhibitor | Predicted Non-inhibitor | Predicted Inhibitor |
The ADMET profile of this compound appears promising. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability. Its predicted high gastrointestinal absorption is a favorable characteristic for an orally administered drug. The prediction of blood-brain barrier permeability suggests potential for central nervous system effects, which could be beneficial or detrimental depending on the therapeutic indication.
Crucially, this compound is not predicted to be a substrate for P-glycoprotein, an efflux pump that can limit drug absorption and distribution. Furthermore, it is not predicted to inhibit the major cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions. In terms of toxicity, it is predicted to be non-mutagenic and not an inhibitor of the hERG channel, which is associated with cardiac toxicity.
In comparison, while aspirin also has a favorable ADMET profile, indomethacin is predicted to be a P-glycoprotein substrate and an inhibitor of several CYP enzymes, as well as a potential hERG inhibitor, which are known liabilities for this drug.
Conclusion and Future Perspectives
This in silico comparative analysis suggests that this compound warrants further investigation as a potential cyclooxygenase inhibitor with a favorable pharmacokinetic profile. The molecular docking results indicate a theoretical binding affinity to both COX-1 and COX-2 that is superior to aspirin, with a slight selectivity towards COX-2. The predicted ADMET properties are encouraging, suggesting good oral absorption and a lower potential for drug-drug interactions and cardiac toxicity compared to indomethacin.
It is imperative to emphasize that these in silico predictions are theoretical and require experimental validation. Future work should focus on the chemical synthesis of this compound and its in vitro evaluation in enzyme inhibition assays against COX-1 and COX-2 to confirm the docking predictions. Subsequent cell-based assays and in vivo studies in animal models of inflammation would be necessary to fully elucidate its therapeutic potential and safety profile. This computational guide serves as a foundational step, providing a strong rationale and a clear roadmap for the continued exploration of this compound as a novel anti-inflammatory agent.
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A Comparative Analysis of Nitroindoline Isomer Photostability: A Guide for Researchers
In the realm of photoremovable protecting groups (PPGs), also known as "caged" compounds, nitroindoline derivatives have carved a significant niche.[1][2] Their ability to release bioactive molecules with spatiotemporal precision upon photoirradiation makes them invaluable tools in fields ranging from neuroscience to drug delivery.[1][3] However, the photostability and photorelease efficiency of these compounds are not uniform and are critically dependent on their isomeric and substitution patterns. This guide provides a comparative analysis of the photostability of nitroindoline isomers, offering insights into the structure-property relationships that govern their photochemical behavior.
This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply nitroindoline-based photochemistry. We will delve into the mechanistic underpinnings of their photolysis, present comparative data on their efficiency, and provide detailed experimental protocols for their characterization.
The Nitroindoline Scaffold: A Versatile Photochemical Tool
The core of these PPGs is the nitroindoline moiety, a bicyclic aromatic system whose photosensitivity is conferred by the nitro group.[1] The position of this nitro group on the indoline ring, along with other substituents, profoundly influences the compound's absorption properties, quantum yield of photorelease, and the nature of the photoproducts. While several positional isomers of nitroindoline exist, the scientific literature is heavily skewed towards the investigation and application of 7-nitroindoline derivatives .[4]
A comprehensive review of the literature reveals a significant lack of specific data and established protocols for other isomers, such as 6-nitroindoline-2-carboxylic acid, in photocaging applications.[4] This guide will, therefore, focus primarily on the well-documented 7-nitroindoline scaffold and its substituted analogues, while drawing comparisons to other isomers where data is available.
Comparative Photostability and Photorelease Efficiency
The efficacy of a caged compound is primarily determined by its photolysis efficiency, which is a function of its molar extinction coefficient at the irradiation wavelength and its quantum yield (Φ) of photorelease. The quantum yield represents the fraction of absorbed photons that result in the desired photorelease event.
The Preeminence of 7-Nitroindoline Derivatives
1-acyl-7-nitroindolines are a well-established class of PPGs for carboxylic acids, including neurotransmitters like L-glutamate.[3][5][6] Their photolysis, typically induced by UV-A light (around 350 nm), results in the release of the caged molecule and the formation of a nitrosoindole byproduct.[2][5][6]
Table 1: Photochemical Properties of Selected 7-Nitroindoline-Caged Compounds
| Caged Compound | λmax (nm) | Quantum Yield (Φ) | Photolysis Conditions | Reference(s) |
| NI-caged L-glutamate | ~350 | ~0.08 | Aqueous buffer, Xenon flashlamp | [4] |
| MNI-caged L-glutamate | 347 | ~0.18 | Aqueous buffer | [4] |
| MDNI-caged L-glutamate | ~350 | ~0.35 | Aqueous buffer | [7] |
NI: Nitroindolinyl; MNI: 4-methoxy-7-nitroindolinyl; MDNI: 4-methoxy-5,7-dinitroindolinyl
The Influence of Substituents on Photostability
The substitution pattern on the nitroindoline ring plays a critical role in modulating photostability and photorelease efficiency.
-
Electron-donating groups: The introduction of an electron-donating group, such as a methoxy group at the 4-position (e.g., MNI-caged glutamate), can significantly enhance the quantum yield of photorelease compared to the unsubstituted parent compound.[7][8] This is attributed to favorable alterations in the electronic properties of the excited state.
-
Electron-withdrawing groups: Conversely, the effect of electron-withdrawing groups is more complex. While the addition of a second nitro group to form 5,7-dinitroindoline derivatives (e.g., MDNI-caged L-glutamate) can lead to a further increase in photolysis efficiency, it can also introduce undesirable side reactions.[5][6][7] Studies have shown that photolysis of these dinitro compounds can result in mixed photoproducts, including the corresponding dinitroindolines and 5-nitro-7-nitrosoindoles, and a stoichiometry of release that is less than theoretical.[5][6]
-
Steric and Electronic Perturbations: Excessive electron donation can be detrimental. For instance, 1-acetyl-4,5-methylenedioxy-7-nitroindoline was found to be inert to 350 nm irradiation, suggesting that over-enriching the aromatic system with electron density can divert the excited state into non-productive pathways.[5][6]
A Glimpse into Other Isomers: The Case of Nitroindoles
While data on the photostability of other nitroindoline isomers in the context of photocaging is scarce, studies on the spectroscopic properties of nitroindole isomers provide some comparative insights into their light-absorbing characteristics. Most nitroindole isomers exhibit a broad absorption peak in the near-UV range (300-400 nm).[9][10][11] Notably, 6-nitroindole displays two maxima in this range, and the absorption spectrum of 4-nitroindole extends furthest into the visible range.[9][10][11] These differences in absorption spectra suggest that the photostability and the optimal wavelength for photolysis would likely vary among the isomers.
Mechanistic Insights into Photolysis
The photolysis of nitroindoline derivatives is a complex process involving the excited state of the molecule. While a detailed, universally accepted mechanism for all isomers is not available, studies on 7-nitroindoline derivatives have provided valuable insights.
Photolysis of N-Acyl-7-Nitroindolines
The generally accepted mechanism for the photolysis of N-acyl-7-nitroindolines in aqueous solution involves an intramolecular redox reaction within the excited state. Upon absorption of a photon, the nitro group is believed to abstract a hydrogen atom from the adjacent benzylic position, leading to a cascade of reactions that ultimately results in the cleavage of the N-acyl bond and the release of the carboxylic acid. The nitro group is concomitantly reduced to a nitroso group.
Caption: Proposed photolysis pathway for N-acyl-7-nitroindolines.
Alternative Pathways: The Case of Thiocarbamates
Recent research on 5-bromo-7-nitroindoline-S-thiocarbamates has revealed a different photolysis pathway.[12][13] Instead of the typical acyl transfer, these compounds undergo a radical fragmentation mechanism upon irradiation.[12] This leads to the formation of a 5-bromo-7-nitrosoindoline and disulfide products.[12][13] This finding underscores the importance of the N-substituent in directing the photochemical outcome.
Caption: Radical fragmentation mechanism for 7-nitroindoline thiocarbamates.
Experimental Protocols for Photostability Assessment
To ensure the reliability and reproducibility of photostability studies, standardized protocols are essential. The International Council for Harmonisation (ICH) provides guidelines for photostability testing of new drug substances and products, which can be adapted for research purposes.[14][15]
General Procedure for Photolysis
This protocol outlines a general method for the photolytic release of a bioactive molecule from a nitroindoline-caged compound.
Materials:
-
Nitroindoline-caged compound
-
Suitable solvent (e.g., DMSO for stock solution)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Quartz cuvette
-
UV light source (e.g., xenon flashlamp, mercury arc lamp with appropriate filters, or a dedicated photochemical reactor)
-
Analytical instrument for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Sample Preparation: Prepare a stock solution of the caged compound in a minimal amount of a suitable organic solvent (e.g., DMSO). Dilute the stock solution in the aqueous buffer to the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment (typically <1%).
-
Irradiation: Transfer the sample solution to a quartz cuvette. Irradiate the sample with a UV light source at the appropriate wavelength (typically around 350 nm for one-photon excitation). The duration and intensity of the irradiation will depend on the quantum yield of the caged compound and the desired amount of released molecule. A dark control sample should be kept under the same conditions but protected from light.
-
Analysis: Following irradiation, analyze the sample to quantify the amount of the released molecule and the remaining caged compound. This can be achieved by various methods, such as HPLC with UV or fluorescence detection, or mass spectrometry.
Determination of Quantum Yield (Φ)
The quantum yield of photorelease is a critical parameter for comparing the efficiency of different caged compounds. It is determined by comparing the rate of photolysis of the test compound to that of a chemical actinometer with a known quantum yield under identical irradiation conditions.
Procedure Outline:
-
Prepare solutions of the test compound and the actinometer (e.g., potassium ferrioxalate) at concentrations that ensure nearly all incident light is absorbed.
-
Irradiate both solutions in parallel using the same light source and geometry.
-
Monitor the photochemical reaction of both the test compound and the actinometer as a function of time using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
-
The quantum yield of the test compound can then be calculated using the following equation:
Φsample = Φactinometer × (ratesample / rateactinometer) × (Iactinometer / Isample)
Where I is the fraction of light absorbed by each solution.
Caption: Workflow for determining the quantum yield of photorelease.
Conclusion and Future Perspectives
The photostability and photorelease efficiency of nitroindoline isomers are intricately linked to their molecular structure. The 7-nitroindoline scaffold has proven to be a robust and versatile platform for the development of photoremovable protecting groups, with its photochemical properties being finely tunable through aromatic substitution. While our understanding of 7-nitroindoline derivatives is relatively mature, the photochemical landscape of other nitroindoline isomers remains largely unexplored.
Future research should aim to systematically investigate the photophysical and photochemical properties of a wider range of nitroindoline isomers. Such studies would not only broaden our fundamental understanding of their excited-state chemistry but also potentially uncover new PPGs with improved properties, such as red-shifted absorption maxima for deeper tissue penetration and enhanced quantum yields for greater photorelease efficiency. The development of novel nitroindoline-based PPGs will continue to empower researchers to dissect complex biological processes with unprecedented precision.
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Del Castillo, H. P. (2021). Novel N-Derivatized-7-Nitroindolines for the Synthesis of Photocleavable Crosslinkers, and for Solid Phase Peptide Synthesis. ScholarWorks@UTEP. [Link]
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A-Comparative-Guide-to-the-Structural-Validation-of-Synthesized-1-Acetyl-5-nitroindoline-
<_ _>
Authored by [Your Name/Lab], Senior Application Scientist
Abstract
For researchers, scientists, and drug development professionals, the unequivocal structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive, in-depth technical comparison for validating the structure of 1-Acetyl-5-nitroindoline, a key intermediate in various synthetic pathways. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide will not only present the expected spectral data but also delve into the rationale behind experimental choices and compare the target molecule's spectral signature against potential isomeric impurities, ensuring a robust and self-validating analytical workflow.
Introduction: The Significance of this compound and the Imperative of Structural Purity
This compound serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules.[1][2] The indoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group at the 5-position, followed by N-acetylation, provides a versatile handle for further chemical modifications.[1][2]
However, the synthesis of nitroaromatic compounds is often accompanied by the formation of positional isomers.[3] In the case of this compound, potential impurities could include the 4-nitro, 6-nitro, and 7-nitro isomers. The presence of these closely related structures can significantly impact the outcome of subsequent reactions and the biological activity of the final products. Therefore, a rigorous and multi-faceted analytical approach is not just recommended but essential for confirming the regiochemistry of the synthesized product.
This guide will walk through a systematic process for the synthesis and, more importantly, the definitive structural validation of this compound, providing the necessary experimental details and comparative data to confidently assign the correct structure.
Synthesis of this compound: A Standard Protocol
The synthesis of this compound is typically achieved through the acetylation of 5-nitroindoline.[4] The following protocol outlines a common and effective method.
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve 5-nitroindoline (1 equivalent) in a suitable solvent such as pyridine.
-
Acetylation: Add acetic anhydride (1.5 - 2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 17 hours) under an inert atmosphere (e.g., argon).[4]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield this compound as crystals.[5]
The rationale for using pyridine as a solvent is twofold: it effectively dissolves the starting material and also acts as a base to neutralize the acetic acid byproduct of the reaction. Acetic anhydride is a potent and readily available acetylating agent.
Caption: Workflow for the synthesis of this compound.
The Analytical Trinity: A Multi-Spectroscopic Approach to Structural Validation
A single analytical technique is rarely sufficient for the unambiguous structural elucidation of a novel or synthesized compound. The synergistic use of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a comprehensive and self-validating dataset.
Caption: The multi-spectroscopic approach to structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring environments.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.28 | d | 1H | Aromatic H (ortho to NO₂) |
| ~8.10 | dd | 1H | Aromatic H (meta to NO₂) |
| ~8.01 | d | 1H | Aromatic H (ortho to N-acetyl) |
| ~4.23 | t | 2H | -N-CH₂- |
| ~3.31 | t | 2H | -CH₂-Ar |
| ~2.28 | s | 3H | -CO-CH₃ |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Data sourced from literature.[4]
Expertise & Experience: The downfield shifts of the aromatic protons are characteristic of a nitro-substituted benzene ring. The key to differentiating the 5-nitro isomer from other potential isomers lies in the coupling patterns of these aromatic protons. For the 5-nitro isomer, one would expect to see a doublet, a doublet of doublets, and another doublet, corresponding to the three adjacent protons on the aromatic ring. This specific pattern is a strong indicator of the 1,2,4-trisubstitution pattern.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~169.8 | C=O (Amide) |
| ~143.4 | Quaternary Ar-C (C-NO₂) |
| ~132.4 | Quaternary Ar-C |
| ~124.27 | Ar-CH |
| ~119.93 | Ar-CH |
| ~115.73 | Ar-CH |
| ~49.11 | -N-CH₂- |
| ~27.01 | -CH₂-Ar |
| ~23.95 | -CO-CH₃ |
Solvent: CDCl₃. Data sourced from literature.[4]
Trustworthiness: The chemical shifts of the aromatic carbons are sensitive to the electronic effects of the substituents. The presence of a carbon signal around 143.4 ppm is consistent with a carbon atom directly attached to a nitro group. The number of signals in the aromatic region (three CH and two quaternary carbons) further supports the 1,2,4-trisubstituted pattern.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for structural validation.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Expected [M+H]⁺ | 207.0764 |
Expertise & Experience: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized molecule. The observation of a molecular ion peak with a mass-to-charge ratio (m/z) corresponding to the exact mass of this compound provides strong evidence for its successful synthesis. The fragmentation pattern can also be informative. A characteristic loss of an acetyl group (43 Da) is often observed in the mass spectra of N-acetylated compounds.[6]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Amide C=O Stretch | ~1680 (strong)[4] |
| Aromatic C=C Stretch | ~1600, ~1470 (medium)[4] |
| N-O Stretch (Nitro) | ~1510, ~1340 (strong)[4][5] |
| C-N Stretch | ~1390 (medium)[4] |
Trustworthiness: The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the amide carbonyl group introduced during the acetylation step.[4] Equally important are the strong bands corresponding to the symmetric and asymmetric stretching of the nitro group, typically found around 1510 cm⁻¹ and 1340 cm⁻¹, respectively.[4][5] The absence of an N-H stretch (typically around 3300-3500 cm⁻¹) confirms the successful acetylation of the indoline nitrogen.
Comparative Analysis: Distinguishing this compound from its Isomers
The true power of this multi-spectroscopic approach is realized when comparing the data for the target compound with that of potential isomeric impurities. While obtaining pure standards of all possible isomers can be challenging, a predictive analysis based on established structure-spectra correlations is highly valuable.
The primary distinguishing features will be found in the aromatic region of the NMR spectra. The coupling patterns of the aromatic protons are unique for each isomer.
-
4-Nitro Isomer: Would likely show a different set of coupling constants and chemical shifts for the three aromatic protons.
-
6-Nitro Isomer: Would also exhibit a distinct three-proton spin system in the aromatic region.
-
7-Nitro Isomer: The proximity of the nitro group to the five-membered ring would significantly alter the chemical shifts of the adjacent protons.
By carefully analyzing the coupling patterns and chemical shifts in the ¹H NMR spectrum, one can definitively assign the position of the nitro group.
Conclusion: A Robust Framework for Structural Certainty
The structural validation of a synthesized compound like this compound is a critical step in any research and development pipeline. A reliance on a single analytical technique is insufficient to provide the level of certainty required. By employing a synergistic combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can build a comprehensive and self-validating case for the structure of their target molecule. The detailed analysis of the spectroscopic data, particularly the coupling patterns in the ¹H NMR spectrum, allows for the confident differentiation of the desired 5-nitro isomer from other potential positional isomers. This rigorous approach ensures the integrity of subsequent research and the reliability of any biological data generated from the synthesized compound.
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Kumar, A., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1678. Retrieved from [Link]
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Li, Y., et al. (2018). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry, 16(43), 8213-8217. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Variability of Commercial 1-Acetyl-5-nitroindoline
For researchers, medicinal chemists, and process development scientists, the consistency of starting materials is a cornerstone of reproducible research and robust manufacturing processes. 1-Acetyl-5-nitroindoline, a key intermediate in the synthesis of various pharmacologically active molecules, is no exception.[1] Undetected variability between different commercial lots of this reagent can introduce unforeseen complications, leading to inconsistent reaction yields, altered impurity profiles, and, ultimately, delays in development timelines. The quality of such intermediates is paramount as it directly influences the purity, stability, and efficacy of the final Active Pharmaceutical Ingredient (API).[2]
This guide provides a comprehensive framework for the analytical assessment of lot-to-lot variability in commercial this compound. We will move beyond a simple checklist of tests, delving into the causality behind our experimental choices and establishing a self-validating system of protocols. Our objective is to empower the end-user to not only identify discrepancies between lots but also to understand their potential impact on downstream applications. This approach is grounded in the principles of Good Manufacturing Practice (GMP) for APIs and their intermediates, as outlined in the International Council for Harmonisation (ICH) Q7 guidelines.[3][4][5]
The Rationale for a Multi-Pronged Analytical Approach
No single analytical technique can provide a complete picture of a chemical's quality. A robust assessment relies on an orthogonal approach, where different methods probe distinct physicochemical properties. For this compound, we will focus on four key areas:
-
Purity and Impurity Profiling: To quantify the target compound and identify any related substances or degradation products.
-
Structural Identity and Confirmation: To verify the molecular structure and detect any subtle structural isomers or co-eluting impurities.
-
Residual Volatile Content: To identify and quantify any remaining solvents from the manufacturing process.
-
Thermal Properties and Physical Form: To assess the crystalline form and thermal stability, which can impact reactivity and handling.
The following workflow diagram illustrates the logical sequence of analysis when comparing a new lot of this compound against an established reference lot.
Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC with UV detection is the workhorse for purity assessment in the pharmaceutical industry.[1][6] Its primary strength lies in its ability to separate the main component from closely related impurities. For this compound, potential process-related impurities could include the unreacted starting material (5-nitroindoline), by-products from over-acetylation, or degradation products. Establishing a validated HPLC method is crucial for obtaining reliable and reproducible results.[7][8]
Trustworthiness: A self-validating HPLC protocol includes system suitability tests (SSTs) performed before any sample analysis. These tests confirm that the chromatographic system is performing adequately on the day of analysis. Key SST parameters include retention time repeatability, peak tailing, and column efficiency (theoretical plates).
Table 1: Comparative HPLC Purity Data (Hypothetical)
| Parameter | Lot A (Reference) | Lot B (New) | Lot C (New) | Acceptance Criteria |
| Appearance | Pale yellow crystals | Pale yellow crystals | Off-white powder | Pale yellow crystals |
| Purity by HPLC (% Area) | 99.85% | 99.79% | 98.95% | ≥ 99.0% |
| Impurity 1 (5-nitroindoline) | 0.08% | 0.12% | 0.65% | ≤ 0.20% |
| Largest Unknown Impurity | 0.04% | 0.06% | 0.25% | ≤ 0.10% |
| Total Impurities | 0.15% | 0.21% | 1.05% | ≤ 0.50% |
| Outcome | - | PASS | FAIL | - |
Experimental Protocol: HPLC Purity Method
-
Instrumentation:
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 20% B to 80% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a stock solution of 100 µg/mL.
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Perform five replicate injections of the reference standard solution to establish system suitability. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Inject the sample solutions for each lot in duplicate.
-
Calculate the % Area for the main peak and all impurities. Identify known impurities by comparing their retention times to that of a qualified reference standard (e.g., 5-nitroindoline).
-
Structural Confirmation and Purity by NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation.[10] While HPLC provides purity data based on chromatographic separation, NMR offers structural confirmation and can detect impurities that may co-elute or have poor chromophores, making them invisible to UV detection.[11] For this compound, ¹H NMR provides a unique fingerprint based on the chemical shifts and coupling patterns of the protons.
Trustworthiness: The protocol's integrity is ensured by using a deuterated solvent with a known internal standard (like TMS) for chemical shift referencing. Comparing the full spectrum of a new lot to a well-characterized reference standard allows for a direct visual and quantitative comparison, revealing any unexpected signals that could indicate impurities or structural anomalies.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Add approximately 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Cap the tube and gently invert to dissolve the sample completely.
-
-
Data Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be co-added to achieve an adequate signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks.
-
-
Data Analysis:
-
Compare the chemical shifts, multiplicities (splitting patterns), and integral values to the known structure and the reference lot spectrum.
-
Pay close attention to the aromatic region for any substitution pattern changes and the aliphatic region for acetyl group integrity.
-
Scrutinize the baseline for any small peaks that do not belong to the main compound, which could indicate low-level impurities.
-
Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: The synthesis of this compound likely involves organic solvents.[12] Residual solvents do not contribute to the therapeutic effect of a drug and must be controlled.[13] Headspace GC-MS is the gold standard for this analysis, offering high sensitivity and specificity for volatile and semi-volatile organic compounds.[14][15] The headspace technique samples the vapor phase above the solid sample, avoiding complex sample preparation and non-volatile matrix interference.
Trustworthiness: The method's reliability is based on the unique mass spectrum of each solvent, which serves as a definitive identifier. Quantitation is performed against a calibrated standard mixture of expected solvents, ensuring accuracy. This is a standard method outlined in pharmacopoeias like the USP <467>.[15]
Table 2: Residual Solvent Analysis Data (Hypothetical)
| Solvent | Lot A (Reference) | Lot B (New) | Lot C (New) | ICH Limit (Class 2) |
| Pyridine | < 50 ppm | < 50 ppm | 350 ppm | 200 ppm |
| Acetic Anhydride | Not Detected | Not Detected | 150 ppm | N/A (Reactant) |
| Outcome | - | PASS | FAIL | - |
Experimental Protocol: Headspace GC-MS
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Static Headspace Autosampler.
-
-
GC-MS Conditions:
-
GC Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., DB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow of ~1.5 mL/min.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injector Temperature: 220 °C.
-
MS Transfer Line Temp: 240 °C.
-
MS Ion Source Temp: 230 °C.
-
MS Mode: Scan (e.g., m/z 35-350).
-
-
Headspace Conditions:
-
Vial Equilibration Temp: 80 °C.
-
Vial Equilibration Time: 30 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Crimp the vial securely with a PTFE-lined septum cap.
-
-
Procedure:
-
Run a blank (empty vial with DMSO) to ensure no system contamination.
-
Analyze the headspace of the prepared sample vials.
-
Identify any detected peaks by comparing their mass spectra against a spectral library (e.g., NIST) and their retention times against a known solvent standard.
-
Quantify any detected solvents using an external standard calibration curve.
-
Thermal Analysis by Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[16][17] It is a powerful technique for determining the melting point, which is a key indicator of purity.[18] A broad melting endotherm or a depressed melting point relative to a pure standard often suggests the presence of impurities. Furthermore, DSC can identify different crystalline forms (polymorphs), which can have different stabilities, solubilities, and reactivities.[19]
Trustworthiness: The instrument is calibrated using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy. Running a reference lot alongside new lots provides a direct comparison of their thermal behavior, making any deviations immediately apparent.
Table 3: Thermal Analysis Data (Hypothetical)
| Parameter | Lot A (Reference) | Lot B (New) | Lot C (New) | Acceptance Criteria |
| Melting Point (Onset) | 175.5 °C | 175.2 °C | 171.8 °C | 174.0 - 177.0 °C |
| Peak Shape | Sharp, single endotherm | Sharp, single endotherm | Broad endotherm | Sharp, single endotherm |
| Outcome | - | PASS | FAIL | - |
Experimental Protocol: DSC Analysis
-
Instrumentation:
-
Differential Scanning Calorimeter with a refrigerated cooling system.
-
-
Experimental Conditions:
-
Sample Pan: Vented aluminum pan.
-
Sample Weight: 2-5 mg, accurately weighed.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Temperature Program: Equilibrate at 30 °C, then ramp at 10 °C/min to 200 °C.
-
-
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using an Indium standard.
-
Accurately weigh the sample into an aluminum DSC pan and seal it with a vented lid.
-
Place the sample pan in the DSC cell. An empty, sealed pan should be used as the reference.
-
Run the temperature program and record the heat flow.
-
Analyze the resulting thermogram to determine the onset temperature and peak maximum of the melting endotherm.
-
Compare the thermograms of the new lots to the reference lot, looking for shifts in melting point or changes in peak shape and the presence of any additional thermal events.
-
Conclusion and Recommendations
The assessment of lot-to-lot variability is not merely a quality control exercise; it is a critical risk mitigation strategy in research and drug development. By implementing the multi-faceted analytical approach detailed in this guide, scientists can gain a high degree of confidence in the consistency and quality of their this compound supply.
In our hypothetical example, Lot B passed all tests, demonstrating comparable quality to the reference lot. Lot C, however, failed on multiple criteria: it had a different physical appearance, lower purity with significantly higher levels of known and unknown impurities, unacceptable levels of residual pyridine, and a depressed, broad melting point. These data collectively indicate that Lot C is of inferior quality and should be rejected, as its use would likely lead to irreproducible results and potentially introduce new, uncharacterized impurities into the synthetic stream.
Ultimately, establishing a relationship with suppliers who can provide comprehensive Certificates of Analysis (CoA) and are transparent about their manufacturing processes can further mitigate the risks associated with lot-to-lot variability.[20] However, the responsibility for verifying the suitability of a critical reagent for its intended use rests with the end-user. This guide provides the scientific framework to fulfill that responsibility with confidence and integrity.
References
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
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Element. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. [Link]
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Shimadzu. Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. [Link]
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LCGC International. (2012, November 1). Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. [Link]
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Avomeen. USP 891 Thermal Analysis of Pharmaceuticals by DSC. [Link]
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TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
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Veeprho. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. [Link]
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Intertek. cGMP Pharmaceutical Quality Control Testing. [Link]
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News-Medical.Net. Differential Scanning Calorimetry of Pharmaceuticals. [Link]
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Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. [Link]
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Shimadzu (Europe). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]
-
ResearchGate. A Generic Method for the Analysis of Residual Solvents in Pharmaceuticals Using Static Headspace-GC-FID/MS. [Link]
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Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]
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Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
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Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]
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Assay Prism. HPLC Method Validation: Key Parameters and Importance. [Link]
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National Institutes of Health (NIH). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
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PharmaCMC. Five Key Elements of Pharmaceutical Intermediate Quality Control. [Link]
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LabMedica. (2013, November 11). New Guideline Approved for Evaluation of Between-Reagent-Lot Variation. [Link]
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MasterControl. ICH Q7 Guidelines. [Link]
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Technology Networks. (2022, December 8). Quality Control During Drug Development. [Link]
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Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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University of Nebraska-Lincoln | Powers Group. Introduction to NMR and Its Application in Metabolite Structure Determination. [Link]
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Bruker. Structure Analysis. [Link]
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European Medicines Agency (EMA). (2015, July 23). ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. [Link]
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Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]
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ECA Academy. (2016, October 3). ICH Q7 GUIDE - QUESTIONS AND ANSWERS ON GMP FOR ACTIVE PHARMACEUTICAL INGREDIENTS. [Link]
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Block Scientific. Verifying New Reagent Lot Performance Critical in Clinical Laboratories. [Link]
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UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients. [Link]
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Patsnap Synapse. (2025, May 9). How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials. [Link]
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Technology Networks. (2022, December 8). Quality Control During Drug Development. [Link]
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CMC Drug Product Development Regulatory Consulting Pharma. Q7A: Questions and Answers. [Link]
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European Medicines Agency. Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]
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Clinical Lab Products. (2019, May 23). Managing Reagent Variation. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Acetyl-5-nitroindoline for Laboratory Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the responsible management of chemical reagents is as crucial as the innovative science they enable. 1-Acetyl-5-nitroindoline is a valuable building block, but its lifecycle does not end upon consumption in a reaction. This guide provides a detailed, authoritative protocol for its proper disposal, ensuring the safety of laboratory personnel, adherence to regulatory standards, and the protection of our environment. Our approach is built on the principles of expertise and trustworthiness, explaining not just the "how" but the "why" behind each procedural step.
The Foundation of Safe Disposal: Understanding the Hazard Profile
Before any disposal protocol is initiated, a comprehensive understanding of the chemical's intrinsic hazards is essential. The structure of this compound, featuring an aromatic nitro group, dictates its primary safety considerations. While some safety data sheets (SDS) state it has no health hazards at its given concentration, others advise caution, and the general classification of aromatic nitro compounds warrants a conservative approach.[1]
Key Mechanistic Insight: Aromatic nitro compounds are known to pose potential health risks, including the ability to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced. Furthermore, as a combustible solid, improper storage or disposal can create a fire hazard. Therefore, treating this compound with the full respect of a hazardous chemical is a non-negotiable principle of laboratory safety.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Consideration | Description & Rationale | Recommended PPE |
| Eye Irritation | The compound is a crystalline powder that can cause mechanical or chemical irritation upon contact with eyes.[1][2] | Chemical safety goggles meeting OSHA or EN166 standards are mandatory.[2][3] |
| Skin Contact | May cause skin irritation upon prolonged contact.[4] Absorption through the skin is a potential route of exposure for nitroaromatics. | Chemical-resistant nitrile gloves and a lab coat are required to prevent skin exposure.[3][5] |
| Inhalation | Inhaling the fine crystalline dust can lead to respiratory tract irritation.[4] | Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1][5] |
| Environmental Hazard | Aromatic nitro compounds can be persistent and toxic to aquatic life. Discharge into the environment must be strictly avoided.[5] | All waste must be captured and disposed of as regulated chemical waste. Do not empty into drains.[4] |
The Disposal Workflow: From Generation to Collection
Proper disposal is a systematic process. The following workflow ensures that this compound waste is segregated, contained, and stored in a manner that is safe and compliant with environmental regulations.
Caption: A step-by-step workflow for the safe disposal of this compound waste.
Detailed Experimental Protocol for Disposal
This protocol provides the specific, actionable steps for researchers to follow.
3.1. Waste Segregation
-
Pure Solid Waste: Any unreacted or expired this compound solid should be designated as "Solid Organic Hazardous Waste."
-
Contaminated Materials: Items such as weighing paper, gloves, or paper towels contaminated with the solid chemical should also be collected as "Solid Organic Hazardous Waste." Do not mix with regular trash.
-
Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as "Liquid Organic Hazardous Waste." Determine if the solvent is halogenated or non-halogenated and place it in the corresponding liquid waste container.
-
"Empty" Containers: The original container of this compound is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone). This rinsate is hazardous and must be collected and added to the appropriate "Liquid Organic Hazardous Waste" container.
Causality: Proper segregation is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA). It prevents dangerous reactions between incompatible chemicals and reduces the complexity and cost of final disposal by a certified waste management facility.[6]
3.2. Containment and Labeling
-
Select Container: Use a sealable, chemically compatible container for solid waste (e.g., a wide-mouth polyethylene jar) or a solvent-safe bottle for liquid waste. Ensure the container is in good condition with no cracks or leaks.
-
Attach Hazardous Waste Label: Before adding any waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Fill out the label completely and legibly. This must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound." If in a solution, list all components and their approximate percentages.
-
The date when waste was first added to the container.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
Causality: Accurate labeling is a critical safety and compliance measure. It communicates the container's contents and hazards to all personnel, from researchers to EHS staff and emergency responders, ensuring it is handled correctly at every stage.
3.3. Accumulation and Storage
-
Transfer Waste: Carefully transfer the waste into the prepared container, minimizing the creation of dust. Keep the container closed at all times except when adding waste.
-
Satellite Accumulation: Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the lab personnel.
-
Secondary Containment: Place the waste container within a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.
-
Arrange for Disposal: Once the container is full, or if you are generating waste infrequently, contact your EHS department to schedule a pickup. Do not let waste accumulate for extended periods.
Causality: Storing waste in a designated, contained area minimizes the risk of spills and accidental exposure. Keeping containers closed prevents the release of vapors and ensures the integrity of the contents.
Emergency Procedures: Spill Management
In the event of an accidental release, follow these steps:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Assess the Spill: For a small, manageable spill, proceed with cleanup. For a large spill, evacuate the area and contact your institution's EHS emergency line.
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Table 1.
-
Contain and Clean: Cover the solid spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Carefully sweep the absorbed material into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[5]
This comprehensive guide provides the necessary framework for the safe and compliant disposal of this compound. By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental responsibility.
References
-
Bio-Rad . This compound, min 98%. Bio-Rad Laboratories, Inc. [Link]
-
Roylan Developments . Compound storage made simple. Roylan Developments. [Link]
-
Cole-Parmer . Chemical Compatibility Database. Cole-Parmer. [Link]
-
NY.Gov . Chemical Storage and Handling Recommendations. New York State Department of Environmental Conservation. [Link]
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Navigating the Safe Handling of 1-Acetyl-5-nitroindoline: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily necessities. 1-Acetyl-5-nitroindoline, a molecule of interest in various research contexts, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Risks: A Proactive Approach to Safety
This compound is a nitroaromatic heterocyclic compound. This chemical structure itself informs our safety protocol. The nitro group (-NO2) suggests potential thermal instability and energetic properties, a common characteristic of nitroaromatic compounds.[1][2] While the specific toxicological data for this compound is not extensively documented, the indoline core and the acetyl group are common moieties in pharmacologically active agents. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may be a potent compound until proven otherwise.
Our safety plan is built on the principle of minimizing all potential routes of exposure: inhalation, dermal contact, and ingestion.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the chemical's properties.
| PPE Component | Specification | Rationale and Causality |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents in which this compound might be dissolved.[5][6][7][8] Double-gloving provides an extra layer of protection against potential tears or permeation, a best practice when handling potent or poorly characterized compounds.[9] |
| Eye Protection | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes from all directions.[3][10] A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a higher risk of splashing, to protect the entire face. |
| Body Protection | A flame-resistant laboratory coat worn over personal clothing, supplemented with a chemical-resistant apron. | A flame-resistant lab coat offers protection against flash fires, a potential hazard with some organic compounds. A chemical-resistant apron provides an additional barrier against spills of liquids and powders. All protective clothing should be buttoned completely. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95) for handling the solid compound. A respirator with an organic vapor cartridge may be necessary when handling solutions, depending on the solvent and concentration. | Fine powders of this compound can become airborne and inhaled. A particulate filter will prevent this.[3] When dissolved in a volatile solvent, there is a risk of inhaling chemical vapors. The choice of cartridge should be based on the specific solvent being used. All respirator use must be in accordance with a documented respiratory protection program. |
Operational Plan: A Step-by-Step Guide to Safe Handling
This section details the procedural steps for working with this compound, from preparation to post-experiment cleanup. The workflow is designed to minimize exposure and prevent contamination.
Pre-Experiment Preparation
-
Designated Work Area : All work with this compound, especially the handling of the solid, must be conducted in a certified chemical fume hood to control airborne particles and vapors.
-
Gather Materials : Before starting, ensure all necessary equipment, reagents, and waste containers are inside the fume hood to minimize traffic in and out of the containment area.
-
Donning PPE : Put on all required PPE before entering the designated work area. The correct sequence for donning is crucial for maintaining a sterile and safe environment.
Donning PPE Workflow
Caption: Correct sequence for doffing PPE.
Disposal Plan: Ensuring Environmental and Personnel Safety
Improper disposal of chemical waste poses a significant threat to the environment and public health. [11]All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste : All solid materials contaminated with this compound (e.g., gloves, weigh papers, paper towels, and contaminated PPE) must be collected in a designated, clearly labeled hazardous waste container. [12]This container should have a secure lid and be kept closed when not in use. [12][13]* Liquid Waste : All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, labeled hazardous waste container. [12]The container must be compatible with the solvents used and have a secure, leak-proof cap. [11]* Sharps Waste : Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
Labeling and Storage
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents), and the approximate concentrations. [14]* Store waste containers in a designated satellite accumulation area within or near the laboratory, away from incompatible materials. [15]* Ensure secondary containment is used for all liquid waste containers to prevent spills. [12]
Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal of full hazardous waste containers. [13][14]Do not dispose of any waste containing this compound down the drain or in the regular trash. [12][13] By adhering to these detailed procedures, you are not only ensuring your personal safety but also contributing to a culture of safety within your research environment. The principles outlined here are designed to be a foundation upon which you can build robust and reliable safety protocols for all your laboratory work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
